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Core Science & Biosynthesis

Foundational

Azadirachtin chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals Abstract Azadirachtin (B1665905), a complex tetranortriterpenoid derived from the neem tree (Azadirachta indica), stands as a cornerstone of botanical insec...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadirachtin (B1665905), a complex tetranortriterpenoid derived from the neem tree (Azadirachta indica), stands as a cornerstone of botanical insecticides due to its potent antifeedant, insect growth regulatory, and reproductive disruption properties. This technical guide provides an in-depth exploration of the chemical structure, physicochemical properties, and multifaceted mode of action of azadirachtin. Detailed experimental protocols for its extraction, purification, analysis, and bioactivity assessment are presented to facilitate further research and development. Visual representations of its chemical structure and signaling pathways are included to enhance understanding of its complex nature and biological interactions.

Chemical Structure and Properties

Azadirachtin is a highly oxidized limonoid characterized by a complex molecular architecture, including 16 stereogenic centers, which contributes to its significant biological activity and the challenges associated with its total synthesis.

Chemical Formula: C₃₅H₄₄O₁₆[1]

IUPAC Name: Dimethyl (2aR,3S,4S,4aR,5S,7aS,8S,10R,10aS,10bR)-10-(acetyloxy)-3,5-dihydroxy-4-[(1aR,2S,3aS,6aS,7S,7aS)-6a-hydroxy-7a-methyl-3a,6a,7,7a-tetrahydro-2,7-methanofuro[2,3-b]oxireno[e]oxepin-1a(2H)-yl]-4-methyl-8-{[(2E)-2-methylbut-2-enoyl]oxy}octahydro-1H-naphtho[1,8a-c:4,5-b'c']difuran-5,10a(8H)-dicarboxylate[2][3]

Molecular Weight: 720.71 g/mol [1][4]

Below is a diagrammatic representation of the chemical structure of Azadirachtin.

Azadirachtin_Structure cluster_core Azadirachtin Core Structure C1 C2 C1->C2 C11 C1->C11 COOCH3 C1->COOCH3 COOCH3 C3 C2->C3 C4 C3->C4 OH C3->OH OH C5 C4->C5 C18 C4->C18 C6 C5->C6 C13 C5->C13 C7 C6->C7 CH3 C6->CH3 C8 C7->C8 O-Tigloyl C7->O-Tigloyl O-Tigloyl C9 C8->C9 C14 C8->C14 C10 C9->C10 C10->C1 C19 C10->C19 C15 C14->C15 C16 C15->C16 C15->CH3 C17 C16->C17 C17->C13 C20 C17->C20 C13->C14 C12 C11->C12 C11->OH OH C12->C8 OAc C12->OAc OAc O C19->O C18->CH3 C21 C20->C21 C22 C20->C22 O1 C21->O1 O1->C17 C23 C22->C23 C22->OH O2 C23->O2 C23->O O2->C20 O->C2 O->C21

A simplified 2D representation of the Azadirachtin molecule.
Physicochemical Properties

A summary of the key physicochemical properties of azadirachtin is provided in the table below for easy reference and comparison.

PropertyValueConditions
Physical State Pale yellow to brown colored powder/microcrystalline solid.[5]Ambient
Melting Point 154-159 °C[6][7]-
Solubility Readily soluble in methanol, ethanol, acetone, chloroform, diethyl ether, and dimethyl sulfoxide.[1][7] Insoluble in hexane.[1]-
Stability Most stable in mildly acidic conditions (pH 4-6).[2][4] Rapidly decomposes in alkaline and strongly acidic media, and at higher temperatures.[1] Sensitive to light.[2]Room Temperature
Vapor Pressure 2.7 x 10⁻¹¹ mm Hg25 °C
LogP (Octanol-Water Partition Coefficient) 1.09-
Optical Rotation -53°c = 0.5 in Chloroform

Mode of Action

Azadirachtin exerts its insecticidal effects through a multi-pronged approach, primarily by disrupting the neuroendocrine system that regulates insect growth, development, and reproduction. Its modes of action can be broadly categorized as follows:

  • Insect Growth Regulation: Azadirachtin is structurally similar to the insect molting hormones, ecdysteroids.[8] It interferes with the synthesis and release of ecdysone (B1671078), the primary molting hormone, by inhibiting the activity of ecdysone 20-monooxygenase, a key enzyme in the ecdysone biosynthetic pathway.[1][2][9] This disruption leads to incomplete molting, developmental abnormalities, and ultimately, mortality. Azadirachtin also affects the juvenile hormone (JH) titers, further contributing to developmental and reproductive defects.[6]

  • Antifeedant Activity: Azadirachtin is a potent antifeedant, deterring insects from feeding on treated plants. It acts on the chemoreceptors in the insect's gustatory system, leading to an immediate cessation of feeding.[7] This "secondary antifeedancy" can lead to starvation and reduced fitness of the insect population.[1]

  • Reproductive Disruption: Azadirachtin can cause sterility in some insects by interfering with oogenesis and spermatogenesis. This is linked to its disruption of ecdysteroid and juvenile hormone signaling, which are crucial for reproductive processes.

  • Cytoskeletal Disruption: Emerging research indicates that azadirachtin can bind to actin and tubulin, key components of the cytoskeleton.[4][10] This interaction can disrupt cell division, transport processes, and overall cell integrity, contributing to its toxic effects.

The following diagram illustrates the signaling pathways affected by azadirachtin.

Azadirachtin_Mode_of_Action AZA Azadirachtin Prothoracic_Gland Prothoracic Gland AZA->Prothoracic_Gland Inhibits Ecdysone_20_Monooxygenase Ecdysone 20-Monooxygenase AZA->Ecdysone_20_Monooxygenase Inhibits Corpus_Allatum Corpus Allatum AZA->Corpus_Allatum Inhibits Chemoreceptors Gustatory Chemoreceptors AZA->Chemoreceptors Blocks Actin_Tubulin Actin/Tubulin AZA->Actin_Tubulin Binds to Ecdysone_Synthesis Ecdysone Synthesis Prothoracic_Gland->Ecdysone_Synthesis Ecdysone Ecdysone Ecdysone_Synthesis->Ecdysone _20_Hydroxyecdysone 20-Hydroxyecdysone (Active Molting Hormone) Ecdysone_20_Monooxygenase->_20_Hydroxyecdysone Ecdysone->Ecdysone_20_Monooxygenase Molting_Genes Molting Gene Expression _20_Hydroxyecdysone->Molting_Genes Abnormal_Molting Abnormal Molting / Mortality Molting_Genes->Abnormal_Molting JH_Synthesis Juvenile Hormone (JH) Synthesis Corpus_Allatum->JH_Synthesis JH Juvenile Hormone JH_Synthesis->JH Reproductive_Development Reproductive Development JH->Reproductive_Development Reduced_Fecundity Reduced Fecundity / Sterility Reproductive_Development->Reduced_Fecundity Feeding_Behavior Feeding Behavior Chemoreceptors->Feeding_Behavior Antifeedancy Antifeedancy / Starvation Feeding_Behavior->Antifeedancy Cytoskeleton_Dynamics Cytoskeleton Dynamics Actin_Tubulin->Cytoskeleton_Dynamics Cell_Division_Transport Disrupted Cell Division & Transport Cytoskeleton_Dynamics->Cell_Division_Transport

References

Exploratory

The Architecture of Bioactivity: A Technical Guide to Secondary Metabolite Biosynthesis in Azadirachta indica

For Researchers, Scientists, and Drug Development Professionals Abstract Azadirachta indica (Neem), a tree revered for centuries in traditional medicine, is a prolific source of complex secondary metabolites, primarily t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadirachta indica (Neem), a tree revered for centuries in traditional medicine, is a prolific source of complex secondary metabolites, primarily tetranortriterpenoids known as limonoids. These compounds, most notably azadirachtin (B1665905), exhibit a wide spectrum of biological activities, forming the basis for numerous biopesticides and therapeutic agents. Understanding the intricate biosynthetic pathways that produce these high-value molecules is critical for their sustainable production through metabolic engineering and synthetic biology. This technical guide provides a comprehensive overview of the core biosynthetic pathways of major neem limonoids, details the key enzymes and regulatory genes, presents quantitative data on metabolite distribution, and outlines detailed experimental protocols for their analysis and in vitro production.

Introduction to Neem Limonoids

The biological activity of Azadirachta indica is predominantly attributed to a diverse group of highly oxidized triterpenoids.[1] Among these, the limonoids are the most significant, with azadirachtin, salannin, and nimbin (B191973) being the most studied for their potent insecticidal and pharmacological properties.[1][2] These molecules originate from a C30 triterpene precursor, which undergoes a series of complex cyclizations, oxidations, and rearrangements to form the characteristic tetranortriterpenoid skeleton.[2] While the chemical synthesis of compounds like azadirachtin is technically possible, it is commercially unviable due to its extreme complexity, involving over 70 steps and yielding minimal output.[1][2] This reality underscores the importance of elucidating the plant's natural biosynthetic machinery to harness it for enhanced production.

The Core Biosynthetic Pathway of Triterpenoids

The journey to producing complex limonoids in A. indica begins with the fundamental building blocks of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are synthesized via two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[3]

  • Precursor Assembly: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP, C15).

  • Squalene (B77637) Synthesis: Two molecules of FPP are joined head-to-head by the enzyme squalene synthase (SQS) to form squalene (C30).

  • Epoxidation: Squalene epoxidase (SQE) then converts squalene to 2,3-oxidosqualene (B107256).

  • Cyclization: The Branch Point: The cyclization of 2,3-oxidosqualene is the crucial first committed step in triterpenoid (B12794562) biosynthesis.[1][2] In neem, the enzyme oxidosqualene cyclase (OSC) catalyzes the formation of the tetracyclic triterpene, tirucallol , which serves as the primary precursor for the vast majority of neem limonoids.[2]

From tirucallol, the pathway diversifies through a series of modifications, primarily mediated by Cytochrome P450 monooxygenases (CYPs) and other enzymes, leading to the formation of ring-intact limonoids like azadirone.[1][2] A key subsequent event is the oxidative opening of the C-ring, which generates C-seco-limonoids such as nimbin and salannin.[1][2][3] Further extensive oxidation and molecular rearrangement of these intermediates ultimately lead to the formation of the highly complex azadirachtin.[1][2] While the initial steps are well-established, many of the downstream reactions in the azadirachtin pathway remain putative and are an active area of research.[4][5]

Data Presentation: Quantitative Analysis

Quantitative analysis reveals significant variation in the concentration and composition of limonoids across different tissues and under various culture conditions.

Table 1: Quantitative Distribution of Major Limonoids in A. indica Tissues

CompoundSeed KernelLeafStem Bark
Azadirachtin A 2 - 6 mg/g DW5.49 mg/g DWLower concentrations
Nimbin Present, variableLower concentrationsPresent, variable
Salannin Present, variableLower concentrationsPresent, variable
Total Terpenoids Highest concentration13.13%13.13%
Total Alkaloids 10.73%10.67%10.77%
Total Flavonoids 13.1%13.8%12.8%

Data compiled from multiple sources. DW = Dry Weight. Values can vary significantly based on genotype, age, and environmental conditions.[6][7][8]

Table 2: Effect of Elicitors on Azadirachtin Production in In Vitro Cultures

ElicitorConcentrationCulture TypeFold Increase (Approx.)Final Yield (% Dry Weight)
Control N/AHairy Root1x0.0166%
Biotic Elicitor (Fungal) N/AHairy Root~5x0.074%
Jasmonic Acid 100 µMHairy Root~6x0.095%
Salicylic (B10762653) Acid 100 µMHairy Root~9x0.14%
Salicylic Acid 0.75 mMCell SuspensionSignificant Increase0.1268 g/g (12.68%)
Yeast Extract 25 mg/LCell SuspensionSignificant Increase16.08 mg/g (1.6%)

Data compiled from studies on hairy root and cell suspension cultures.[9][10][11]

Key Genes and Enzymes in Biosynthesis

Genomic and transcriptomic studies have been instrumental in identifying candidate genes encoding the enzymes responsible for limonoid biosynthesis.

Table 3: Key Genes and Enzymes in A. indica Terpenoid Biosynthesis

Gene/Enzyme ClassAbbreviationPutative Function in Pathway
Farnesyl Diphosphate Synthase AiFDSSynthesis of FPP, the C15 precursor.[7][12]
Squalene Synthase AiSQSFirst committed step in triterpene biosynthesis; converts FPP to squalene.[7][12]
Squalene Epoxidase AiSQEOxidation of squalene to 2,3-oxidosqualene.
Oxidosqualene Cyclase OSCCyclization of 2,3-oxidosqualene to form the triterpene scaffold (tirucallol).[13]
Cytochrome P450s CYP450Catalyze extensive oxidative modifications (e.g., hydroxylation, ring-opening).[13]
Alcohol Dehydrogenase ADHInvolved in oxidation/reduction reactions of intermediates.[13]
Acyltransferase ACTCatalyzes the transfer of acyl groups.[13]
Esterase ESTInvolved in the formation or hydrolysis of ester bonds.[13]

Mandatory Visualizations

Azadirachtin Biosynthesis Pathway cluster_0 Precursor Synthesis (MVA/MEP Pathways) cluster_1 Triterpenoid Backbone Formation & Modification IPP IPP / DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP AiFDS Squalene Squalene FPP->Squalene AiSQS Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene AiSQE Tirucallol Tirucallol (Tetracyclic Triterpene) Oxidosqualene->Tirucallol OSC Azadirone Azadirone (Ring-Intact Limonoid) Tirucallol->Azadirone CYP450s, ADH etc. Nimbin Nimbin (C-seco Limonoid) Azadirone->Nimbin C-Ring Opening (CYP450s) Salannin Salannin (C-seco Limonoid) Azadirone->Salannin C-Ring Opening (CYP450s) Intermediates Further Oxidations & Rearrangements (Putative) Nimbin->Intermediates Salannin->Intermediates Azadirachtin Azadirachtin Intermediates->Azadirachtin

Caption: Putative biosynthetic pathway of azadirachtin from core precursors.

Experimental Workflow for Limonoid Analysis start Plant Material (Seeds, Leaves, etc.) prep Sample Preparation Drying (30-40°C) Grinding to fine powder start->prep extraction Solvent Extraction Solid-liquid extraction with Dichloromethane (B109758) or Methanol (B129727) Sonication / Soxhlet prep->extraction purify Purification / Cleanup Filtration Concentration (Rotary Evaporation) Solid Phase Extraction (SPE) (e.g., SiOH, Florisil, C18) extraction->purify analysis Quantitative Analysis HPLC / UHPLC-MS Column: C18 Mobile Phase: Acetonitrile/Water gradient Detection: UV (210-220 nm) or MS/SRM purify->analysis end Data Interpretation analysis->end

Caption: General experimental workflow for limonoid extraction and analysis.

Elicitor Signaling Pathway Elicitor Elicitor (e.g., Salicylic Acid, Jasmonic Acid) Receptor Plasma Membrane Receptor Elicitor->Receptor Cascade Signal Transduction Cascade (ROS, Ca2+, Kinases) Receptor->Cascade TF Activation of Transcription Factors (TFs) Cascade->TF Gene Upregulation of Biosynthetic Gene Expression (e.g., OSC, SQS, CYPs) TF->Gene Enzyme Synthesis of Metabolic Enzymes Gene->Enzyme Metabolite Enhanced Secondary Metabolite Production (e.g., Azadirachtin) Enzyme->Metabolite

Caption: Simplified model of elicitor-induced signaling for metabolite production.

Experimental Protocols

Protocol 1: Extraction and HPLC Quantification of Azadirachtin from Neem Seed Kernels

This protocol outlines a standard method for extracting and quantifying azadirachtin.

1. Sample Preparation: a. Collect mature neem fruits and depulp them by hand-washing to isolate the seeds.[14] b. Dry the seeds in the shade until brittle. De-husk the seeds to obtain the kernels. c. Grind the dried kernels into a fine powder using a mechanical grinder.

2. Extraction: a. Accurately weigh 10 g of neem kernel powder and place it into a cellulose (B213188) thimble. b. Perform Soxhlet extraction for 6-8 hours using 200 mL of dichloromethane or hexane (B92381) to defat the sample.[14] Discard the solvent. c. Air-dry the defatted kernel powder and then re-extract using a Soxhlet apparatus with 200 mL of methanol for 8-10 hours.[1] d. Concentrate the methanolic extract to near dryness using a rotary evaporator at 40°C.

3. Cleanup (Solid Phase Extraction - SPE): a. Re-dissolve the concentrated extract in 5 mL of methanol. b. Pre-condition a C18 SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol followed by 5 mL of HPLC-grade water. c. Load the re-dissolved sample onto the SPE cartridge. d. Wash the cartridge with 10 mL of a water:acetonitrile (80:20 v/v) mixture to remove polar impurities. e. Elute the limonoid fraction, including azadirachtin, with 10 mL of a water:acetonitrile (40:60 v/v) mixture.[2] f. Evaporate the eluate to dryness and re-dissolve the residue in 1 mL of the HPLC mobile phase for analysis.

4. HPLC Analysis: a. System: High-Performance Liquid Chromatography system with a UV detector. b. Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). c. Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v).[2] d. Flow Rate: 1.0 mL/min.[14] e. Detection: UV absorbance at 214 nm or 217 nm.[2][15] f. Quantification: Prepare a calibration curve using a certified azadirachtin standard (e.g., 10-100 µg/mL). Calculate the concentration in the sample by comparing its peak area to the standard curve.

Protocol 2: Establishment and Elicitation of A. indica Hairy Root Cultures

This protocol describes the induction of hairy roots and subsequent elicitation to boost metabolite production.

1. Establishment of Hairy Root Cultures: a. Explant Preparation: Collect young, tender leaves or stem sections from a healthy A. indica plant. Surface sterilize them by washing with a mild detergent, followed by a 1-minute rinse in 70% ethanol (B145695), and then a 15-minute soak in a 10-20% commercial bleach solution, concluding with three rinses in sterile distilled water. b. Infection: Inoculate the sterilized explants by wounding them with a sterile scalpel dipped in a culture of Agrobacterium rhizogenes (e.g., strain A4). c. Co-cultivation: Place the infected explants on a hormone-free Murashige and Skoog (MS) basal medium and incubate in the dark for 2-3 days. d. Induction and Selection: Transfer the explants to fresh MS medium containing an antibiotic (e.g., 250-500 mg/L cefotaxime) to eliminate the Agrobacterium. Subculture every 2-3 weeks. Hairy roots should emerge from the wound sites within 3-6 weeks.[16][17] e. Culture Proliferation: Excise the induced hairy roots and cultivate them in liquid MS medium on a rotary shaker (90-110 rpm) in the dark.

2. Elicitation Procedure: a. Elicitor Preparation: Prepare a sterile stock solution of the desired elicitor. For example, dissolve salicylic acid or jasmonic acid in a small amount of ethanol and bring to the final volume with sterile distilled water to create a 100 mM stock solution. Filter-sterilize the solution. b. Application: Once the hairy root cultures are in the mid-logarithmic growth phase (approx. 15-20 days post-subculture), add the elicitor stock solution to the liquid medium to achieve the desired final concentration (e.g., 100 µM).[11] c. Incubation: Continue to incubate the elicited cultures under the same conditions for a defined period (e.g., 48-96 hours), as the peak production can be time-sensitive. d. Harvesting and Analysis: Harvest the hairy roots by vacuum filtration, separating them from the medium. Dry the root biomass to a constant weight at 40-50°C. Extract and analyze the azadirachtin content from the dried roots using the method described in Protocol 1.

Conclusion and Future Outlook

The biosynthesis of azadirachtin and other key limonoids in Azadirachta indica is a highly complex and regulated process. While significant progress has been made in identifying the precursor pathways and key gene families like CYPs and OSCs through omics approaches, the complete, ordered sequence of downstream enzymatic reactions remains to be fully elucidated.[1] The use of in vitro culture systems, particularly elicited hairy roots, presents a promising and controllable platform for producing these valuable compounds.[11] Future research focused on the functional characterization of specific downstream enzymes and the elucidation of regulatory networks will be paramount for developing robust metabolic engineering strategies. This knowledge will enable the rational design of high-yielding microbial or plant-based production systems, finally unlocking the full potential of nature's pharmacy.

References

Foundational

A Technical Guide to the Natural Sources and Extraction of Azadirachtin

For Researchers, Scientists, and Drug Development Professionals Abstract Azadirachtin (B1665905), a complex tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), is a compound of significant inte...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadirachtin (B1665905), a complex tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), is a compound of significant interest due to its potent insecticidal and medicinal properties. This technical guide provides a comprehensive overview of the natural sources of Azadirachtin, with a focus on its distribution within the neem tree, and details various methods for its extraction and quantification. This document outlines and compares conventional and modern extraction techniques, including cold pressing, Soxhlet extraction, microwave-assisted extraction (MAE), supercritical fluid extraction (SFE), and pressurized hot solvent extraction (PHSE). Detailed experimental protocols are provided for key methodologies, and quantitative data on extraction yields and Azadirachtin content are summarized for comparative analysis. Furthermore, this guide includes a workflow for the extraction and purification of Azadirachtin and discusses the relative abundance of its major analogues.

Natural Sources of Azadirachtin

The primary natural source of Azadirachtin is the neem tree, Azadirachta indica, native to the Indian subcontinent.[1] Azadirachtin is a secondary metabolite found in virtually all parts of the tree, including the seeds, leaves, bark, and roots.[2] However, the concentration of Azadirachtin varies significantly among these parts, with the highest concentration consistently found in the seed kernels.[1][3]

The concentration of Azadirachtin in neem seed kernels can vary widely, ranging from 0.2% to 0.8% by weight.[1] This variability is influenced by several factors, including the geographical origin, climatic conditions, and genetic makeup of the tree.[4][5][6] For instance, neem trees in the southern regions of India have been reported to have the highest Azadirachtin content.[6]

Table 1: Azadirachtin Content in Different Parts of the Neem Tree and in Relation to Geographical Location

Plant PartAzadirachtin ContentReference(s)
Seed Kernels200 - 16,000 ppm (µg/g)[6][7]
Seeds0.2% - 0.8% by weight[1]
LeavesTrace amounts[2][8]
BarkTrace amounts[2]
Geographical Location Azadirachtin A Content in Seed Kernels (% w/w) Reference(s)
India (Average)0.68%[4]
India (Coastal, Arid, Semi-arid)> 0.72%[4]
India (Sub-humid)0.27%[4]
Sudan0.48 - 3.09 mg/g[9]

Azadirachtin Analogues

Azadirachtin is not a single compound but a complex mixture of structurally related analogues. The most abundant and biologically active of these is Azadirachtin A.[10] Other significant analogues include Azadirachtin B, D, H, and I. The relative abundance of these analogues can vary, with Azadirachtin A and B being the most dominant.

Table 2: Predominant Azadirachtin Analogues in Neem

AnalogueRelative AbundanceReference(s)
Azadirachtin AMajor component (often >80% of total azadirachtins)[11]
Azadirachtin BSignificant component (often ~15-20% of total azadirachtins)[5][11]
Azadirachtin DMinor component
Azadirachtin HMinor component
Azadirachtin IMinor component

Extraction Methodologies

The extraction of Azadirachtin from neem seeds is a critical step in its purification and formulation. The choice of extraction method significantly impacts the yield and purity of the final product. Both traditional and modern techniques are employed, each with its advantages and disadvantages.

Conventional Extraction Methods

This method involves the mechanical pressing of neem seeds or kernels to expel the oil, which contains Azadirachtin.[12] It is a simple and cost-effective method that avoids the use of high temperatures, thus preserving heat-sensitive compounds.[12] The efficiency of extraction can be enhanced by using a solvent such as methanol (B129727) during the pressing process.[12]

Soxhlet extraction is a classical technique that uses a continuous reflux of a solvent to extract the desired compound from a solid matrix.[13] For Azadirachtin extraction, polar solvents like ethanol (B145695) and methanol are commonly used.[14] While efficient, this method can be time-consuming and may lead to the degradation of thermolabile compounds due to prolonged exposure to heat.[13]

Modern Extraction Methods

MAE utilizes microwave energy to heat the solvent and sample, leading to a more rapid and efficient extraction process.[15][16] This technique significantly reduces extraction time and solvent consumption compared to conventional methods.[16]

SFE employs a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent.[17][18] By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.[19][20] SFE is a green technology that offers high selectivity and yields a solvent-free extract.[21]

Also known as accelerated solvent extraction, PHSE uses solvents at elevated temperatures and pressures to enhance extraction efficiency.[13] This method allows for faster extractions and reduced solvent usage compared to traditional techniques.[13]

Table 3: Comparison of Different Extraction Methods for Azadirachtin

Extraction MethodSolvent(s)Key ParametersAzadirachtin Yield/ConcentrationAdvantagesDisadvantagesReference(s)
Cold Press Methanol, Hexane, Water, TerpenePressure, Solvent TypeUp to 2478 ppm (with Methanol)Simple, cost-effective, avoids thermal degradationLower yield compared to solvent extraction[12]
Soxhlet Extraction Methanol, Ethanol, n-HexaneExtraction Time (1-6 h), Solvent RatioUp to 1470 ppm (with Methanol); 1045 mg/kg (with 50:50 Hexane:Ethanol)High extraction efficiencyTime-consuming, potential for thermal degradation[12][14]
Microwave-Assisted Extraction (MAE) Ethanol, Methanol, DichloromethaneMicrowave Power (e.g., 280 W), Time (e.g., 22 min), Solvent/Solid Ratio (e.g., 16:1 mL/g)37.5 µg/g (optimized conditions)Rapid, reduced solvent consumptionRequires specialized equipment[15][22]
Supercritical Fluid Extraction (SFE) Supercritical CO2 (with or without co-solvents like Methanol)Pressure (10-35 MPa), Temperature (313-333 K)Efficient extraction, yield dependent on parametersHigh selectivity, "green" solvent, solvent-free productHigh initial equipment cost[17][18][19]
Pressurized Hot Solvent Extraction (PHSE) MethanolTime (100 min)210.93 mg per 100g of neem seed kernelFaster than conventional methods, reduced solvent useRequires high pressure equipment[13]

Experimental Protocols

Sample Preparation

For most extraction methods, the initial preparation of the neem seeds is similar:

  • Harvesting and Drying: Mature neem fruits are harvested, and the seeds are separated from the pulp. The seeds are then typically shade-dried to reduce moisture content while minimizing the degradation of Azadirachtin.

  • Dehulling and Grinding: The dried seeds are dehulled to obtain the kernels, which have the highest concentration of Azadirachtin. The kernels are then ground into a coarse powder to increase the surface area for extraction.

Protocol for Cold Press Extraction (with Methanol)
  • Place the ground neem seed kernel powder into the chamber of a vertical cold press.

  • Add methanol to the ground material.

  • Initiate the cold pressing process according to the manufacturer's instructions. The applied pressure will rupture the plant cells, releasing the oil and allowing the methanol to dissolve the Azadirachtin.

  • Collect the extract, which is a mixture of neem oil and methanol.

  • Filter the extract to remove any solid debris.

  • Evaporate the methanol using a rotary evaporator at a temperature below 50°C to prevent thermal degradation of Azadirachtin.

Protocol for Soxhlet Extraction
  • Weigh a specific amount of ground neem seed kernel powder (e.g., 20 g) and place it into a cellulose (B213188) thimble.

  • Place the thimble inside the main chamber of the Soxhlet extractor.

  • Add a suitable solvent (e.g., 250 mL of methanol or ethanol) to the round-bottom flask.

  • Assemble the Soxhlet apparatus and heat the flask using a heating mantle.

  • Allow the extraction to proceed for a predetermined duration (e.g., 4-6 hours), during which the solvent will continuously cycle through the sample.

  • After extraction, allow the apparatus to cool.

  • Recover the solvent from the extract using a rotary evaporator to obtain the crude Azadirachtin-rich extract.

Protocol for Microwave-Assisted Extraction (MAE)
  • Place a known amount of ground neem seed kernel powder (e.g., 10 g) into a microwave-safe extraction vessel.

  • Add a suitable solvent (e.g., ethanol or methanol) at a specific solid-to-liquid ratio (e.g., 1:16 g/mL).[22]

  • Place the vessel in a microwave extractor.

  • Set the microwave power (e.g., 280 W) and extraction time (e.g., 22 minutes).[22]

  • After extraction, filter the mixture to separate the extract from the solid residue.

  • Concentrate the extract using a rotary evaporator.

Protocol for Supercritical Fluid Extraction (SFE)
  • Load the ground neem seed kernel powder into the extraction vessel of the SFE system.

  • Pressurize the system with CO2 to the desired pressure (e.g., 10-35 MPa).[19]

  • Heat the system to the desired temperature (e.g., 313-333 K).[19]

  • If using a co-solvent, introduce it into the CO2 stream at the desired concentration.

  • Allow the supercritical fluid to pass through the sample for a specific duration.

  • Depressurize the fluid in a separator vessel, causing the CO2 to return to a gaseous state and the extracted material to precipitate.

  • Collect the Azadirachtin-rich extract from the separator.

Quantification of Azadirachtin by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of Azadirachtin in extracts.[11][23][24]

  • Sample Preparation: The crude extract is typically subjected to a clean-up procedure, such as solid-phase extraction (SPE), to remove interfering compounds.[24] The cleaned extract is then dissolved in a suitable solvent (e.g., methanol or acetonitrile) and filtered through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.[11]

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water is commonly used.[11]

    • Flow Rate: Typically 1.0 mL/min.[11]

    • Detection: UV detection at 215 nm.[11]

    • Column Temperature: Maintained at a constant temperature, for example, 45°C.[11]

  • Quantification: The concentration of Azadirachtin in the sample is determined by comparing the peak area of the analyte with that of a standard of known concentration.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the extraction, purification, and analysis of Azadirachtin from neem seeds.

Azadirachtin_Extraction_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis and Final Product Harvest Harvest Neem Fruits Depulp Depulping and Seed Separation Harvest->Depulp Dry Shade Drying of Seeds Depulp->Dry Dehull Dehulling to Obtain Kernels Dry->Dehull Grind Grinding of Kernels Dehull->Grind Extraction_Method Extraction (e.g., Soxhlet, MAE, SFE) Grind->Extraction_Method Filtration Filtration Extraction_Method->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Purification Chromatographic Purification (e.g., Column Chromatography) Concentration->Purification Analysis Quantification (HPLC) Purification->Analysis Final_Product Pure Azadirachtin / Enriched Extract Analysis->Final_Product

Caption: General workflow for Azadirachtin extraction.

Conclusion

This technical guide has provided a detailed overview of the natural sources of Azadirachtin and the various methodologies for its extraction and analysis. The neem tree, particularly its seed kernels, remains the most viable natural source of this valuable compound. The choice of extraction method depends on factors such as desired yield, purity, cost, and environmental considerations. While conventional methods like Soxhlet extraction are effective, modern techniques such as MAE and SFE offer significant advantages in terms of speed, efficiency, and sustainability. The provided protocols and comparative data serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development, facilitating the optimization of Azadirachtin extraction for various applications.

References

Exploratory

Azadirachtin molecular formula and stereochemistry

An In-depth Technical Guide to the Molecular Formula and Stereochemistry of Azadirachtin Introduction Azadirachtin, a highly oxidized tetranortriterpenoid, is a prominent secondary metabolite derived from the neem tree (...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Formula and Stereochemistry of Azadirachtin

Introduction

Azadirachtin, a highly oxidized tetranortriterpenoid, is a prominent secondary metabolite derived from the neem tree (Azadirachta indica).[1][2] Renowned for its potent insecticidal and antifeedant properties, it is a cornerstone of many biodegradable pesticides.[2][3] Its exceptionally complex molecular architecture has made it a subject of extensive research, not only for its biological activity but also as a formidable challenge in the field of total synthesis. This guide provides a detailed overview of its molecular formula, intricate stereochemistry, and the experimental methodologies used for its characterization.

Molecular Formula and Physicochemical Properties

Azadirachtin is a complex limonoid with a dense arrangement of oxygen-containing functional groups.[1] The primary and most abundant isomer, Azadirachtin A, is the main focus of scientific literature.[2][4]

Molecular Identity

The molecular formula for Azadirachtin is C₃₅H₄₄O₁₆ .[1][2] It belongs to the chemical class of tetranortriterpenoids.[2] The molecule's structure features an array of functional groups, including an enol ether, acetal, hemiacetal, a tetra-substituted oxirane, and various carboxylic esters.[1]

Physicochemical Data

A summary of key quantitative data for Azadirachtin is presented below.

PropertyValueReference
Molecular Formula C₃₅H₄₄O₁₆[1][2][3]
Molar Mass 720.71 g/mol [1][5]
Appearance White microcrystalline solid[5]
Melting Point 165 ºC[5]
Water Solubility 0.26 g/L[5]
CAS Number 11141-17-6[3][5]

Stereochemistry

The stereochemical complexity of Azadirachtin is one of its most defining features, presenting a significant hurdle for its chemical synthesis.

Chiral Centers

The molecular structure of Azadirachtin contains 16 stereogenic centers , seven of which are tetrasubstituted (quaternary carbons).[1][3][5] This high density of stereocenters results in a unique and rigid three-dimensional conformation that is crucial for its biological activity. The presence of numerous isomers, such as Azadirachtin B, H, and J, further highlights this complexity, though Azadirachtin A is the most prevalent.[6]

Total Synthesis

The formidable structural complexity, including the 16 stereocenters and sensitive functional groups, made the total synthesis of Azadirachtin a landmark achievement in organic chemistry.[1][7] The first successful total synthesis was accomplished by the research group of Steven Ley at the University of Cambridge in 2007, a culmination of over 22 years of effort.[1][3] The synthesis involved 71 reaction steps in its longest linear sequence.[3]

Experimental Protocols

The isolation and characterization of Azadirachtin require a multi-step process involving extraction, purification, and sophisticated analytical techniques.

Isolation and Purification

The primary source of Azadirachtin is the seeds of the neem tree, which contain the compound at concentrations of 0.2% to 0.8% by weight.[1][3]

  • Harvesting and Preparation : Neem seeds are harvested, dried, and the kernels are separated.

  • Extraction : The kernels are mechanically pressed to obtain neem oil or subjected to solvent extraction.[6] Solvents such as dichloromethane (B109758) are commonly used to extract the crude limonoids.[8]

  • Purification : The crude extract undergoes purification to isolate Azadirachtin A from other related compounds. This is typically achieved using chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC).[4][6] Flash chromatography can also be employed as a preliminary purification step.[6]

Structural Elucidation and Analysis

The definitive structure of Azadirachtin was determined through a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Extensive 1D and 2D NMR studies were fundamental in piecing together the complex carbon skeleton and determining the relative stereochemistry of the molecule.[9][10]

  • X-ray Crystallography : The absolute configuration of Azadirachtin was unambiguously confirmed through single-crystal X-ray diffraction analysis of a derivative, detigloyldihydroazadirachtin.[3][10]

  • High-Performance Liquid Chromatography (HPLC) : HPLC coupled with UV detection (commonly at 210-220 nm) is the standard method for the quantitative analysis of Azadirachtin in extracts and commercial formulations.[4][8] Isocratic elution on a C18 column is a typical condition for separating Azadirachtin isomers.[4]

Visualizations

Experimental Workflow: Isolation and Purification

The following diagram illustrates the general workflow for extracting and purifying Azadirachtin from its natural source.

G Fig. 1: General workflow for Azadirachtin isolation. A Neem Seeds B Drying & Kernel Separation A->B C Solvent Extraction (e.g., Dichloromethane) B->C D Crude Neem Extract C->D E Chromatographic Purification (e.g., Flash Chromatography) D->E F Semi-purified Fraction E->F G High-Performance Liquid Chromatography (HPLC) F->G H Purified Azadirachtin A G->H

Fig. 1: General workflow for Azadirachtin isolation.
Biosynthetic Relationship

The biosynthesis of Azadirachtin in the neem tree is a complex process that is not yet fully elucidated. However, it is established that it follows the terpenoid pathway, with the cyclization of an acyclic precursor being a key initial step.

G Fig. 2: Simplified biosynthetic precursor relationship. A 2,3-Oxidosqualene (Acyclic Triterpenoid Precursor) B Oxidosqualene Cyclase (Enzyme) A->B Cyclization C Tirucallol (Cyclic Triterpene) B->C D Multiple Enzymatic Steps (Oxidation, Rearrangement, Esterification) C->D E Azadirachtin (Tetranortriterpenoid) D->E

References

Foundational

A Technical Guide to the Biological Activities of Azadirachta indica (Neem) Extracts

For Researchers, Scientists, and Drug Development Professionals Executive Summary: Azadirachta indica (Neem), a tree native to the Indian subcontinent, has been a cornerstone of traditional medicine for centuries.[1][2][...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Azadirachta indica (Neem), a tree native to the Indian subcontinent, has been a cornerstone of traditional medicine for centuries.[1][2][3][4] Modern scientific investigation has validated its wide-ranging pharmacological properties, attributing them to a complex arsenal (B13267) of bioactive compounds.[2][5][6] This technical guide provides an in-depth analysis of the primary biological activities of A. indica extracts, including their anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. It details the underlying molecular mechanisms, presents quantitative data from various studies, outlines key experimental protocols, and visualizes complex signaling pathways and workflows to support research and development efforts in pharmacology and drug discovery. The primary focus is on the molecular basis of these activities, offering a resource for professionals seeking to harness the therapeutic potential of this versatile medicinal plant.

Introduction to Azadirachta indica

Azadirachta indica A. Juss, belonging to the Meliaceae family, is renowned for its therapeutic utility, often referred to as the "village pharmacy."[1][2] Every part of the tree, including its leaves, bark, seeds, flowers, and roots, is a rich source of over 140 structurally complex and chemically diverse compounds.[3] The most significant of these are the tetranortriterpenoids, or limonoids, such as Azadirachtin (B1665905) , Nimbolide (B1678885) , Nimbin (B191973) , Nimbidin (B1172316) , Gedunin , and Salannin .[2][5][6] Additionally, polyphenolic flavonoids like quercetin (B1663063) and β-sitosterol contribute to its biological activities.[5][6] These compounds modulate numerous biological pathways, making neem extracts a subject of intense research for novel therapeutic agents.[5][6]

Anticancer Activities

Neem extracts and their isolated limonoids exhibit potent anticancer properties through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis and metastasis.[1][7][8]

Mechanisms of Action
  • Apoptosis Induction: Neem compounds trigger programmed cell death in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9] This involves the upregulation of pro-apoptotic proteins like Bax and Bak, release of cytochrome c from mitochondria, and activation of caspase cascades (caspase-3, -8, -9).[10][11] A concurrent suppression of anti-apoptotic proteins like Bcl-2 is also observed.[1]

  • Cell Cycle Arrest: Bioactive compounds in neem can halt the proliferation of cancer cells by arresting the cell cycle at various phases, commonly the G0/G1 phase.[9] This is achieved by modulating the expression of cyclins and cyclin-dependent kinases.[8]

  • Anti-Angiogenic Effects: Neem extracts can inhibit the formation of new blood vessels (angiogenesis) required for tumor growth and survival, thereby starving the tumor of essential nutrients.[5][7]

  • Immunomodulatory Activity: Certain components, like neem leaf glycoprotein, enhance the host's immune response by augmenting the cytotoxic potential of T lymphocytes and improving the migratory capability of monocytes.[1]

Key Signaling Pathways

Neem extracts exert their anticancer effects by modulating critical signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt Pathway: The PI3K/Akt pathway is a key regulator of cancer cell survival and proliferation. Neem leaf extracts and nimbolide have been shown to inhibit this pathway, leading to reduced cell proliferation and induction of apoptosis.[5][6][12]

  • NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that promotes inflammation, cell survival, and proliferation. Neem compounds, particularly nimbolide, are potent inhibitors of NF-κB activation, preventing its translocation to the nucleus and the expression of its target genes.[6][13][14]

  • p53 Pathway: The p53 tumor suppressor gene is crucial for preventing cancer development. While some neem-induced apoptosis is p53-independent, other mechanisms involve the modulation of p53 expression.[6][8][10]

Anticancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Neem Neem Bioactives (Nimbolide, Azadirachtin) PI3K PI3K Neem->PI3K Inhibits IKK IKK Neem->IKK Inhibits Bax Bax Neem->Bax Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibits IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IkB->NFkB Inhibits NFkB_Nuc NF-κB NFkB->NFkB_Nuc Translocation Mito Mitochondrion Bax->Mito Permeabilizes CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes NFkB_Nuc->Proliferation Blocks Transcription

Caption: Neem bioactives induce apoptosis via the mitochondrial pathway and inhibit pro-survival signaling.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of A. indica extracts are commonly quantified by the half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth.

Extract / CompoundCancer Cell LineIC50 ValueReference
Ethyl Acetate Extract (Leaf)Human B-lymphoblastoid (TK6)< 15.0 µg/mL[9]
Hexane Extract (Leaf)Human B-lymphoblastoid (TK6)> 15.0 µg/mL[9]

Note: Data is often presented qualitatively or in relation to controls in many review articles. Specific IC50 values are highly dependent on the specific extract, cell line, and assay conditions.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Objective: To determine the IC50 value of an A. indica extract on a selected cancer cell line.

Materials:

  • A. indica extract, stock solution in DMSO

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the neem extract in culture medium. Remove the old medium from the wells and add 100 µL of the diluted extracts. Include a vehicle control (medium with DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of the MTT stock solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the MTT medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow start Start seed 1. Seed Cancer Cells in 96-well Plate start->seed incubate1 2. Incubate 24h (37°C, 5% CO2) seed->incubate1 treat 3. Add Serial Dilutions of Neem Extract incubate1->treat incubate2 4. Incubate 24-72h treat->incubate2 add_mtt 5. Add MTT Solution to each well incubate2->add_mtt incubate3 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate3 add_dmso 7. Dissolve Crystals with DMSO incubate3->add_dmso read 8. Read Absorbance (570 nm) add_dmso->read analyze 9. Calculate % Viability & Determine IC50 read->analyze end End analyze->end

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activities

Chronic inflammation is a key driver of various diseases, including cancer and arthritis. A. indica extracts exhibit significant anti-inflammatory activity by targeting key inflammatory mediators and pathways.[5][17]

Mechanisms of Action

The anti-inflammatory effects are primarily due to the inhibition of pro-inflammatory enzymes and cytokines.[18] Bioactive compounds like nimbolide, gedunin, and nimbidin suppress the functions of macrophages and neutrophils.[6] They reduce the production of inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Prostaglandin E2.[5][17] This is achieved by inhibiting enzymes like Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX).[5][17]

Signaling Pathway: NF-κB Inhibition

The NF-κB signaling pathway is central to the inflammatory response. In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Inflammatory stimuli (like TNF-α or LPS) lead to the activation of the IκB kinase (IKK) complex, which phosphorylates and degrades IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Methanolic neem leaf extracts have been shown to inhibit this pathway by preventing the degradation of IκB and subsequent nuclear translocation of NF-κB.[13][14][19]

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK Activates neem Neem Extract (Nimbolide) neem->IKK Inhibits IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκB NFkB_free NF-κB (Active) IkB_NFkB->NFkB_free Releases IkB_p IκB (p) Degraded IkB_NFkB->IkB_p NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) NFkB_nuc->genes Activates Transcription inflammation Inflammation genes->inflammation

Caption: Neem extracts inhibit the NF-κB pathway, a central mediator of inflammation.

Quantitative Data: Anti-inflammatory Activity

Studies have demonstrated a dose-dependent reduction in inflammatory markers following treatment with neem extracts.

Extract / CompoundModel / AssayEffectReference
Ethanolic Leaf Extract (400 mg/kg)Carrageenan-induced paw edema (rats)Maximum inhibition of paw size at 5th hour[20]
Aqueous Leaf Extract (400 mg/kg)Carrageenan-induced paw edema (rats)Significant inhibition of paw size at 5th hour[20]
Neem Seed Oil (2 ml/kg)Carrageenan-induced paw edema (rats)52.99% reduction in paw edema at 3 hours[18]
NimbidinMacrophage/Neutrophil functionSuppresses functions relevant to inflammation[6]

Antioxidant Activities

Oxidative stress, caused by an imbalance between free radicals and antioxidants, contributes to cellular damage and various chronic diseases. A. indica is a rich source of natural antioxidants.[5][21]

Mechanisms of Action

Neem extracts exert antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: Phenolic and flavonoid compounds within the extracts can directly donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[5]

  • Enhancement of Endogenous Antioxidant Defenses: Neem compounds can upregulate the expression and activity of the body's own antioxidant enzymes, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

Quantitative Data: Antioxidant Capacity

The antioxidant potential of neem extracts is evaluated using various in vitro assays. The results demonstrate that the bark and leaf extracts are particularly potent.[21]

Plant Part & ExtractAssayResult (IC50 / Value)Reference
Bark ExtractDPPH Radical ScavengingIC50: 23.27 µg/mL[21]
Leaf Methanol (B129727) ExtractDPPH Radical ScavengingIC50: 54.91 ppm (µg/mL)[22]
Leaf ExtractDPPH Radical ScavengingIC50: 55.07 µg/mL[21]
Root Ethanolic ExtractDPPH Radical ScavengingIC50: 13.81 µg/mL[23]
Seed ExtractDPPH Radical ScavengingIC50: 672.36 µg/mL[21]
Root Ethanolic ExtractFerrous Ion ChelatingIC50: 19.01 µg/mL[23]
Leaf Methanol ExtractTotal Phenolic Content70 mg GAE/g[24]
Leaf Methanol ExtractTotal Flavonoid Content119 mg QE/g[24]

IC50: Half-maximal inhibitory concentration. A lower IC50 value indicates stronger antioxidant activity. GAE: Gallic Acid Equivalents. QE: Quercetin Equivalents.

Experimental Protocols

This is one of the most common and reliable methods for screening the antioxidant activity of plant extracts.[21][25] It measures the ability of the extract to donate hydrogen to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, thus bleaching the purple-colored DPPH solution.

Objective: To determine the IC50 value of an A. indica extract for DPPH radical scavenging.

Materials:

  • A. indica extract

  • DPPH solution (e.g., 0.1 mM in methanol)

  • Methanol

  • Standard antioxidant (e.g., Ascorbic acid, Gallic acid)

  • 96-well microtiter plates or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare a stock solution of the neem extract and a standard antioxidant in methanol. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In each well of a 96-well plate, add a fixed volume of the DPPH solution (e.g., 180 µL).

  • Treatment: Add a small volume of the diluted extract or standard to the corresponding wells (e.g., 20 µL). For the control, add the same volume of methanol instead of the sample.

  • Incubation: Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance of the solution at approximately 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • Data Analysis: Plot the percentage of scavenging activity against the extract concentration and determine the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.

DPPH_Assay_Workflow start Start prep_samples 1. Prepare Serial Dilutions of Neem Extract & Standard start->prep_samples add_dpph 2. Add DPPH Solution to 96-well Plate prep_samples->add_dpph add_extract 3. Add Diluted Extract to Wells add_dpph->add_extract incubate 4. Incubate 30 min in the Dark add_extract->incubate read 5. Read Absorbance (~517 nm) incubate->read calculate 6. Calculate Scavenging Activity (%) read->calculate analyze 7. Plot Curve & Determine IC50 calculate->analyze end End analyze->end

Caption: Workflow for determining antioxidant capacity using the DPPH assay.

Antimicrobial Activities

A. indica extracts have a broad spectrum of activity against various pathogenic microorganisms, including bacteria, fungi, and viruses, making them a promising source for novel antimicrobial agents.[2][26][27][28]

Mechanisms of Action

The antimicrobial effects of neem are multifaceted:

  • Cell Membrane Disruption: Lipophilic compounds like nimbidin and nimbin can disrupt the lipid bilayer of microbial cell membranes, leading to a loss of integrity and cell lysis.[28]

  • Enzyme Inhibition: Phytochemicals such as azadirachtin can inhibit critical microbial enzymes, including DNA gyrase and ATPase, which are essential for DNA replication and energy metabolism.[28]

  • Inhibition of Protein Synthesis: Neem compounds can interfere with microbial protein synthesis, halting growth and replication.

  • Prevention of Biofilm Formation: Extracts have been shown to prevent the formation of biofilms, which are structured communities of bacteria that exhibit increased resistance to antibiotics and host immune responses.[28]

Spectrum of Activity

Neem extracts have demonstrated efficacy against a wide range of human pathogens.

  • Bacteria: Effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Vibrio cholerae).[27][29]

  • Fungi: Antifungal activity has been reported against pathogens like Candida albicans and Aspergillus species.[2][28]

  • Viruses: Some studies have shown virucidal action against viruses such as herpes simplex virus type-1 and coxsackievirus B-4.[2][30]

Quantitative Data: Antimicrobial Efficacy

The potency of antimicrobial agents is often measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism.

Extract / PartMicroorganismResult (Zone of Inhibition / MIC)Reference
Leaf & Bark ExtractsVibrio choleraeHighest inhibition zone[27]
Leaf & Bark ExtractsBacillus subtilisHighest inhibition zone[27]
Leaf & Bark ExtractsE. coliMore resistant[27]
Leaf & Bark ExtractsSalmonella typhiMore resistant[27]
Methanol Extract (Leaf)Various bacteriaMost effective among tested extracts[4][30]
Chloroform Extract (Leaf)Various bacteriaModerately effective[4][30]
Hexane Extract (Leaf)Various bacteriaLow antibacterial activity[4][30]
Experimental Protocols

This is a standard laboratory method used to determine the lowest concentration of an antimicrobial agent that inhibits the growth of a microorganism.

Objective: To determine the MIC of an A. indica extract against a specific bacterial strain.

Materials:

  • A. indica extract, sterilized (e.g., by filtration)

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Sterile Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10^8 CFU/mL)

  • Positive control (standard antibiotic), sterility control, and growth control wells

Procedure:

  • Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilution: Add 50 µL of the stock neem extract solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This creates a range of decreasing extract concentrations.

  • Inoculation: Prepare a diluted bacterial inoculum so that the final concentration in each well will be approximately 5 x 10^5 CFU/mL. Add 50 µL of this diluted inoculum to each well (except the sterility control).

  • Controls:

    • Growth Control: Wells containing MHB and inoculum only.

    • Sterility Control: Wells containing MHB only.

    • Positive Control: A row with a standard antibiotic undergoing serial dilution.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the extract in which there is no visible turbidity (growth) compared to the growth control. This can be assessed visually or by using a plate reader.

Conclusion and Future Directions

The scientific evidence overwhelmingly supports the traditional use of Azadirachta indica as a potent medicinal plant. Its extracts and purified compounds demonstrate significant anticancer, anti-inflammatory, antioxidant, and antimicrobial activities. These effects are mediated through the modulation of complex cellular and molecular pathways, including the inhibition of pro-survival signaling (PI3K/Akt, NF-κB) and the induction of apoptosis.

For drug development professionals, A. indica represents a valuable source of lead compounds, particularly limonoids like nimbolide and azadirachtin. Future research should focus on:

  • Bioactivity-Guided Fractionation: Isolating and identifying novel compounds responsible for specific biological effects.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets of key bioactive compounds.

  • Standardization: Developing standardized extracts with consistent phytochemical profiles to ensure reproducibility in preclinical and clinical studies.

  • Clinical Trials: Conducting well-designed clinical trials to validate the efficacy and safety of neem-based therapeutics in humans.

By integrating advanced analytical techniques with robust biological assays, the full therapeutic potential of Azadirachta indica can be unlocked, paving the way for a new generation of plant-derived pharmaceuticals.

References

Foundational

Physical and chemical properties of Azadirachtin A

For Researchers, Scientists, and Drug Development Professionals Abstract Azadirachtin A, a complex tetranortriterpenoid derived from the seeds of the neem tree (Azadirachta indica), stands as a molecule of significant sc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azadirachtin A, a complex tetranortriterpenoid derived from the seeds of the neem tree (Azadirachta indica), stands as a molecule of significant scientific interest. Renowned for its potent insecticidal properties, it also exhibits a range of other biological activities, including anti-inflammatory and anti-cancer effects.[1] This technical guide provides an in-depth overview of the core physical and chemical properties of Azadirachtin A, supplemented with detailed experimental protocols for its analysis and characterization. Furthermore, this document visualizes key molecular pathways associated with its biological activity to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Physicochemical Properties

Azadirachtin A is a highly oxidized limonoid with a complex stereochemistry, featuring 16 stereogenic centers.[2] Its intricate structure contributes to its broad spectrum of biological activities and presents unique challenges and opportunities in chemical synthesis and analysis. The empirical formula of Azadirachtin A is C₃₅H₄₄O₁₆.[3]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative physical and chemical properties of Azadirachtin A for easy reference and comparison.

Table 1: General and Physical Properties of Azadirachtin A

PropertyValueReferences
Molecular Formula C₃₅H₄₄O₁₆[2][4][5][6]
Molar Mass 720.71 g/mol [2][3][4][6]
Appearance White to pale yellow microcrystalline solid/powder[3][4][7]
Melting Point 154-165 °C[3][4][7][8]
Optical Rotation [α]D -53° (c = 0.5 in CHCl₃)[4][7][9]
Refractive Index 1.623[10]
pKa (Predicted) 9.78 ± 0.70[4][10]
LogP 1.09[4]

Table 2: Solubility of Azadirachtin A

SolventSolubilityReferences
Water (20°C, pH 7) 0.26 - 2.9 g/L[3][8]
Methanol Soluble, Slightly Soluble[4][10]
Ethanol Soluble[9][10]
Acetone Soluble[9]
Dimethyl Sulfoxide (DMSO) Soluble, Sparingly Soluble (70 mg/mL)[4][10][11]
Propanol Soluble[10]
Chloroform Readily Soluble[9]
Diethyl Ether Readily Soluble[9]
Hexane Insoluble[9]
Toluene 65 g/L[8]

Table 3: Spectroscopic Properties of Azadirachtin A

Spectroscopic TechniqueCharacteristic DataReferences
UV-Vis (Methanol) λmax: 217-220 nm[7][12]
¹H NMR Complex spectrum, key shifts identified[7]
¹³C NMR Characteristic signals for functional groups[7]
FT-IR Peaks corresponding to hydroxyl, ester, and ether groups[13]
Mass Spectrometry [M+Na]⁺ at m/z 743.3[14]

Stability and Degradation

Azadirachtin A is sensitive to light, heat, and extremes of pH.[4][10] It is most stable in mildly acidic solutions (pH 4-6) at room temperature.[15] The compound degrades rapidly in alkaline and strongly acidic conditions, as well as upon exposure to UV radiation.[9][15] In aqueous solution at 35°C, its disappearance follows pseudo-first-order kinetics, with a half-life of 12 hours at pH 8 and 206 hours at pH 6.[4]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used in the analysis and characterization of Azadirachtin A.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the quantification and purification of Azadirachtin A.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[13]

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is typically employed. A common isocratic mobile phase is a mixture of acetonitrile and water (50:50, v/v).[13]

  • Flow Rate: A flow rate of 1.0 mL/min is generally used.[16]

  • Detection: UV detection at 215-220 nm is optimal for Azadirachtin A.[12]

  • Sample Preparation: A stock solution of Azadirachtin A can be prepared in methanol. For analysis of extracts, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering matrix components.[16]

  • Injection Volume: A 20 µL injection volume is typical.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides high sensitivity and selectivity for the detection and quantification of Azadirachtin A, especially in complex matrices.

  • LC System: A UHPLC or HPLC system coupled to a mass spectrometer.

  • Column: A C18 column is typically used.

  • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like sodium acetate (B1210297) to promote adduct formation.[17]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is common, often detecting the sodium adduct [M+Na]⁺.[14]

  • Mass Analyzer: A triple quadrupole (QqQ) or time-of-flight (TOF) mass analyzer can be used for MS/MS experiments to enhance selectivity.[14]

  • Sample Preparation: Samples are typically extracted with an organic solvent like acetonitrile, followed by a cleanup step such as solid-phase extraction.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for the structural elucidation of Azadirachtin A and its analogues.

  • Sample Preparation: A sufficient amount of purified Azadirachtin A is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the complex proton and carbon signals.

  • ¹H NMR: A standard proton experiment is performed. The spectrum will show a multitude of signals, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are essential for complete assignment.

  • ¹³C NMR: A proton-decoupled ¹³C experiment is typically run to obtain a spectrum with singlets for each carbon atom. DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the Azadirachtin A molecule.

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate.[13]

  • Instrumentation: A standard FT-IR spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Interpretation: Characteristic absorption bands for hydroxyl (O-H), carbonyl (C=O) of esters, and ether (C-O-C) functional groups are observed.[13]

X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of Azadirachtin A.

  • Crystal Growth: High-quality single crystals of Azadirachtin A are grown from a suitable solvent system. This is often the most challenging step.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key pathways related to Azadirachtin A.

Azadirachtin A Biosynthetic Pathway (Hypothetical)

This diagram outlines the proposed biosynthetic pathway of Azadirachtin A, starting from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways.

Azadirachtin_Biosynthesis cluster_MEP MEP Pathway cluster_MVA MVA Pathway G3P G3P IPP Isopentenyl Pyrophosphate (IPP) G3P->IPP MEP Pathway Pyruvate Pyruvate Pyruvate->IPP MEP Pathway AcetylCoA Acetyl-CoA AcetylCoA->IPP MVA Pathway DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Squalene Squalene FPP->Squalene Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Tirucallol Tirucallol Oxidosqualene->Tirucallol Azadirone Azadirone Tirucallol->Azadirone Multiple Steps Azadiradione Azadiradione Azadirone->Azadiradione Nimbin Nimbin Azadiradione->Nimbin Branch Point Salannin Salannin Azadiradione->Salannin Branch Point AzadirachtinA Azadirachtin A Salannin->AzadirachtinA Multiple Steps

Caption: Hypothetical biosynthetic pathway of Azadirachtin A.

Azadirachtin A Mode of Action: Interference with Ecdysone (B1671078) Signaling

This diagram illustrates the mechanism by which Azadirachtin A disrupts the insect molting process by interfering with the ecdysone signaling pathway.

Ecdysone_Signaling_Disruption Aza Azadirachtin A PTTH Prothoracicotropic Hormone (PTTH) Aza->PTTH Inhibits Release ProthoracicGland Prothoracic Gland Aza->ProthoracicGland Inhibits Synthesis PTTH->ProthoracicGland Stimulates Ecdysone Ecdysone (Molting Hormone) ProthoracicGland->Ecdysone Synthesizes & Secretes DisruptedMolting Disrupted Molting & Deformities ProthoracicGland->DisruptedMolting EcR_USP Ecdysone Receptor (EcR) + Ultraspiracle (USP) Ecdysone->EcR_USP Binds to EcdysoneResponseGenes Ecdysone-Responsive Genes EcR_USP->EcdysoneResponseGenes Activates Transcription Molting Normal Molting & Development EcdysoneResponseGenes->Molting EcdysoneResponseGenes->DisruptedMolting

Caption: Azadirachtin A's disruption of the insect ecdysone signaling pathway.

Conclusion

Azadirachtin A remains a molecule of immense importance in the fields of agriculture and medicine. Its complex structure and potent biological activity continue to inspire research in chemical synthesis, analytical methodology, and drug discovery. This technical guide provides a consolidated resource of its core physical and chemical properties, along with practical experimental protocols and visual aids to support ongoing and future research endeavors. A thorough understanding of these fundamental characteristics is paramount for the effective and innovative application of this remarkable natural product.

References

Exploratory

The Village Pharmacy: A Technical Guide to the Historical and Traditional Medicinal Uses of the Neem Tree (Azadirachta indica)

For Researchers, Scientists, and Drug Development Professionals Abstract The neem tree (Azadirachta indica), a revered botanical in traditional medicine systems for millennia, represents a significant reservoir of bioact...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neem tree (Azadirachta indica), a revered botanical in traditional medicine systems for millennia, represents a significant reservoir of bioactive compounds with therapeutic potential. This technical guide provides an in-depth exploration of the historical and traditional medicinal applications of neem, with a focus on the scientific evidence that substantiates its age-old uses. By delving into ancient texts, traditional preparation methods, and modern pharmacological studies, this paper aims to bridge the gap between traditional knowledge and contemporary drug discovery. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and visualizes the logical progression of traditional knowledge to modern scientific inquiry, offering a comprehensive resource for researchers and professionals in the field of natural product-based drug development.

A Legacy of Healing: Historical Perspective

The medicinal use of the neem tree is deeply rooted in history, with the earliest evidence dating back over 4,500 years to the Harappan civilization in the Indian subcontinent.[1] Archaeological findings at Harappa and Mohenjo-Daro include therapeutic compounds, among which neem leaves were identified.[1] This ancient legacy is further solidified by extensive mentions in classical Sanskrit and Tamil literature.

The Vedas, ancient Hindu scriptures, refer to neem as "Sarva Roga Nivarini," meaning "the curer of all ailments."[2] In Ayurvedic texts, one of the oldest systems of medicine, neem is a cornerstone of its pharmacopoeia, with its use documented for over 4,000 years.[3] The Sanskrit name for the neem tree, "Arishtha," translates to "reliever of sickness," highlighting its esteemed status.[4] Similarly, in the Siddha system of medicine, which originated in Southern India and is considered one of the most ancient medical systems, neem is one of the first and most important medicinal plants mentioned.[1] The Unani system of medicine, with its origins in ancient Greece and further developed in the Islamic world, also extensively utilizes neem for a variety of treatments.[5][6]

The significance of neem is not confined to the Indian subcontinent. Migrating Indians carried the tree and its knowledge to various parts of the world, including Africa, Fiji, Mauritius, and Southeast Asia, where it became integrated into local traditional medicine practices.[2]

dot digraph "Historical_Timeline_of_Neem_Use" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Historical Timeline of Neem's Medicinal Use", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

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A flowchart illustrating the historical timeline of neem's use in various traditional medicine systems.

The Versatile Healer: Traditional Medicinal Applications

Virtually every part of the neem tree—leaves, bark, seeds, oil, flowers, and roots—has been utilized in traditional medicine to treat a vast spectrum of ailments.[7] Its applications range from treating common skin conditions to more complex diseases like malaria and diabetes.

Dermatological and Anti-inflammatory Applications

Neem has a long-standing reputation as a potent remedy for skin diseases.[1] A paste of neem leaves, often combined with turmeric, is a traditional remedy for itching, eczema, ringworm, and other mild skin conditions.[8] Neem oil is widely used for its antiseptic and anti-inflammatory properties to treat chronic skin conditions such as acne, psoriasis, and eczema.[1][9] Poultices made from neem leaves are also applied to boils and ulcers to promote healing.[4]

Infectious Diseases

Neem has been traditionally employed to combat a variety of infectious agents, including bacteria, viruses, fungi, and parasites.

  • Malaria: For centuries, practitioners of Ayurvedic medicine have used oral preparations of neem for malarial patients.[4] The antimalarial activity of neem is mentioned in Ayurvedic texts dating back to 2000 B.C.[4] Neem leaf teas are also a common traditional remedy for malaria in regions like Nigeria and Haiti.[4]

  • Viral Infections: In India, neem has been anecdotally used against viral infections, particularly pox viruses like smallpox and chickenpox.[4] A paste of neem leaves is traditionally applied to the infected skin.[4]

  • Parasitic Infections: Historically, neem has been used to eliminate both internal and external parasites.[1] Aqueous extracts of neem leaves are a traditional treatment for lice and mites.[9] A combination of neem and turmeric has been found to be highly effective in treating scabies.[9]

Metabolic and Systemic Disorders
  • Diabetes: Traditional Indian medicine has long utilized neem for managing diabetes.[9] Neem leaf extracts and teas are believed to help lower blood sugar levels.[9]

  • Gastrointestinal Issues: Neem is traditionally used to support a healthy digestive system by protecting the stomach, aiding in elimination, and removing toxins.[1]

Oral Health

For generations, chewing on neem twigs has been a common practice for maintaining oral hygiene in Southern India and the Middle East.[10] The twigs are believed to have astringent properties that prevent bleeding gums, tooth decay, and bad breath.[11]

Traditional Preparation Methods

The methods of preparing neem for medicinal use are as diverse as its applications. These preparations are designed to extract and deliver the bioactive compounds from different parts of the tree.

Part of Tree Traditional Preparation Method Traditional Use Reference
Leaves Decoction: Boiling fresh or dried leaves in water.Internal use for fevers, malaria, and as a blood purifier.[4]
Paste: Grinding fresh leaves, often with other herbs like turmeric.Topical application for skin infections, wounds, and insect bites.[8]
Powder: Drying and pulverizing the leaves.Internal use with water or honey for various ailments.[2]
Bark Decoction: Boiling the bark in water.Used to treat fever, malaria, and tiredness.[11]
Seeds/Oil Cold Pressing: Extracting oil from the seeds without heat.Topical application for skin diseases, as an insect repellent, and for hair care.[12]
Twigs Direct Use: Chewing on fresh twigs.Dental hygiene to clean teeth and prevent gum disease.[10]
Flowers Infusion: Steeping fresh or dried flowers in hot water.Used as a stimulant tonic and to treat stomach ailments.[3]

From Traditional Use to Scientific Validation: A Logical Workflow

The journey of neem from a traditional remedy to a subject of intense scientific scrutiny follows a logical progression. This workflow provides a roadmap for researchers aiming to validate and develop new drugs from this ancient medicinal plant.

dot digraph "Neem_Research_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Logical Workflow for Neem-Based Drug Discovery", fontcolor="#202124"]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

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A diagram illustrating the workflow from traditional knowledge to modern drug development for neem.

Conclusion

The rich history of the neem tree's use in traditional medicine provides a compelling foundation for modern scientific investigation. For researchers, scientists, and drug development professionals, the extensive traditional knowledge surrounding neem offers a valuable starting point for the discovery of novel therapeutic agents. The transition from anecdotal evidence to rigorous scientific validation, as outlined in this guide, is crucial for unlocking the full potential of this "village pharmacy." The continued exploration of neem's bioactive compounds and their mechanisms of action holds significant promise for addressing a wide range of global health challenges.

References

Protocols & Analytical Methods

Method

Application Note: Determination of Azadirachtin using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals Abstract This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Azad...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Azadirachtin (B1665905). Azadirachtin, a complex tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), is a potent insecticide with low mammalian toxicity, making it a key active ingredient in various biopesticides and pharmaceutical formulations.[1][2] The described method utilizes reverse-phase chromatography with UV detection, providing a sensitive and accurate means of analysis. This document provides comprehensive experimental protocols, including sample preparation and chromatographic conditions, along with tabulated data for easy reference.

Introduction

Azadirachtin is the primary bioactive compound responsible for the insecticidal and medicinal properties of neem extracts.[2] Its complex structure and the presence of multiple isomers, primarily Azadirachtin A and B, necessitate a reliable analytical method for quality control, formulation development, and residue analysis.[3] High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for the separation, identification, and quantification of Azadirachtin in various matrices, including neem oil, commercial formulations, and biological samples.[3][4][5][6] This application note presents a validated HPLC method that can be readily implemented in a laboratory setting.

Experimental Protocols

Sample Preparation

The sample preparation protocol aims to extract Azadirachtin from the sample matrix and remove interfering substances. The following is a general procedure that can be adapted based on the specific sample type.

For Neem Oil or Formulations:

  • Accurately weigh a sample amount equivalent to approximately 2 mg of Azadirachtin into a 50 mL volumetric flask.[1]

  • Dissolve the sample in a mixture of methanol (B129727) and water (90:10 v/v) and make up the volume.[1]

  • Sonicate the solution for 15 minutes to ensure complete dissolution.[1]

  • For oily samples, it may be necessary to place the solution in a deep freezer for 15 minutes to precipitate lipids, followed by centrifugation at 5000 RPM for 30 minutes to separate the layers.[1]

  • The supernatant is then collected for further purification.

For Biological Matrices (e.g., Bovine Muscle):

  • Homogenize 5 g of the sample.

  • Perform a liquid-liquid extraction with 10 mL of a dichloromethane-isopropanol mixture (95:5 v/v).[3]

  • The mixture should be vigorously stirred, sonicated for 5 minutes, and then centrifuged at 3000 rpm for 5 minutes.[3]

  • The organic phase is collected, filtered, and evaporated to dryness under a stream of nitrogen at 37°C.[3]

  • The residue is then redissolved in 500 µL of a methanol-water solution (90:10 v/v).[3]

Solid-Phase Extraction (SPE) Cleanup:

For cleaner samples and to remove interfering matrix components, a solid-phase extraction step can be employed.[1][3]

  • Condition an SPE cartridge (e.g., C18 or Oasis HLB) according to the manufacturer's instructions.

  • Load the sample extract onto the cartridge.

  • Wash the cartridge with a weak solvent to remove impurities.

  • Elute the Azadirachtin with a suitable solvent such as a methanol/water mixture.[1]

  • The eluent is collected and, if necessary, evaporated and reconstituted in the mobile phase.

HPLC Method

The following chromatographic conditions have been shown to be effective for the analysis of Azadirachtin.

Chromatographic Conditions:

ParameterCondition 1Condition 2Condition 3
Column C18, 5 µm, 4.6 x 250 mmSymmetry RP-18Spherisorb C-18 ODS 5 µm
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)[1][4]Water:Acetonitrile (27.5:72.5, v/v)[7][8]Methanol:Water (80:20, v/v)[9]
Flow Rate 1.0 mL/min[1][3]1.0 mL/min[7][8]1.0 mL/min[9]
Injection Volume 20 µL[3]--
Column Temperature 45°C[3][7][8]35°C[10]Ambient
Detection UV at 215 nm[3][7][8]UV at 210 nm[4]UV at 222 nm[9]

Note: The optimal conditions may vary depending on the specific column and instrumentation used. Method development and validation are recommended.

Standard Preparation and Calibration
  • Prepare a stock solution of Azadirachtin standard of known purity in methanol or the mobile phase.

  • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve covering the expected concentration range of the samples.

  • Inject the standards into the HPLC system and record the peak areas.

  • Plot a calibration curve of peak area versus concentration and determine the linearity (correlation coefficient, r²).

Quantitative Data Summary

The following table summarizes the validation parameters reported for different HPLC methods for Azadirachtin determination.

ParameterMethod 1Method 2Method 3
Linearity Range 0.1–0.9 µg/mL--
Correlation Coefficient (r²) > 0.9990.9995-
Limit of Detection (LOD) 3 µg/g[4]0.71 µg/ml[9]-
Limit of Quantification (LOQ) 6 µg/g[4]2.15 µg/ml[9]0.5 ppm (for Azadirachtin A & B)[1]
Recovery (%) 85.2–101.9% (for Azadirachtin B)[3]--
Precision (%RSD) 1.3–2.8% (for Azadirachtin A)[3]< 2%-

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC determination of Azadirachtin.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Sample Sample (Neem Oil, Formulation, Biological Matrix) Extraction Extraction (LLE or Solvent Extraction) Sample->Extraction Weighing & Dissolution Cleanup Cleanup (SPE or Filtration) Extraction->Cleanup Purification Reconstitution Reconstitution in Mobile Phase Cleanup->Reconstitution HPLC_System HPLC System (Pump, Injector, Column, Detector) Reconstitution->HPLC_System Injection Data_Acquisition Data Acquisition & Processing HPLC_System->Data_Acquisition Chromatogram Calculation Concentration Calculation Data_Acquisition->Calculation Calibration Calibration Curve (Standard Solutions) Calibration->Calculation Report Final Report Calculation->Report

Caption: Workflow for Azadirachtin determination by HPLC.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of Azadirachtin in various samples. The detailed protocols for sample preparation and chromatographic analysis, along with the summarized quantitative data, offer a comprehensive guide for researchers, scientists, and drug development professionals. Adherence to these protocols and proper method validation will ensure accurate and reproducible results, which are critical for quality control and regulatory compliance.

References

Application

Application Notes and Protocols for the Analytical Method Validation of Azadirachtin Extract

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the analytical method validation of Azadirachtin (B1665905) extract, a potent biopesticide and potent...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the analytical method validation of Azadirachtin (B1665905) extract, a potent biopesticide and potential therapeutic agent. The quantification of Azadirachtin in complex matrices, such as botanical extracts, presents a significant analytical challenge due to its intricate structure and the presence of interfering compounds.[1] This document outlines validated methods using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC) to ensure the accuracy, precision, and reliability of analytical data.

The validation of these analytical procedures is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure data integrity for regulatory submissions and quality control.[2][3][4] The methods described herein are applicable for the quantitative determination of Azadirachtin in raw materials, finished products, and stability studies.

General Experimental Workflow

The analysis of Azadirachtin extract typically follows a general workflow from sample preparation to data analysis. The complexity of the matrix and the required sensitivity of the method will dictate the specific steps involved.

General_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Start Sample Collection (e.g., Neem Seeds, Leaves) Extraction Extraction of Azadirachtin Start->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Cleanup Sample Clean-up (e.g., SPE, LLE) Filtration->Cleanup Chromatography Chromatographic Separation (HPLC, LC-MS, HPTLC) Cleanup->Chromatography Detection Detection (UV, MS, Densitometry) Chromatography->Detection Integration Peak Integration & Quantification Detection->Integration Validation Method Validation Assessment Integration->Validation Report Reporting Validation->Report

Caption: General experimental workflow for Azadirachtin analysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely employed technique for the quantification of Azadirachtin due to its robustness and accessibility.[1] This protocol details a validated isocratic reversed-phase HPLC method.

Experimental Protocol

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV-Vis detector.[5][6]

2. Materials and Reagents:

  • Azadirachtin reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)[7]

  • Methanol (B129727) (HPLC grade)[5]

  • Dichloromethane (analytical grade)[1]

  • Isopropanol (analytical grade)[1]

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)[1]

3. Chromatographic Conditions:

ParameterCondition
Column C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)[5]
Mobile Phase Acetonitrile:Water (e.g., 72.5:27.5, v/v) or Methanol:Water (e.g., 80:20, v/v)[5][6]
Flow Rate 1.0 mL/min[5][6]
Column Temperature 45°C[6]
Detection Wavelength 215 nm or 222 nm[5][6]
Injection Volume 20 µL[8]
Mode of Separation Isocratic elution[5]

4. Preparation of Standard Solutions:

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of Azadirachtin reference standard and dissolve in 10 mL of methanol.[5]

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards (e.g., 0.1 - 100 µg/mL).[8]

5. Sample Preparation:

  • Extraction: Accurately weigh a known amount of the Azadirachtin extract or homogenized sample matrix. Perform liquid-liquid extraction with a suitable solvent system (e.g., dichloromethane:isopropanol, 95:5, v/v).[1] For some formulations, dissolution in methanol followed by sonication and filtration is sufficient.[5]

  • Clean-up: For complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering components.[1]

  • Final Solution: Evaporate the solvent from the extracted and cleaned-up sample, and reconstitute the residue in a known volume of mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[5]

6. Method Validation Workflow:

HPLC_Validation_Workflow cluster_params Validation Parameters Specificity Specificity DataAnalysis Data Analysis & Statistical Evaluation Specificity->DataAnalysis Linearity Linearity Linearity->DataAnalysis Accuracy Accuracy Accuracy->DataAnalysis Precision Precision (Repeatability & Intermediate) Precision->DataAnalysis LOD Limit of Detection (LOD) LOD->DataAnalysis LOQ Limit of Quantification (LOQ) LOQ->DataAnalysis Robustness Robustness Robustness->DataAnalysis SystemSuitability System Suitability SystemSuitability->DataAnalysis Start Method Development & Optimization ValidationProtocol Prepare Validation Protocol Start->ValidationProtocol ExecuteValidation Execute Validation Experiments ValidationProtocol->ExecuteValidation ExecuteValidation->Specificity ExecuteValidation->Linearity ExecuteValidation->Accuracy ExecuteValidation->Precision ExecuteValidation->LOD ExecuteValidation->LOQ ExecuteValidation->Robustness ExecuteValidation->SystemSuitability ValidationReport Prepare Validation Report DataAnalysis->ValidationReport

Caption: Workflow for HPLC method validation.

Data Presentation: Summary of HPLC Method Validation Parameters
Validation ParameterAcceptance CriteriaExample Results
Specificity No interference from blank, placebo, or degradants at the retention time of Azadirachtin.The Azadirachtin peak is well-resolved from matrix components.[7]
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.999[5]
Range e.g., 0.1 - 0.9 µg/mLLinear over the tested concentration range.[8]
Accuracy (% Recovery) 80 - 120%85.2 - 101.9% for Azadirachtin B.[6]
Precision (% RSD) Intraday: ≤ 2%, Interday: ≤ 2%Intraday and Interday %RSD < 2%.[8]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:10.71 µg/mL[5]
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:12.15 µg/mL[5]
Robustness % RSD ≤ 2% after minor changes in method parameters (e.g., flow rate, mobile phase composition, temperature).No significant changes in chromatograms with variations in pH and detection wavelength.[9]
System Suitability Tailing factor ≤ 2, Theoretical plates > 2000, %RSD of replicate injections ≤ 2%Tailing factor: 1.187, Theoretical plates: 5460.[10]

Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers higher sensitivity and selectivity for the analysis of Azadirachtin, particularly in complex matrices or for the simultaneous quantification of multiple azadirachtins.[1][11]

Experimental Protocol

1. Instrumentation:

  • Liquid Chromatography system coupled to a Mass Spectrometer (e.g., Q-TOF-MS or tandem MS).[12][13]

2. Materials and Reagents:

  • Azadirachtin A and B reference standards

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade) with 0.1% Formic Acid

  • Methanol (LC-MS grade)

3. Chromatographic and MS Conditions:

ParameterCondition
Column C18 analytical column
Mobile Phase Gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid)
Flow Rate 0.8 - 1.0 mL/min
Ionization Source Electrospray Ionization (ESI), often in negative mode.[11]
MS Detection Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M-H]⁻ at m/z 719 for Azadirachtin A.[11]

4. Sample Preparation:

  • For plant materials (seeds, leaves), extraction is typically performed with acetonitrile.[12]

  • The extract is then centrifuged, and the supernatant is diluted with water before injection.[1]

  • For highly complex samples, online Solid-Phase Extraction (SPE) can be automated for sample clean-up and concentration.[1]

Data Presentation: Summary of LC-MS Method Validation Parameters
Validation ParameterAcceptance CriteriaExample Results
Specificity Unique precursor-product ion transition for Azadirachtin.High selectivity achieved with MS/MS detection.[12]
Linearity (Correlation Coefficient, r²) r² ≥ 0.99> 0.99
Accuracy (% Recovery) 80 - 120%86 - 119% in fortified samples.[12]
Precision (% RSD) ≤ 20%< 20% RSD.[12]
Limit of Quantification (LOQ) Lowest concentration with acceptable precision and accuracy.0.01 mg/kg in foliage and twig matrices.[12]

Method 3: High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a valuable technique for the quantification of Azadirachtin in herbal extracts and formulations, offering simplicity and high throughput.[14]

Experimental Protocol

1. Instrumentation:

  • HPTLC system including an automatic sample applicator, developing chamber, and a densitometric scanner.[14]

2. Materials and Reagents:

  • Azadirachtin reference standard

  • Pre-coated Silica Gel 60 F254 HPTLC plates

  • Toluene, Ethyl Acetate, Formic Acid (analytical grade)

  • Vanillin-Sulfuric Acid reagent for derivatization[14]

3. HPTLC Conditions:

ParameterCondition
Stationary Phase Silica Gel 60 F254 HPTLC plates[14]
Mobile Phase Toluene:Ethyl Acetate:Formic Acid (5:4:0.5, v/v/v)[14]
Application 5 mm bands, applied with an automatic applicator[14]
Development In a twin-trough chamber saturated with mobile phase vapor[14]
Derivatization Spraying with Vanillin-Sulfuric Acid reagent followed by heating[14]
Densitometric Scanning At 677 nm[14]

4. Preparation of Standard and Sample Solutions:

  • Prepare a stock solution of Azadirachtin in methanol (e.g., 20 µg/mL).[14]

  • Apply different volumes of the standard solution to the HPTLC plate to construct a calibration curve (e.g., 100 - 1000 ng/spot).[14]

  • Extract samples with methanol, filter, and apply to the plate alongside the standards.

Data Presentation: Summary of HPTLC Method Validation Parameters
Validation ParameterAcceptance CriteriaExample Results
Specificity The Rf value of Azadirachtin in the sample should match the standard. The spectra should also be comparable.Rf value of 0.4.[14]
Linearity (Correlation Coefficient, r) r ≥ 0.9980.998[14]
Range 100 - 1000 ng/spotLinear relationship between response and amount.[14]
Accuracy (% Recovery) 95 - 105%98.14 - 100.98%[14]
Precision (% RSD) ≤ 2%0.71 - 0.98%[14]
Limit of Detection (LOD) Visual or S/N of 3:140 ng/spot[14]
Limit of Quantification (LOQ) Visual or S/N of 10:1100 ng/spot[14]

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of Azadirachtin and to demonstrate the specificity of the analytical method as a stability-indicating method.[5][15] These studies involve subjecting the Azadirachtin extract to various stress conditions.

Experimental Protocol for Forced Degradation
  • Acid Hydrolysis: Treat the sample solution with 0.1N HCl and heat.[5]

  • Base Hydrolysis: Treat the sample solution with 0.1N NaOH and heat.[5]

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide (H₂O₂).[5]

  • Thermal Degradation: Expose the solid or liquid sample to dry heat.[16]

  • Photolytic Degradation: Expose the sample to UV light.[17]

After exposure to the stress conditions, the samples are analyzed using a validated stability-indicating method (typically HPLC) to separate the intact drug from any degradation products.

Forced Degradation Logical Pathway

Forced_Degradation_Pathway Start Azadirachtin Sample StressConditions Apply Stress Conditions Start->StressConditions Acid Acid Hydrolysis StressConditions->Acid Base Base Hydrolysis StressConditions->Base Oxidation Oxidation (H₂O₂) StressConditions->Oxidation Thermal Thermal Stress StressConditions->Thermal Photo Photolytic Stress StressConditions->Photo Analysis Analyze by Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity & Mass Balance Analysis->Evaluation Report Identify Degradation Products & Establish Degradation Pathway Evaluation->Report

Caption: Logical pathway for forced degradation studies.

Data Presentation: Summary of Forced Degradation Results
Stress Condition% Degradation of AzadirachtinObservations
Acid Degradation (0.1N HCl) 7.99%Significant degradation observed.[5]
Base Degradation (0.1N NaOH) 22.28%Most significant degradation observed.[5]
Oxidative Degradation (3% H₂O₂) 14.75%Moderate degradation.[5]
Neutral Hydrolysis 2.21%Minor degradation.[5]

Note: The extent of degradation will vary depending on the specific conditions (temperature, duration of exposure). The goal is to achieve partial degradation (e.g., 5-20%) to effectively demonstrate the separation of degradants from the parent peak.

References

Method

Application Notes: Protocols for Azadirachtin Extraction from Neem Seeds

For Researchers, Scientists, and Drug Development Professionals Introduction Azadirachtin (B1665905), a complex tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), is the plant's primary bioact...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadirachtin (B1665905), a complex tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), is the plant's primary bioactive compound.[1] It is renowned for its potent insecticidal, antifeedant, and growth-regulating properties, making it a cornerstone of modern botanical biopesticides.[1] The highest concentrations of Azadirachtin are found in the neem seeds. The extraction and purification of Azadirachtin are critical steps for creating standardized formulations for use in agriculture and pharmacology. The complexity of the molecule and the presence of numerous other related limonoids in the seed extract make its purification a significant challenge.[2]

The selection of an extraction methodology is crucial as it directly impacts the yield, purity, and economic viability of the final product. This document provides detailed protocols and comparative data for various extraction techniques, from conventional solvent-based methods to modern, intensified processes.

Overview of Extraction Methodologies

The isolation of Azadirachtin from neem seeds involves several key stages: preparation of the seed kernels, removal of the fatty oil content (defatting), extraction of the active compounds with a suitable solvent, partitioning to remove impurities, and finally, chromatographic purification to yield pure Azadirachtin.[1]

  • Conventional Methods : These are well-established techniques.

    • Soxhlet Extraction : A continuous solid-liquid extraction method that uses a limited amount of solvent, which is repeatedly cycled through the sample matrix to efficiently extract the target compounds.[3] It is a thorough and efficient technique but can expose the extract to heat for extended periods.[3][4]

    • Cold Press Extraction : A mechanical method that expels oil from the seeds.[3] It avoids high temperatures, which helps preserve heat-sensitive compounds like Azadirachtin.[3] The efficiency can be significantly improved by using a solvent during the pressing process.[3][5]

    • Maceration & Partitioning : This involves soaking the plant material in a solvent, followed by a series of liquid-liquid partitioning steps to separate Azadirachtin from other compounds based on their differential solubility in immiscible solvents.[1][2]

  • Modern Intensified Methods : These techniques use external energy sources to improve extraction efficiency, reduce solvent consumption, and shorten extraction times.

    • Microwave-Assisted Extraction (MAE) : Utilizes microwave energy to heat the solvent and sample, causing cell rupture and enhancing the release of bioactive compounds.[6][7] The solvent used influences not only the efficiency but also the selectivity of the extraction.[7][8]

    • Ultrasound-Assisted Extraction (UAE) : Employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the cell walls generates high localized pressure and temperature, disrupting the matrix and facilitating solvent penetration.[9] UAE is noted for enhancing extraction yield with high efficiency.

    • Supercritical Fluid Extraction (SFE) : Uses a supercritical fluid, typically carbon dioxide (CO2), as the extraction solvent.[4][6] By manipulating temperature and pressure, the solvent properties of supercritical CO2 can be tuned to selectively extract specific compounds.[4][10] Methanol (B129727) is often used as an entrainer or co-solvent to improve the extraction of the polar Azadirachtin molecule.[4]

Comparative Data of Extraction Protocols

The choice of extraction method and solvent significantly influences the final yield of Azadirachtin. The following tables summarize quantitative data from various studies.

Table 1: Comparison of Different Extraction Methods and Solvents

Extraction MethodSolvent(s)Key ParametersAzadirachtin Yield/ConcentrationSource
Cold PressMethanol30 min, Room Temp2478 ppm[5]
SoxhletMethanol4 cycles1470 ppm[5]
Soxhlet (Binary Solvent)n-Hexane:Ethanol (50:50)6 hours1045 mg/kg[11]
Ultrasound-Assisted (UAE)Methanol15 min, 200 W0.3786%
Ultrasound-Assisted (UAE)Ethanol20 min, 200 W0.3658%
Microwave-Assisted (MAE)Methanol, Dichloromethane20 mins2.55% (limonoids)[6]
Supercritical Fluid (SFE)Supercritical CO2 + Methanol37 MPa, 43°C, 165 min0.37%[4]
Pressurized Hot SolventMethanol100 min210.93 mg / 100g[6]
Solvent PartitioningMethanol -> Ethyl AcetateN/AEnriched to 11% Azadirachtin[2]

Experimental Workflows and Signaling Pathways

general_workflow General Workflow for Azadirachtin Isolation seeds Neem Seeds kernels Seed Kernels seeds->kernels Decortication ground Ground Kernels kernels->ground Grinding defat Defatting (with Hexane) ground->defat cake Defatted Seed Cake defat->cake oil Neem Oil (Non-polar lipids) defat->oil extract Crude Extraction (with Methanol/Ethanol) cake->extract crude Crude Extract extract->crude partition Solvent Partitioning crude->partition enriched Enriched Azadirachtin Fraction partition->enriched chrom Chromatographic Purification (HPLC) enriched->chrom pure Pure Azadirachtin chrom->pure

Caption: Generalized workflow for the isolation of Azadirachtin from neem seeds.

soxhlet_workflow Soxhlet Extraction Workflow cluster_soxhlet Soxhlet Apparatus flask Round-Bottom Flask (Solvent) chamber Extraction Chamber (Thimble with Seed Powder) flask->chamber 1. Solvent Vapor heat Heat Solvent chamber->flask 3. Siphon empties (Solvent + Extract) condenser Condenser cycle Repeat Cycles (e.g., 4-8 hours) condenser->chamber 2. Condensed Solvent Drips start Place Ground Seed in Thimble start->chamber heat->flask cool Cool Apparatus cycle->cool collect Collect Extract from Flask cool->collect evap Evaporate Solvent (Rotary Evaporator) collect->evap product Crude Azadirachtin Extract evap->product

Caption: Diagram illustrating the continuous cycle of Soxhlet extraction.

modern_extraction Modern Intensified Extraction Workflow (UAE/MAE) start Ground Neem Seed + Solvent Slurry energy Apply Energy (Ultrasound or Microwaves) start->energy process Short Duration Extraction (10-30 min) energy->process filter Filtration / Centrifugation process->filter liquid Liquid Extract filter->liquid solid Solid Residue (Spent Biomass) filter->solid evap Solvent Evaporation (Rotary Evaporator) liquid->evap product Crude Azadirachtin Extract evap->product

Caption: Workflow for Ultrasound or Microwave-Assisted Extraction methods.

Detailed Experimental Protocols

Protocol 1: Solvent-Assisted Cold Press Extraction

This protocol maximizes Azadirachtin yield by incorporating a solvent during the mechanical pressing process, based on methodologies that have shown significantly higher yields.[5]

Principle: Mechanical pressure ruptures the seed's cellular structure, releasing the oil and other phytochemicals. The simultaneous application of a polar solvent, such as methanol, enhances the dissolution and recovery of Azadirachtin, which has good solubility in methanol.[2][3]

Materials and Equipment:

  • Dried neem seeds

  • Commercial grinder

  • Vertical cold press extractor

  • Methanol (Technical grade)

  • Filter paper or centrifuge

  • Rotary evaporator

  • Beakers and collection flasks

Procedure:

  • Seed Preparation: Dry neem seeds in the shade until brittle.[5] Grind the whole seeds (without removing the endocarp) into a coarse powder using a commercial grinder.[3]

  • Extraction: Place the ground neem seed powder into the chamber of the vertical cold press. Add methanol to the ground material.[3]

  • Pressing: Operate the cold press according to the manufacturer's instructions to expel the liquid. The applied pressure will force out a mixture of neem oil and methanol, rich in Azadirachtin.[3]

  • Collection: Collect the liquid extract from the press outlet.[3]

  • Post-Extraction Processing:

    • Filter the collected extract through filter paper or centrifuge it to remove any solid seed debris.[3]

    • To obtain a concentrated crude extract, evaporate the methanol using a rotary evaporator. Maintain the water bath temperature below 50°C to prevent thermal degradation of Azadirachtin.[3]

    • The resulting viscous liquid is the Azadirachtin-rich crude extract. Store in an airtight, dark container at 4°C.

Safety Precautions:

  • Methanol is flammable and toxic. Perform the extraction in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 2: Soxhlet Extraction

This is a classic and exhaustive method for extracting compounds from a solid matrix.[3] Methanol is an efficient solvent for recovering Azadirachtin.[2]

Principle: Ground neem seed material is placed in a porous thimble. A heated solvent (e.g., methanol) continuously washes over the material.[3] The solvent, containing the dissolved extract, is then siphoned back into a boiling flask, leaving the extracted solids behind. This cycle repeats, allowing for a thorough and efficient extraction with a relatively small volume of solvent.[3]

Materials and Equipment:

  • Defatted neem seed cake (or ground whole seeds)

  • Soxhlet extraction apparatus (round-bottom flask, extraction chamber, condenser)

  • Cellulose (B213188) extraction thimble

  • Methanol or Ethanol (95% or higher)

  • Heating mantle

  • Rotary evaporator

  • Cotton or glass wool

Procedure:

  • Sample Preparation: If starting with whole seeds, first defat them by stirring the ground powder in hexane (B92381) at 40°C for 2 hours, then filtering to separate the neem oil from the seed cake.[2] Air-dry the defatted seed cake.

  • Loading the Apparatus:

    • Accurately weigh a desired amount of the dry, defatted neem powder (e.g., 50 g) and place it into a cellulose thimble.

    • Lightly plug the top of the thimble with cotton or glass wool to prevent the powder from dispersing.[3]

    • Place the thimble inside the main chamber of the Soxhlet extractor.[3]

  • Assembly and Extraction:

    • Add the chosen solvent (e.g., 500 ml of methanol) to the round-bottom flask.[3]

    • Assemble the Soxhlet apparatus (flask, extractor, condenser) and place the flask on a heating mantle.

    • Heat the solvent to a gentle boil. The solvent vapor will travel up the side arm, condense in the condenser, and drip onto the sample in the thimble.

    • Once the extraction chamber is full, the siphoning mechanism will automatically empty the solvent and dissolved extract back into the round-bottom flask.[3]

    • Allow the extraction to proceed for a set number of cycles or a specific duration (e.g., 6-8 hours), until the solvent in the siphon arm runs clear.

  • Post-Extraction Processing:

    • After the extraction is complete, turn off the heat and allow the apparatus to cool.

    • Disassemble the unit. The extract is now dissolved in the solvent within the round-bottom flask.

    • Recover the solvent and concentrate the Azadirachtin-rich extract using a rotary evaporator.[3] The recovered solvent can be reused.[3]

    • Store the final crude extract in a sealed, dark container at 4°C.

Safety Precautions:

  • Operate the Soxhlet apparatus in a fume hood due to flammable solvent vapors.

  • Ensure a continuous flow of cooling water through the condenser.

  • Do not heat the flask to dryness, as this can cause the extract to char.

Protocol 3: Enrichment by Solvent Partitioning

This protocol is a purification step applied to a crude extract (e.g., from Protocol 1 or 2) to increase the concentration of Azadirachtin.

Principle: This method leverages the differential solubility of compounds in two immiscible liquid phases. Azadirachtin is a polar molecule and will preferentially remain in a polar solvent layer (like aqueous methanol), while less polar impurities (like residual oils and other triterpenoids) will move into a non-polar solvent layer (like hexane).[1][2]

Materials and Equipment:

  • Crude methanolic neem extract

  • Methanol

  • Distilled water

  • Hexane or Petroleum Ether

  • Separatory funnel (appropriate size)

  • Rotary evaporator

  • Beakers and flasks

Procedure:

  • Initial Dissolution: Take the crude methanolic extract and dissolve it in 90% aqueous methanol (90 parts methanol, 10 parts water).[2]

  • Defatting Partition:

    • Transfer the aqueous methanol solution to a separatory funnel.

    • Add an equal volume of hexane, cap the funnel, and shake vigorously for 1-2 minutes, periodically venting to release pressure.

    • Allow the layers to separate completely. The upper layer is the non-polar hexane layer, and the bottom is the polar aqueous methanol layer.

    • Drain the lower aqueous methanol layer (containing Azadirachtin) into a clean flask. Discard the upper hexane layer (containing lipids and non-polar impurities).[1]

    • Repeat this partitioning step 2-3 times with fresh hexane to ensure complete removal of non-polar compounds.[1]

  • Concentration:

    • Combine the washed aqueous methanol layers.

    • Concentrate the solution in vacuo using a rotary evaporator to remove the methanol and some water.[1]

  • Final Product: The result is a powdered or semi-solid extract highly enriched with Azadirachtin.[1] This enriched fraction can be used for formulation or further purified by chromatographic techniques like flash chromatography or HPLC.[2][12]

Safety Precautions:

  • Perform all steps in a well-ventilated fume hood.

  • Hexane is highly flammable. Avoid any sources of ignition.

  • Wear appropriate PPE. Properly handle the separatory funnel to avoid spills and manage pressure buildup.

References

Application

Quantitative Analysis of Azadirachtin in Formulations: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the quantitative analysis of Azadirachtin (B1665905) in various formulations. The method...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Azadirachtin (B1665905) in various formulations. The methodologies outlined are based on established high-performance liquid chromatography (HPLC) techniques, ensuring accuracy, precision, and reliability for research and quality control purposes.

Introduction

Azadirachtin, a complex tetranortriterpenoid limonoid derived from the neem tree (Azadirachta indica), is a potent biopesticide and has garnered significant interest for its diverse biological activities.[1][2][3] Accurate quantification of Azadirachtin in different formulations is crucial for ensuring product efficacy, stability, and regulatory compliance. High-performance liquid chromatography (HPLC) with UV detection is the most common and reliable analytical method for this purpose due to its specificity, sensitivity, and robustness.[4]

This application note details validated HPLC methods for the determination of Azadirachtin in herbal insecticides, neem oil, and other relevant matrices. It includes comprehensive experimental protocols, data presentation in tabular format for easy comparison, and visual workflows to guide the user through the analytical process.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A generalized HPLC method for the quantification of Azadirachtin is presented below. Specific conditions may need to be optimized depending on the formulation matrix and available instrumentation.

2.1.1. Chromatographic Conditions

ParameterRecommended Conditions
Instrument Agilent 1100 series HPLC with UV detector or equivalent[1]
Column C18 (e.g., YMC C18, 250 mm x 4.6 mm, 5 µm)[1]
Mobile Phase Isocratic: Methanol (B129727):Water (80:20, v/v)[1] or Acetonitrile:Water (e.g., 40:60 or 72.5:27.5, v/v)[2][5]
Flow Rate 1.0 mL/min[1][2]
Column Temperature Ambient or controlled at 45°C[2]
Detection Wavelength 215 nm, 220 nm, or 222 nm[1][2][6]
Injection Volume 20 µL

2.1.2. Preparation of Standard Solutions

  • Stock Solution (e.g., 500 µg/mL): Accurately weigh 5 mg of Azadirachtin analytical standard and dissolve it in a 10 mL volumetric flask with HPLC grade methanol.[2]

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 0.1 - 100 µg/mL) by serially diluting the stock solution with the mobile phase. These solutions are used to construct a calibration curve.

Sample Preparation

The sample preparation protocol will vary depending on the formulation matrix. The goal is to extract Azadirachtin efficiently and remove interfering substances.

2.2.1. Herbal Insecticide Formulation

  • Accurately weigh a quantity of the formulation equivalent to 10 mg of Azadirachtin and transfer it to a 10 mL volumetric flask.[1]

  • Add HPLC grade methanol and shake for 10-20 minutes to ensure complete dissolution.[1]

  • Make up the volume to the mark with methanol.[1]

  • Filter the solution through a 0.45 µm membrane filter before HPLC analysis.[1]

  • Further dilutions can be made with the mobile phase to bring the concentration within the linear range of the calibration curve.[1]

2.2.2. Neem Oil Formulation

  • Accurately weigh approximately 5 g of the neem oil sample into a 50 mL volumetric flask.[7]

  • Dissolve the sample in a mixture of methanol and water (90:10 v/v) and make up to the mark.[7]

  • Sonicate the solution for 15 minutes.[7]

  • Place the solution in a deep freezer for 15 minutes to precipitate insoluble components.[7]

  • Centrifuge the solution at 5000 RPM for 30 minutes.[7]

  • Pass the supernatant through a Solid Phase Extraction (SPE) cartridge for cleanup.[7]

  • Elute the Azadirachtin from the SPE cartridge with the methanol/water mixture and collect it in a 10 mL volumetric flask. Make up to the mark.[7]

2.2.3. Bovine Muscle (for residue analysis)

  • Homogenize 5 g of the muscle sample.

  • Extract the homogenized sample with 10 mL of dichloromethane-isopropanol (95:5 v/v).[2]

  • Stir the mixture, sonicate for 5 minutes, and then centrifuge at 3000 rpm for 5 minutes.[2]

  • Collect the organic phase, filter it, and evaporate to dryness under a nitrogen stream at 37°C.[2]

  • Reconstitute the residue in the mobile phase for HPLC analysis.[2]

Data Presentation

The quantitative data from method validation studies are summarized in the tables below.

HPLC Method Parameters for Azadirachtin Quantification
ParameterMethod 1 (Herbal Insecticide)[1]Method 2 (Bovine Muscle)[2]Method 3 (Neem Oil)[7]Method 4 (Herbal Formulation)[3]
Column YMC C18 (250 nm x 4.6 mm, 5µm)Symmetry RP-18 (5 µm, 250 mm x 4.6 mm i.d.)Not SpecifiedHPLC C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Methanol:Water (80:20, v/v)Water:Acetonitrile (27.5:72.5, v/v)Methanol:Water (90:10, v/v)Buffer (pH 3.0):Acetonitrile (15:85, v/v)
Flow Rate 1 mL/min1 mL/minNot Specified1.0 mL/min
Detection (UV) 222 nm215 nmNot Specified294 nm
Retention Time 5.133 min37.2 min (Aza A), 41.8 min (Aza B)Not Specified3.5 min
Method Validation Data
ParameterMethod 1 (Herbal Insecticide)[1]Method 4 (Herbal Formulation)[3]
Linearity Range ±20 % of the test concentration0.1–0.9 µg/mL
Correlation Coefficient (r²) 0.999> 0.999
Limit of Detection (LOD) 0.71 µg/mlNot Specified
Limit of Quantitation (LOQ) 2.15 µg/mlNot Specified
Accuracy (% Recovery) Not SpecifiedClose to 100%[8]
Precision (%RSD) < 2%< 2%

Visualizations

The following diagrams illustrate the experimental workflows for the quantitative analysis of Azadirachtin.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis weigh Weigh Formulation dissolve Dissolve in Methanol weigh->dissolve shake Shake for 10-20 min dissolve->shake makeup Make up to Volume shake->makeup filter Filter (0.45 µm) makeup->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for Azadirachtin quantification in herbal insecticide.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis weigh Weigh Neem Oil dissolve Dissolve in Methanol/Water weigh->dissolve sonicate Sonicate (15 min) dissolve->sonicate freeze Deep Freeze (15 min) sonicate->freeze centrifuge Centrifuge (5000 RPM) freeze->centrifuge spe Solid Phase Extraction centrifuge->spe inject Inject into HPLC spe->inject analyze HPLC Analysis inject->analyze

Caption: Workflow for Azadirachtin analysis in neem oil formulations.

G cluster_validation Method Validation linearity Linearity & Range accuracy Accuracy linearity->accuracy precision Precision accuracy->precision specificity Specificity precision->specificity lod LOD specificity->lod loq LOQ lod->loq

Caption: Key parameters for HPLC method validation.

References

Method

Application Notes and Protocols for Azadirachtin in Pest Management Research

Introduction Azadirachtin (B1665905), a complex tetranortriterpenoid limonoid derived from the seeds of the neem tree (Azadirachta indica), is a cornerstone of biopesticide research.[1] Its prominence stems from its mult...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Azadirachtin (B1665905), a complex tetranortriterpenoid limonoid derived from the seeds of the neem tree (Azadirachta indica), is a cornerstone of biopesticide research.[1] Its prominence stems from its multifaceted modes of action, including potent insect growth regulatory (IGR), antifeedant, repellent, and sterilant properties.[2][3] Azadirachtin is effective against over 600 species of pests, including insects, mites, and nematodes.[4][5] A key advantage for its use in integrated pest management (IPM) programs is its biodegradability and exceptionally low toxicity to mammals, with an oral LD50 in rats greater than 5000 mg/kg.[4][6] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the use of Azadirachtin.

Modes of Action

Azadirachtin's efficacy is not due to a single mechanism but a complex interference with insect physiology, behavior, and development.[7][8] This multi-modal action is advantageous as it can delay the development of resistance in pest populations.[4][9]

1.1 Insect Growth Regulation (IGR) and Endocrine Disruption

The primary mode of action is the disruption of the insect endocrine system.[2][8] Azadirachtin's structure is similar to the insect molting hormone, ecdysone (B1671078), allowing it to interfere with hormonal regulation.[2][9] It acts as an "ecdysone blocker" by antagonizing both ecdysteroid and juvenile hormone (JH) activities.[2][4] This is achieved by inhibiting the release of key brain peptides: the prothoracicotropic hormone (PTTH) and allatotropins.[1][2][4] The suppression of these hormones downregulates the activity of the prothoracic glands and corpora allata, which are responsible for synthesizing ecdysone and JH, respectively.[1][2] This hormonal imbalance leads to incomplete or abnormal molting, growth abnormalities, and mortality.[1][8]

G cluster_0 Azadirachtin Action cluster_1 Neuroendocrine System cluster_2 Endocrine Glands cluster_3 Hormone Synthesis & Effects Aza Azadirachtin Brain Brain (Neurosecretory Cells) Aza->Brain Inhibits PTTH PTTH Release Brain->PTTH Stimulates Allatotropin Allatotropin Release Brain->Allatotropin Stimulates PG Prothoracic Gland PTTH->PG Stimulates CA Corpora Allata Allatotropin->CA Stimulates Ecdysone Ecdysone Synthesis PG->Ecdysone JH Juvenile Hormone (JH) Synthesis CA->JH Molting Disrupted Molting, Growth & Development Ecdysone->Molting JH->Molting

Caption: Azadirachtin's disruption of the insect neuroendocrine-hormonal axis.

1.2 Antifeedant and Repellent Action

Azadirachtin is a powerful antifeedant that deters insects from feeding on treated plants.[3][7] It acts on gustatory chemoreceptors, inhibiting the firing of "sugar-sensitive" cells and activating "bitter-sensitive" cells, which leads to immediate feeding cessation.[3][4] In some insects, it can create an aversive taste memory.[4] Beyond antifeedant properties, it also acts as a repellent, deterring pests from landing on treated surfaces and discouraging females from laying eggs (oviposition deterrence).[6][7][8]

1.3 Reproductive Inhibition

Azadirachtin severely impacts the reproductive functions of insects.[4] In females, it can prevent oviposition by inhibiting oogenesis and the synthesis of ovarian ecdysteroids.[1] In males, it has been shown to decrease the number of sperm cysts.[10] Studies on Drosophila melanogaster revealed that treatment can drastically reduce mating success and the production of viable progeny.[10]

1.4 Disruption of Immunity

Recent research has shown that Azadirachtin can compromise insect immunity.[11] Ecdysone signaling is crucial for regulating the insect immune system, including the expression of antimicrobial peptides (AMPs).[11] By disrupting ecdysone production, Azadirachtin can downregulate the expression of key immune-related genes and AMPs, such as attacin and defensin, potentially making the insect more susceptible to pathogens.[11][12]

G Aza Azadirachtin Ecdysone Ecdysone Synthesis Aza->Ecdysone Inhibits Signaling Ecdysone Signaling (EcR-USP Complex) Ecdysone->Signaling Activates Genes Immune Gene Expression (e.g., Eip74EF, Serpent) Signaling->Genes Activates AMPs Antimicrobial Peptide (AMP) Production (e.g., Defensin) Genes->AMPs Regulates

Caption: Azadirachtin's impact on the ecdysone-regulated immune response pathway.

Quantitative Efficacy Data

The following tables summarize quantitative data on Azadirachtin's effects from various research studies.

Table 1: Lethal Dose and Concentration Values for Various Insect Pests

Species Stage Parameter Value Exposure Citation
Drosophila melanogaster Adult LD₅₀ 0.63 µ g/insect 24h Topical [10]
Culex pipiens 1st Instar Larvae LC₅₀ 0.127 mg/L - [13]
Culex pipiens 1st Instar Larvae LC₉₀ 0.555 mg/L - [13]
Solenopsis invicta Large Worker LD₅₀ 0.200 ng/ant 24h Topical [14]

| Solenopsis invicta | Large Worker | LD₅₀ | 0.149 ng/ant | 48h Topical |[14] |

Table 2: Sublethal Effects on Growth, Development, and Feeding

Species Effect Metric Result Citation
Aphis glycines Nymphal Mortality % Mortality 80% [15][16]
Aphis glycines Development Time - Significantly increased [15][16]
Spodoptera litura Mortality % Mortality 90.7% at 1463.10 ppm [17]
Helicoverpa armigera Growth Larval Mass Dramatically reduced [18][19]
Phlebotomus perniciosus Molting (L1 to L2) % Molted 10% (vs. 95% in control) [11][12]

| Spodoptera frugiperda | Antifeedant Activity | % Activity | 95% at 1.0% concentration |[3] |

Table 3: Effects on Reproduction

Species Parameter Result Citation
Drosophila melanogaster Mating Success Reduced by a factor of 3 [10]
Drosophila melanogaster Progeny Production Reduced by 50% (treated males) [10]
Drosophila melanogaster Oocyte Number Decreased by 16.1% [10]

| Drosophila melanogaster | Sperm Cysts | Decreased by 29.7% |[10] |

Table 4: Biochemical and Molecular Effects

Species Target Metric Result Citation
Drosophila melanogaster Ecdysone 20-monooxygenase IC₅₀ 1 x 10⁻⁴ M [20]
Manduca sexta Ecdysone 20-monooxygenase IC₅₀ 4 x 10⁻⁴ M [20]

| Spodoptera frugiperda | Chitin Synthesis Pathway | Gene Expression | Downregulation of 31 cuticle proteins |[6] |

Experimental Protocols

Protocol 3.1: Insect Bioassay (Diet Incorporation Method)

This protocol is used to assess the chronic effects of Azadirachtin when ingested by larvae.

Objective: To determine the effects of Azadirachtin on insect mortality, growth, and development.

Materials:

  • Target insect larvae (e.g., Helicoverpa armigera, 4th instar).[19]

  • Standard artificial diet for the target insect.

  • Azadirachtin standard of known purity.

  • Solvent (e.g., acetone (B3395972) or ethanol) for dissolving Azadirachtin.

  • Multi-well rearing trays or individual containers.

  • Fine-hair brush, precision scale, incubator/growth chamber.

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of Azadirachtin in a suitable solvent.

  • Diet Preparation: Prepare the artificial diet according to the standard procedure. While the diet is cooling but still liquid (approx. 40-50°C), aliquot the required amount for each treatment.

  • Treatment Incorporation: Add the appropriate volume of the Azadirachtin stock solution (or solvent-only for the control group) to the aliquoted diet to achieve the desired final concentrations (e.g., 5, 10, 50, 100 ppm). Mix thoroughly to ensure uniform distribution.

  • Dispensing: Dispense a known amount of the treated and control diet into each well of the rearing trays. Allow the diet to solidify completely.

  • Insect Infestation: Weigh each larva individually before placing one larva into each well using a fine-hair brush.

  • Incubation: Seal the trays (with proper ventilation) and place them in a growth chamber set to the appropriate conditions (e.g., 25±1°C, 65±5% RH, 14:10 L:D photoperiod).

  • Data Collection:

    • Mortality: Record the number of dead larvae daily.

    • Larval Weight: Re-weigh the surviving larvae at set intervals (e.g., every 2-3 days) to assess growth inhibition.[18]

    • Developmental Effects: Observe and record any molting abnormalities, failure to pupate, or morphological defects.[18][19]

    • Food Consumption: The amount of diet consumed can be estimated by weighing the remaining diet at the end of the experiment (after correcting for water loss).[18]

  • Data Analysis: Calculate mortality rates (correcting for control mortality using Abbott's formula if necessary). Use statistical tests (e.g., ANOVA, Probit analysis) to compare differences in weight gain, development time, and to calculate LC₅₀/LD₅₀ values.

G start Start: Rear Insects to Desired Stage prep_diet Prepare Artificial Diet start->prep_diet prep_aza Prepare Azadirachtin Stock Solutions start->prep_aza treat_diet Incorporate AZA into Diet (Treatment & Control Groups) prep_diet->treat_diet prep_aza->treat_diet infest Place One Larva per Replicate treat_diet->infest incubate Incubate under Controlled Conditions infest->incubate collect_data Daily Data Collection: - Mortality - Weight - Developmental Stage incubate->collect_data collect_data->incubate Repeat Daily analysis Statistical Analysis: - Calculate LC50 - ANOVA for Growth collect_data->analysis end End analysis->end

Caption: General experimental workflow for a diet incorporation bioassay.

Protocol 3.2: Quantification of Azadirachtin using HPLC

This protocol provides a general method for analyzing the concentration of Azadirachtin in formulations or plant extracts.

Objective: To accurately quantify Azadirachtin-A content.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Azadirachtin-A analytical standard.

  • HPLC-grade solvents: Acetonitrile (B52724), Methanol (B129727), Water.[21][22]

  • Sample to be analyzed (e.g., neem oil, commercial formulation).

  • Solid Phase Extraction (SPE) cartridges for sample cleanup (if necessary).[23]

  • Volumetric flasks, pipettes, syringes, and 0.45 µm syringe filters.

Procedure:

  • Standard Preparation: Prepare a stock solution of Azadirachtin-A in methanol. From this stock, create a series of calibration standards by serial dilution (e.g., 2, 5, 10, 20, 40 µg/mL).[21]

  • Sample Preparation:

    • Accurately weigh a known amount of the sample (e.g., ~5g of neem oil) into a volumetric flask.[23]

    • Dissolve and make up to volume with a suitable solvent mixture (e.g., methanol:water 90:10).[23]

    • Sonicate for ~15 minutes to ensure complete extraction.[23]

    • For complex matrices like oil, a cleanup step using an SPE cartridge may be required to remove interfering compounds.[23]

    • Filter the final extract through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water or methanol and water.[21][22] A typical starting point is Methanol:Water (80:20, v/v).[22]

    • Flow Rate: 1.0 mL/min.[22]

    • Column Temperature: Ambient or controlled (e.g., 30°C).

    • Detection Wavelength: 215 nm.[21]

    • Injection Volume: 20 µL.[21]

  • Analysis:

    • Inject the series of standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solutions.

    • Identify the Azadirachtin peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of Azadirachtin in the sample by interpolating its peak area from the standard calibration curve.

G start Start: Sample (e.g., Neem Oil) weigh Weigh Sample start->weigh extract Solvent Extraction (e.g., MeOH/H₂O) weigh->extract sonicate Sonicate extract->sonicate cleanup Sample Cleanup (SPE Cartridge) sonicate->cleanup filter Filter (0.45 µm) sonicate->filter If Clean cleanup->filter If Needed inject Inject into HPLC filter->inject analyze Chromatographic Separation & UV Detection (215 nm) inject->analyze quantify Quantify using Standard Curve analyze->quantify end End: Report Concentration quantify->end

Caption: Workflow for the quantification of Azadirachtin using HPLC.

Protocol 3.3: Field Efficacy Trial

Objective: To evaluate the effectiveness of an Azadirachtin formulation against a target pest under field conditions.

Procedure:

  • Experimental Design:

    • Select a field with a known history of the target pest.

    • Design a randomized complete block design with a minimum of three treatments: 1) Untreated Control, 2) Azadirachtin Formulation, 3) Positive Control (standard commercial insecticide).

    • Ensure each treatment has sufficient replicates (e.g., 4-5 plots).[24]

  • Pre-Application Scouting: Before treatment, scout all plots to establish a baseline pest population. Count the number of target insects (e.g., larvae, aphids) per plant or per leaf.[24]

  • Application:

    • Calibrate spray equipment to ensure uniform delivery.

    • Prepare the spray solution according to the product label. Typically, a pre-slurry is made by mixing the formulation with a small amount of water before adding it to the main spray tank.[24]

    • Spray the designated plots, ensuring full coverage of the plant foliage. Avoid spray drift between plots.

    • Record environmental conditions (temperature, humidity, wind speed) during application.

  • Post-Application Assessment:

    • Conduct pest scouting at set intervals after application (e.g., 3, 7, and 14 days).[24]

    • Count the number of live pests in the same manner as the pre-application count.

    • Assess crop damage by rating defoliation, fruit damage, or other relevant metrics.[24]

  • Data Analysis:

    • Calculate the percentage reduction in the pest population for each treatment relative to the untreated control.

    • Use statistical analysis (e.g., ANOVA followed by a mean separation test like Tukey's HSD) to determine if there are significant differences between treatments.

Application Notes for Researchers

  • Stability: Azadirachtin is sensitive to heat, UV light, and pH.[8][21] It degrades rapidly in the environment, with a half-life on leaf surfaces of roughly 2 days.[9] For laboratory studies, store standards and formulations in a cool, dark place. For field applications, consider that efficacy may be reduced by high sunlight and rainfall.[24]

  • Formulation: The bioactivity of Azadirachtin is highly dependent on the formulation. Solvents, emulsifiers, and stabilizers can significantly impact its efficacy and stability. When comparing results, it is crucial to consider whether a technical grade compound or a commercial formulation was used.

  • Selectivity and Non-Target Organisms: While generally safe for mammals and many beneficial insects, some studies show negative effects on the larval stages of predators like ladybirds.[4][15] It is highly toxic to aquatic organisms and care should be taken to avoid runoff into waterways.[4]

  • Systemic Action: Azadirachtin can be absorbed by the root system and translocated systemically through the xylem to other parts of the plant, where it can be stored in leaves.[6] This systemic action can be valuable for controlling sucking and boring insects.

References

Application

Application Notes and Protocols for Assessing Azadirachtin Bioactivity

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of in vitro and in vivo assays to evaluate the bioactivity of Azadirachtin (B1665905), a potent tet...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro and in vivo assays to evaluate the bioactivity of Azadirachtin (B1665905), a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica). The protocols detailed below are intended to guide researchers in the consistent and reproducible assessment of Azadirachtin's insecticidal and cytotoxic properties.

Introduction

Azadirachtin is a naturally occurring substance renowned for its potent insecticidal, antifeedant, and growth-regulating properties.[1] Its primary mode of action involves the disruption of the insect endocrine system, specifically by interfering with the biosynthesis and metabolism of ecdysteroids, the key hormones governing molting and development.[2][3] This document outlines standardized assays to quantify the biological efficacy of Azadirachtin and elucidates its mechanism of action through key signaling pathways.

Quantitative Bioactivity Data

The following tables summarize quantitative data on the bioactivity of Azadirachtin from various studies, providing a comparative reference for researchers.

Table 1: In Vivo Insecticidal Activity (LC50 Values)

Insect SpeciesLarval InstarBioassay MethodLC50 ValueExposure TimeReference
Plutella xylostella3rdLeaf-Dip (Choice)0.66 µg/ml24 hours[4]
Plutella xylostella3rdLeaf-Dip (Choice)0.37 µg/ml72 hours[4]
Plutella xylostella4thLeaf-Dip (Choice)0.55 µg/ml24 hours[4]
Plutella xylostella4thLeaf-Dip (Choice)0.34 µg/ml72 hours[4]
Plutella xylostella3rdLeaf-Dip (No-Choice)0.63 µg/ml24 hours[4]
Plutella xylostella3rdLeaf-Dip (No-Choice)0.29 µg/ml72 hours[4]
Plutella xylostella4thLeaf-Dip (No-Choice)0.52 µg/ml24 hours[4]
Plutella xylostella4thLeaf-Dip (No-Choice)0.31 µg/ml72 hours[4]
Spodoptera littoralis2ndLeaf-Dip17.2 ppm4 days[5]
Spodoptera littoralis4thLeaf-Dip>20.0 ppm4 days[5]
Spodoptera littoralis2ndLeaf-Dip1.1 ppm12 days[5]
Spodoptera littoralis4thLeaf-Dip3.3 ppm12 days[5]
Liriomyza sativae1stLeaf-Dip8.51 mg ai/l-[6]
Aquatic Organisms--0.048 mg/L (acute)-[7]

Table 2: In Vivo Antifeedant Activity

Insect SpeciesLarval InstarBioassay MethodConcentrationAntifeedant Activity (%)Exposure TimeReference
Papilio demoleus4thNo-Choice Leaf Disc200 ppm86.2824 hours[8]
Papilio demoleus4thNo-Choice Leaf Disc200 ppm70.4348 hours[8]
Bemesia tabaci-No-Choice Leaf Disc25% (methanolic extract)87.3772 hours[9]
Bemesia tabaci-No-Choice Leaf Disc25% (aqueous extract)83.8672 hours[9]

Table 3: In Vitro Enzyme Inhibition (IC50 Values)

EnzymeInsect SpeciesIC50 ValueReference
Ecdysone (B1671078) 20-monooxygenaseDrosophila melanogaster1 x 10⁻⁴ M[10]
Ecdysone 20-monooxygenaseManduca sexta (midgut)4 x 10⁻⁴ M[10]

Signaling Pathway: Disruption of Ecdysone Signaling

Azadirachtin's primary mechanism of action is the disruption of the ecdysone signaling pathway, which is crucial for insect molting and development. It structurally mimics ecdysteroids, thereby interfering with hormonal regulation.[2][3] This interference leads to incomplete or abnormal molting, ultimately resulting in insect mortality.[11] Azadirachtin has been shown to inhibit ecdysone 20-monooxygenase, a key enzyme responsible for converting ecdysone to its more active form, 20-hydroxyecdysone (B1671079) (20E).[10]

Ecdysone_Signaling_Pathway cluster_neurosecretory Neurosecretory Cells cluster_prothoracic_gland Prothoracic Gland cluster_target_tissues Target Tissues (e.g., Fat Body) cluster_nucleus Nucleus PTTH Prothoracicotropic Hormone (PTTH) Cholesterol Cholesterol PTTH->Cholesterol Stimulates Ecdysone Ecdysone Cholesterol->Ecdysone Biosynthesis Ecdysone_t Ecdysone Ecdysone->Ecdysone_t E20M Ecdysone 20-Monooxygenase Ecdysone_t->E20M E20E 20-Hydroxyecdysone (20E - Active Form) EcR_USP EcR/USP Receptor Complex E20E->EcR_USP Activates E20M->E20E Ecdysone_Response_Genes Ecdysone Response Genes EcR_USP->Ecdysone_Response_Genes Binds to DNA Gene_Expression Gene Expression (Molting & Development) Ecdysone_Response_Genes->Gene_Expression Transcription Azadirachtin Azadirachtin Azadirachtin->PTTH Inhibits Release Azadirachtin->E20M Inhibits

Caption: Azadirachtin's disruption of the ecdysone signaling pathway.

Experimental Protocols

In Vivo Assays

This assay evaluates the feeding deterrence of Azadirachtin by presenting insects with only treated food.

Workflow:

Antifeedant_Workflow prep_solutions 1. Prepare Azadirachtin Solutions (e.g., 50, 100, 150, 200 ppm) treat_discs 3. Treat Leaf Discs (dip in solutions) prep_solutions->treat_discs prep_discs 2. Prepare Leaf Discs (uniform size) prep_discs->treat_discs control_discs 4. Prepare Control Discs (solvent only) prep_discs->control_discs setup_petri 5. Setup Petri Dishes (moist filter paper, one disc per dish) treat_discs->setup_petri control_discs->setup_petri introduce_larvae 6. Introduce Larvae (one pre-starved larva per dish) setup_petri->introduce_larvae incubate 7. Incubate (24-48 hours) introduce_larvae->incubate measure_consumption 8. Measure Leaf Area Consumed incubate->measure_consumption calculate_afi 9. Calculate Antifeedant Index (AFI) measure_consumption->calculate_afi

Caption: Workflow for the no-choice antifeedant bioassay.

Protocol:

  • Preparation of Test Solutions: Prepare a stock solution of Azadirachtin in a suitable solvent (e.g., acetone). From this stock, prepare serial dilutions to obtain the desired test concentrations (e.g., 50, 100, 150, and 200 ppm).[8]

  • Leaf Disc Preparation: Using a cork borer, punch out uniform discs from fresh, tender leaves of a suitable host plant.

  • Treatment of Leaf Discs: Dip the leaf discs into the respective Azadirachtin solutions for a standardized time (e.g., 30 seconds). For the control group, dip leaf discs in the solvent only.[8]

  • Drying: Allow the solvent to evaporate completely from the leaf discs in a well-ventilated area.

  • Assay Setup: Place one treated or control leaf disc in the center of a Petri dish lined with a moist filter paper to maintain humidity.[8]

  • Insect Introduction: Introduce one pre-starved larva (e.g., fourth instar) into each Petri dish.[8]

  • Incubation: Seal the Petri dishes and maintain them in a controlled environment (e.g., 25 ± 2°C, 65 ± 5% RH, 16:8 L:D photoperiod) for 24 and 48 hours.[8]

  • Data Collection: After the incubation period, remove the larvae and measure the area of the unconsumed portion of each leaf disc using a leaf area meter or image analysis software.

  • Calculation of Antifeedant Index (AFI): AFI (%) = [(C - T) / (C + T)] * 100 Where C is the mean leaf area consumed in the control group and T is the mean leaf area consumed in the treated group.

This method assesses the lethal effects of Azadirachtin on insect larvae.

Protocol:

  • Preparation of Test Solutions: Prepare a range of concentrations of Azadirachtin in distilled water with a surfactant (e.g., Triton X-100) to ensure even coating.

  • Leaf Preparation: Select healthy, undamaged leaves from the host plant.

  • Treatment: Dip the leaves in the test solutions for a standardized time (e.g., 30 seconds). For the control, dip leaves in distilled water with the surfactant.

  • Drying: Air-dry the leaves at room temperature.

  • Assay Setup: Place the treated leaves in a suitable container (e.g., Petri dish or ventilated plastic container).

  • Insect Introduction: Introduce a known number of larvae (e.g., 10-20 of a specific instar) onto the treated leaves.

  • Incubation: Maintain the containers under controlled environmental conditions.

  • Data Collection: Record larval mortality at regular intervals (e.g., 24, 48, 72, 96 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC50 (lethal concentration to kill 50% of the population) and LC90 values using probit analysis.

In Vitro Assays

This colorimetric assay is used to assess the cytotoxic effects of Azadirachtin on cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan (B1609692) product.

Workflow:

MTT_Assay_Workflow seed_cells 1. Seed Cells in 96-well Plate incubate_adherence 2. Incubate for Cell Adherence (24 hours) seed_cells->incubate_adherence treat_cells 3. Treat Cells with Azadirachtin (various concentrations) incubate_adherence->treat_cells incubate_treatment 4. Incubate (24-72 hours) treat_cells->incubate_treatment add_mtt 5. Add MTT Reagent incubate_treatment->add_mtt incubate_formazan 6. Incubate for Formazan Formation (2-4 hours) add_mtt->incubate_formazan solubilize 7. Add Solubilization Solution (e.g., DMSO) incubate_formazan->solubilize read_absorbance 8. Read Absorbance (e.g., 570 nm) solubilize->read_absorbance calculate_viability 9. Calculate Cell Viability (%) read_absorbance->calculate_viability

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Treatment: Treat the cells with various concentrations of Azadirachtin. Include a vehicle control (the solvent used to dissolve Azadirachtin).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[12]

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cell Viability: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) * 100

This assay measures the ability of Azadirachtin to inhibit the conversion of ecdysone to 20-hydroxyecdysone.

Protocol:

  • Tissue Homogenate Preparation: Prepare homogenates of the target tissue (e.g., fat body or midgut from last instar larvae) in a suitable buffer (e.g., 0.05 M sodium phosphate (B84403) buffer, pH 7.5).[10]

  • Assay Mixture: In a microcentrifuge tube, combine the tissue homogenate, radiolabeled ecdysone (e.g., [³H]ecdysone), NADPH, and varying concentrations of Azadirachtin.[10]

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 2 hours) with constant agitation.[13]

  • Reaction Termination: Stop the reaction by adding a solvent like ethanol.[13]

  • Extraction and Separation: Extract the ecdysteroids and separate ecdysone and 20-hydroxyecdysone using high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of radiolabeled 20-hydroxyecdysone produced using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of ecdysone 20-monooxygenase activity for each Azadirachtin concentration and calculate the IC50 value.

Conclusion

The assays described in these application notes provide a robust framework for evaluating the bioactivity of Azadirachtin. The in vivo assays are essential for determining its efficacy as an insecticide and antifeedant under conditions that mimic natural exposure. The in vitro assays, particularly the enzyme inhibition and cytotoxicity assays, offer valuable insights into its molecular mechanisms of action. By employing these standardized protocols, researchers can generate reliable and comparable data to further elucidate the potential of Azadirachtin in pest management and other biomedical applications.

References

Method

Application Notes and Protocols for the Development of Stable Azadirachtin-Based Biopesticides

For Researchers, Scientists, and Drug Development Professionals Introduction Azadirachtin, a complex tetranortriterpenoid derived from the neem tree (Azadirachta indica), is a potent biopesticide with a multifaceted mode...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azadirachtin, a complex tetranortriterpenoid derived from the neem tree (Azadirachta indica), is a potent biopesticide with a multifaceted mode of action, including antifeedant, insect growth regulatory, and repellent properties. Its biodegradability and low toxicity to non-target organisms make it an attractive alternative to synthetic pesticides. However, the inherent instability of the Azadirachtin molecule when exposed to environmental factors such as UV light, heat, moisture, and non-optimal pH poses a significant challenge to the development of effective and shelf-stable commercial formulations.

These application notes provide a comprehensive guide to understanding and mitigating the degradation of Azadirachtin. We present strategies for developing stable formulations, detailed protocols for quantitative analysis and stability testing, and an overview of the key signaling pathways affected by this biopesticide.

Factors Affecting Azadirachtin Stability

The stability of Azadirachtin is influenced by several key factors that must be addressed during formulation development:

  • pH: Azadirachtin is most stable in mildly acidic conditions, with an optimal pH range of 4 to 6.[1] It is unstable in alkaline (pH > 7) and strongly acidic environments.[1]

  • Temperature: Elevated temperatures accelerate the degradation of Azadirachtin. For long-term storage, refrigeration at 4°C is recommended.[1]

  • Light: Exposure to UV radiation and sunlight leads to rapid photodegradation. The half-life of Azadirachtin as a thin film under UV light can be as short as 48 minutes.[2]

  • Moisture: The presence of water can lead to the hydrolysis of the ester groups in the Azadirachtin molecule, causing rapid degradation, especially in combination with high temperatures.[1]

  • Solvents: Protic solvents like water and alcohols can accelerate degradation, whereas aprotic solvents such as acetonitrile (B52724) and ethyl acetate (B1210297) are more suitable for formulations.[1]

Data Presentation: Azadirachtin Stability Under Various Conditions

The following tables summarize quantitative data on the stability of Azadirachtin, providing a basis for comparison of different formulation strategies and environmental conditions.

Table 1: Half-life (t½) of Azadirachtin-A under Different Light and Temperature Conditions

ConditionMedium/MatrixHalf-life (t½)Reference(s)
Light
UV Light (254 nm)Thin film on glass48 minutes[2][3]
SunlightThin film on glass3.98 days[2]
SunlightOn leaf surface2.47 days[2]
Temperature
50°CDistilled water (pH 6.7)14.9 hours[3]
90°CDistilled water (pH 6.7)18 minutes[3]
50°CPhosphate buffer (pH 7)9.9 hours[3]
90°CPhosphate buffer (pH 7)8.9 minutes[3]
54±1°CEmulsifiable Concentrates1.84 - 4.53 days[4]
15°CNon-autoclaved soil43.9 days[5]
25°CNon-autoclaved soil19.8 days[5]
15°CAutoclaved soil91.2 days[5]
25°CAutoclaved soil31.5 days[5]

Table 2: Effect of pH on Azadirachtin-A Stability

pHMediumHalf-life (t½) / DT50Reference(s)
4Pure Azadirachtin A19.2 days[3]
4Formulated Azadirachtin A38.3 days[3]
7Pure Azadirachtin A12.9 days[3]
7Formulated Azadirachtin A30.5 days[3]
6.2Natural Water256 hours[3]
7.3Natural Water43.9 hours[3]
8.0Natural Water10.2 hours[3]
8.1Natural Water14.2 hours[3]

Table 3: Efficacy of Stabilizers on Azadirachtin-A Photostability

StabilizerLight SourceHalf-life (t½)Reference(s)
NoneSunlight3.98 days[2]
8-HydroxyquinolineSunlight44.42 days[2][3]
tert-ButylhydroquinoneSunlight35.90 days[2][3]
NoneUV Light48 minutes[2]
8-HydroxyquinolineUV Light55.80 hours[2][3]
tert-ButylhydroquinoneUV Light48.50 hours[2][3]
Phenyl salicylateSunlight & UV LightProvides best photo-stabilization among tested[6][7][8]

Table 4: Stability of Azadirachtin-A in Different Formulations

Formulation TypeCarrier/AdjuvantStorage ConditionsStability/DegradationReference(s)
Solid CarrierAttapulgite, Kaolinite, Fuller's earth54°C for 14 days70-95% degradation[3][9]
Solid Carrier + StabilizerAttapulgite + Epichlorohydrin54°C for 14 daysDegradation reduced by 26-60%[9]
Controlled ReleasePolyethylene glycol (PEG) based copolymersWatert½ of 3.05 to 42.80 days[10][11]
NanoemulsionGlycine carrier matrixUV-AB irradiation27.7% reduction in photodegradation over 4 days[12]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by Azadirachtin and general experimental workflows for its analysis and formulation.

Azadirachtin_Workflow cluster_extraction 1. Extraction & Purification cluster_formulation 2. Formulation Development cluster_analysis 3. Stability & Efficacy Testing A Neem Seeds/Kernels B Solvent Extraction (e.g., Methanol (B129727), Acetone) A->B C Purification (e.g., Column Chromatography) B->C D Purified Azadirachtin E Addition of Stabilizers (UV absorbers, antioxidants) D->E F Incorporation into Carrier (e.g., Emulsifiers, Polymers for microencapsulation) E->F G Final Formulation (EC, WP, Microcapsules) F->G H Accelerated Stability Testing (e.g., 54°C for 14 days) G->H J Bioassays (e.g., against target pests) G->J I Quantification by HPLC-UV H->I

General workflow for developing stable Azadirachtin biopesticides.

Ecdysone_Signaling_Pathway cluster_cell Insect Cell AZA Azadirachtin PTTH PTTH Release (from brain) AZA->PTTH Inhibits PG Prothoracic Gland PTTH->PG Stimulates Ecdysone Ecdysone Synthesis PG->Ecdysone EcR_USP EcR/USP Receptor Complex (in nucleus) Ecdysone->EcR_USP Activates Gene Gene Transcription (Molting Genes) EcR_USP->Gene Initiates Molting Abnormal Molting & Growth Disruption Gene->Molting

Disruption of the Ecdysone signaling pathway by Azadirachtin.

NFkB_Signaling_Pathway cluster_cell Mammalian Cell (Anti-inflammatory Action) AZA Azadirachtin TNFR TNFR AZA->TNFR Blocks Binding TNF TNF-α TNF->TNFR IKK IKK Activation TNFR->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB NF-κB IkB->NFkB Releases Nucleus NF-κB Translocation to Nucleus NFkB->Nucleus Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation

Inhibition of the NF-κB signaling pathway by Azadirachtin.

Experimental Protocols

Protocol 1: Quantification of Azadirachtin-A by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for the quantification of Azadirachtin-A in formulations.

1. Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • HPLC-grade acetonitrile, methanol, and water.

  • Azadirachtin-A analytical standard.

  • 0.45 µm syringe filters.

2. Chromatographic Conditions:

  • Mobile Phase: An isocratic system of methanol and water (e.g., 80:20 v/v) or an acetonitrile/water gradient system can be used.[13][14]

  • Flow Rate: 1.0 mL/min.[13]

  • Detection Wavelength: 215 nm.[13]

  • Column Temperature: 45°C (to ensure reproducibility).[13]

  • Injection Volume: 20 µL.[13]

3. Standard Preparation:

  • Prepare a stock solution of Azadirachtin-A (e.g., 1000 µg/mL) in HPLC-grade methanol.

  • From the stock solution, prepare a series of working standards of known concentrations (e.g., 10, 25, 50, 100, 200 µg/mL) by diluting with the mobile phase.

  • Inject the standards to generate a calibration curve.

4. Sample Preparation:

  • Accurately weigh a sample of the Azadirachtin formulation.

  • Dissolve the sample in a known volume of methanol. For oil-based formulations, a liquid-liquid extraction with hexane (B92381) (to remove non-polar lipids) followed by extraction with dichloromethane (B109758) or ethyl acetate may be necessary to isolate the Azadirachtin.[14]

  • Ensure complete dissolution, using sonication if necessary.

  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

5. Analysis:

  • Inject the prepared sample solution into the HPLC system.

  • Identify the Azadirachtin-A peak based on the retention time obtained from the standard injections.

  • Quantify the amount of Azadirachtin-A in the sample by comparing its peak area to the calibration curve.

Protocol 2: Accelerated Stability Testing of Azadirachtin Formulations

This protocol is used to evaluate the stability of Azadirachtin formulations under elevated temperature conditions, which serves as a proxy for long-term shelf life.

1. Materials:

  • Azadirachtin formulation to be tested.

  • Sealed, airtight containers (e.g., amber glass vials).

  • Oven capable of maintaining a constant temperature of 54 ± 1°C.

  • HPLC system for quantification (as per Protocol 1).

2. Procedure:

  • Place a known quantity of the Azadirachtin formulation into multiple airtight containers, one for each time point to be tested (e.g., 0, 7, and 14 days).

  • Analyze the initial concentration of Azadirachtin (Day 0) in one of the samples using the HPLC method described in Protocol 1.

  • Place the remaining sealed containers in an oven pre-set to 54°C.

  • At each designated time point (e.g., 7 and 14 days), remove one container from the oven and allow it to cool to room temperature.

  • Once cooled, determine the concentration of Azadirachtin in the sample using the HPLC method.

  • Calculate the percentage of Azadirachtin remaining at each time point relative to the initial concentration at Day 0. A formulation is often considered stable if at least 90% of the active ingredient is retained after 14 days at 54°C.

Protocol 3: Preparation of a Stabilized Azadirachtin Emulsifiable Concentrate (EC)

This protocol provides a general method for preparing a laboratory-scale emulsifiable concentrate of Azadirachtin.

1. Materials:

  • Purified Azadirachtin extract.

  • Vegetable oil (e.g., sunflower oil, neem oil).[7]

  • Emulsifier (e.g., Tween 85, Polysorbate 80).[7]

  • UV stabilizer (e.g., phenyl salicylate).[6]

  • Aprotic solvent (optional, e.g., ethyl acetate).

  • Glass beakers and magnetic stirrer.

2. Procedure:

  • In a glass beaker, dissolve a known amount of the purified Azadirachtin extract and the UV stabilizer in the vegetable oil. Gentle warming and stirring may be required to ensure complete dissolution.

  • In a separate beaker, measure the required amount of emulsifier.

  • Slowly add the oil phase containing the Azadirachtin to the emulsifier while continuously stirring with a magnetic stirrer.

  • Continue stirring for a set period (e.g., 30 minutes) to ensure the formation of a homogenous and stable concentrate.

  • The resulting emulsifiable concentrate can then be tested for its emulsion stability upon dilution with water and for its Azadirachtin content and stability over time.

Protocol 4: Microencapsulation of Azadirachtin by Complex Coacervation

This protocol describes a method for encapsulating Azadirachtin to enhance its stability, particularly against photodegradation.

1. Materials:

  • Purified Azadirachtin extract.

  • Whey protein isolate (WPI).

  • Pectin (B1162225).

  • Deionized water.

  • pH meter.

  • Homogenizer.

  • Solutions for pH adjustment (e.g., 0.1 M HCl and 0.1 M NaOH).

2. Procedure:

  • Prepare separate aqueous solutions of WPI and pectin.

  • Dissolve the Azadirachtin extract in a suitable water-miscible organic solvent (e.g., ethanol) and then emulsify this into the WPI solution using a homogenizer to create an oil-in-water emulsion.

  • Slowly add the pectin solution to the WPI-Azadirachtin emulsion under continuous stirring.

  • Adjust the pH of the mixture to induce coacervation. The optimal pH is typically acidic (e.g., pH 3-4) to facilitate the electrostatic interaction between the protein and the polysaccharide.[11]

  • Continue stirring for a period to allow the coacervate to form and deposit around the Azadirachtin-containing oil droplets.

  • The resulting microcapsules can be collected by centrifugation or filtration and then dried (e.g., by freeze-drying or spray-drying) to obtain a stable powder formulation.

Conclusion

The development of stable and effective Azadirachtin-based biopesticides is a critical step in promoting sustainable agriculture. By understanding the factors that contribute to its degradation and implementing appropriate formulation strategies, such as the use of stabilizers, optimal pH and solvent systems, and microencapsulation, the shelf-life and field performance of Azadirachtin products can be significantly enhanced. The protocols and data presented in these application notes provide a solid foundation for researchers and formulation scientists to innovate and optimize the next generation of Azadirachtin biopesticides.

References

Application

Application Note: UV Spectrophotometric Method for Azadirachtin Estimation

Audience: Researchers, scientists, and drug development professionals. Introduction Azadirachtin is a highly complex tetranortriterpenoid isolated from the seeds of the neem tree (Azadirachta indica).[1][2] It is renowne...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Azadirachtin is a highly complex tetranortriterpenoid isolated from the seeds of the neem tree (Azadirachta indica).[1][2] It is renowned for its potent insecticidal and antifeedant properties, making it a cornerstone of organic farming and a subject of interest for various pharmaceutical applications.[1][2] Accurate and reliable quantification of Azadirachtin in raw materials, extracts, and formulated products is crucial for quality control, dosage determination, and efficacy studies. UV-Visible spectrophotometry offers a simple, rapid, and cost-effective method for the estimation of Azadirachtin, making it accessible for routine analysis in most laboratory settings.

Principle

The method is based on the principle that Azadirachtin absorbs ultraviolet radiation at a specific wavelength. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By measuring the absorbance of a sample solution at its wavelength of maximum absorbance (λmax), the concentration of Azadirachtin can be determined by comparing it against a standard calibration curve.

Instrumentation and Materials

  • Instrument: Double beam UV/Visible spectrophotometer with 1 cm matched quartz cuvettes.

  • Apparatus: Calibrated volumetric flasks, pipettes, analytical balance, and sonicator.

  • Chemicals: Azadirachtin reference standard, Methanol (B129727) (HPLC or Spectroscopic grade), Ethanol (B145695), Dichloromethane (B109758), and other solvents as required.

  • Samples: Neem seed kernel powder, commercial formulations, or other Azadirachtin-containing extracts.

Experimental Protocols

This section details the step-by-step procedure for the estimation of Azadirachtin.

4.1 Solvent Selection and Determination of λmax

The choice of solvent is critical as it can influence the λmax. Methanol is a commonly used solvent.[3][4] Other solvents like ethanol and dichloromethane have also been reported.[1][5]

Protocol:

  • Prepare a dilute solution of Azadirachtin standard (e.g., 10 µg/mL) in the chosen solvent (e.g., Methanol).

  • Use the same solvent as a blank reference.

  • Scan the solution in the UV range from 400 nm to 200 nm.

  • The wavelength at which maximum absorbance is observed is the λmax. Azadirachtin exhibits λmax at various wavelengths depending on the solvent and purity, with common values reported between 206 nm and 220 nm.[3][4][6] Other studies on extracts have reported higher wavelengths.[7]

4.2 Preparation of Standard Solutions

Protocol:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Azadirachtin reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up the volume with methanol. Sonicate if necessary to ensure complete dissolution.[1]

  • Working Standard Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with methanol.[1][8]

  • Calibration Standards: From the working standard solution, prepare a series of dilutions to obtain concentrations in the desired linear range (e.g., 5, 10, 15, 20, 25 µg/mL) in 10 mL volumetric flasks using methanol.[1][3]

4.3 Construction of Calibration Curve

Protocol:

  • Measure the absorbance of each calibration standard at the determined λmax against the solvent blank.

  • Plot a graph of absorbance (on the Y-axis) versus concentration in µg/mL (on the X-axis).

  • The resulting plot should be a straight line passing through the origin.

  • Determine the linearity by calculating the correlation coefficient (R²), which should ideally be ≥ 0.998.[9]

4.4 Sample Preparation (from Neem Seed Kernel)

Protocol:

  • Extraction: Accurately weigh a known quantity (e.g., 500 g) of powdered neem seed kernel.[1]

  • Place the powder in a thimble and perform Soxhlet extraction using a suitable solvent like dichloromethane for approximately 12 hours.[1]

  • After extraction, recover the solvent by distillation to concentrate the extract.[1]

  • Dry the resulting residue to obtain the crude Azadirachtin extract.[1]

  • Sample Solution: Accurately weigh a known amount of the extract, dissolve it in methanol in a volumetric flask, and filter if necessary.

  • Dilute the filtered solution with methanol to obtain a concentration expected to fall within the range of the calibration curve.

4.5 Quantification of Azadirachtin in Sample

Protocol:

  • Measure the absorbance of the final diluted sample solution at the λmax.

  • Calculate the concentration of Azadirachtin in the sample solution using the regression equation from the calibration curve (y = mx + c), where 'y' is the absorbance of the sample.

  • Calculate the final percentage or amount of Azadirachtin in the original sample material considering the initial weight and dilution factors.

Data Presentation: Method Validation Parameters

The following table summarizes quantitative data from various studies on the UV spectrophotometric estimation of Azadirachtin.

ParameterReported ValueSolventReference
λmax 206 nmMethanol[3]
212 nmMethanol[4]
~217 nmNot Specified[6]
220 nmMethanol
271 nmNot Specified[10]
542 nmDistilled Water[1][8]
Linearity Range 5 - 25 µg/mLMethanol[3]
5 - 25 µg/mLDistilled Water[1]
50 - 450 µg/mLNot Specified[11][10]
Correlation Coeff. (R²) 0.998Methanol[9]
0.999Not Specified[12]
LOD 1.20 µg/mLMethanol[3]
LOQ 3.63 µg/mLMethanol[3]
Accuracy (Recovery) Close to 100%Dichloromethane[1][8]
100 - 111%Methanol[3]

Visualization

The following diagrams illustrate the experimental workflow for Azadirachtin estimation.

Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_quant Quantification Stage std_prep 1. Prepare Azadirachtin Standard Solutions sample_prep 2. Prepare Sample Solution (Extraction & Dilution) det_lambda 3. Determine λmax (Scan Standard) measure_sample 6. Measure Absorbance of Sample sample_prep->measure_sample measure_std 4. Measure Absorbance of Standards det_lambda->measure_std plot_cal 5. Plot Calibration Curve (Absorbance vs. Conc.) measure_std->plot_cal calc_conc 7. Calculate Concentration from Curve plot_cal->calc_conc measure_sample->calc_conc final_result 8. Report Final Amount calc_conc->final_result

Caption: Experimental workflow for UV spectrophotometric estimation of Azadirachtin.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Azadirachtin Stability and Degradation

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azadirachtin. The information addr...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Azadirachtin. The information addresses common challenges related to the compound's inherent instability.

Troubleshooting Guide

This guide is designed to help you resolve specific issues you may encounter during your experiments.

IssuePossible Cause(s)Recommended Solution(s)
Unexpectedly low purity of Azadirachtin solid after storage. 1. Exposure to light (photodegradation).[1] 2. Elevated storage temperature.[1] 3. Absorption of moisture leading to hydrolysis.[1][2]1. Store the solid in an amber glass vial or a container wrapped in aluminum foil to block UV light.[1] 2. For long-term storage, keep at 4°C or below.[1] 3. Store in a desiccator or with a desiccant pack inside a tightly sealed container.[1]
Rapid loss of Azadirachtin concentration in a stored solution. 1. Use of an inappropriate (protic) solvent like water or alcohol.[1][2] 2. Presence of residual water in an aprotic solvent.[1] 3. pH of the solution is outside the optimal 4-6 range.[1][2] 4. Exposure to light during storage or handling.[1]1. Use high-purity, anhydrous aprotic solvents such as acetonitrile (B52724), ethyl acetate, or acetone.[1][2] 2. If using aprotic solvents, ensure they are anhydrous. Consider storing the solution over molecular sieves.[1] 3. If an aqueous or alcoholic solution is necessary, prepare it fresh before each use and buffer it to a pH between 4 and 6.[1][3] 4. Always store solutions in amber vials and minimize exposure to lab lighting.[1]
Inconsistent or non-reproducible results in bioassays. 1. Degradation of the stock solution over time.[1] 2. Degradation of the working solution during the experiment, especially in aqueous bioassay media.[3] 3. Slight variations in pH, temperature, or light exposure between experimental replicates.[3]1. Prepare a fresh stock solution from a properly stored solid standard. Quantify the concentration using HPLC before preparing dilutions. 2. Prepare working solutions immediately before use.[1] Protect them from light as much as possible during the assay. Consider quantifying the Azadirachtin concentration at the beginning and end of the experiment to account for degradation.[3] 3. Standardize all experimental conditions. Ensure consistent pH, temperature, and light exposure across all replicates.[3]
Color change (e.g., browning) of the Azadirachtin sample. 1. Oxidation or other chemical degradation reactions.[1]1. A visible color change is a strong indicator of degradation. The sample should be discarded.[1] 2. To prevent oxidation, consider storing high-purity samples under an inert atmosphere (e.g., nitrogen or argon).[1]
Precipitation of Azadirachtin when preparing aqueous solutions. 1. Low solubility of Azadirachtin in water.[3]1. First, dissolve the required amount of Azadirachtin in a minimal volume of a water-miscible organic solvent (e.g., ethanol, DMSO) before adding it to the aqueous medium.[3] 2. The use of surfactants or emulsifying agents can help improve solubility and create a more stable dispersion.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause Azadirachtin to degrade? A1: Azadirachtin's complex structure, which includes multiple reactive functional groups like esters, hydroxyls, and a dihydrofuran ring, makes it susceptible to degradation from several environmental factors.[2][4] The primary drivers of degradation are:

  • pH: Azadirachtin is most stable in mildly acidic conditions (pH 4-6).[2][3] It degrades rapidly in alkaline (pH > 7) and strongly acidic environments due to the hydrolysis of its four ester groups and the sensitivity of its acid-labile functionalities.[2][4]

  • Moisture: Water promotes the hydrolysis of ester linkages within the molecule, leading to rapid degradation, a process that is accelerated by high temperatures.[1][2] Storing Azadirachtin solids with a water content below 1% significantly improves stability.[5]

  • Temperature: Elevated temperatures significantly accelerate the rate of degradation.[2][3] For instance, substantial degradation is observed within days at 54°C.[1]

  • Light: Azadirachtin is very sensitive to sunlight and UV radiation, which cause rapid photodegradation.[2][3] The half-life of Azadirachtin-A as a thin film under UV light can be as short as 48 minutes.[6][7]

Q2: What is the ideal temperature for storing Azadirachtin? A2: For long-term storage, Azadirachtin should be kept at low temperatures. Refrigeration at 4°C is effective for minimizing degradation.[1] For maximum long-term stability, freezing is a recommended option. Storage at room temperature for extended periods is not advised, especially if the sample is not protected from light and moisture.[1]

Q3: Can I store Azadirachtin in an aqueous solution? A3: Storing Azadirachtin in aqueous solutions for extended periods is not recommended due to its high susceptibility to hydrolysis.[3] If an aqueous solution is essential for your experiment, it should be prepared fresh and used immediately. For maximal stability during the experiment, the pH of the aqueous solution should be buffered and maintained between 4 and 6.[3]

Q4: How can I accurately measure the concentration and degradation of Azadirachtin? A4: The most reliable and widely used method for quantifying Azadirachtin and its degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[3][8] A decrease in the area of the chromatographic peak corresponding to Azadirachtin-A over time is a direct measure of its degradation.[3]

Q5: Are there chemical stabilizers that can protect Azadirachtin from degradation? A5: Yes, certain additives can enhance stability. UV-absorbing agents such as 8-hydroxyquinoline (B1678124) and tert-butylhydroquinone (B1681946) have been shown to be effective in protecting Azadirachtin from photodegradation under both sunlight and UV light.[2][6] Antioxidants may also help prevent oxidative degradation.[3]

Data Presentation: Stability of Azadirachtin-A

The following tables summarize quantitative data on the stability of Azadirachtin-A under various conditions.

Table 1: Effect of pH and Temperature on Azadirachtin-A Half-Life

MediumpHTemperatureHalf-Life (t½)Reference
Natural Water6.2Room Temp.256 hours[2]
Natural Water7.3Room Temp.43.9 hours[2]
Natural Water8.0Room Temp.10.2 hours[2]
Natural Water8.1Room Temp.14.2 hours[2]
Distilled Water6.750°C14.9 hours[2]
Distilled Water6.790°C18 minutes[2]
Methanol (B129727)N/A50°C6.96 days[2]
MethanolN/A90°C11.7 hours[2]

Table 2: Effect of Light and Stabilizers on Azadirachtin-A Half-Life (as thin film)

ConditionStabilizerHalf-Life (t½)Reference
UV LightNone48 minutes[6]
SunlightNone3.98 days[6]
Sunlight8-Hydroxyquinoline44.42 days[6]
Sunlighttert-Butylhydroquinone35.90 days[6]
UV Light8-Hydroxyquinoline55.80 hours[6]
UV Lighttert-Butylhydroquinone48.50 hours[6]

Experimental Protocols

Protocol 1: Quantification of Azadirachtin by HPLC

This protocol provides a general method for the analysis of Azadirachtin-A in samples.

  • Standard Preparation: Prepare a stock solution of Azadirachtin-A standard (e.g., 1 mg/mL) in HPLC-grade methanol or acetonitrile.[9] From this stock, create a series of dilutions (e.g., 2 to 40 µg/mL) to generate a standard curve.[8]

  • Sample Preparation: Dissolve the experimental sample in the mobile phase or a suitable aprotic solvent to an expected concentration within the range of the standard curve.[9] Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 analytical column.[9][10]

    • Mobile Phase: Isocratic mixture of methanol and water (e.g., 80:20 v/v) or acetonitrile and water.[9][10]

    • Flow Rate: 1.0 mL/min.[9][10]

    • Detection: UV detector at 215 nm or 222 nm.[8][9]

    • Injection Volume: 20 µL.[8][10]

    • Column Temperature: 30-45°C can be used for optimal resolution.[8][10]

  • Analysis: Inject the standard solutions to create a calibration curve by plotting peak area against concentration. Inject the prepared samples and quantify the Azadirachtin-A concentration by comparing their peak areas to the standard curve.[11]

Protocol 2: Accelerated Stability Testing

This protocol is used to assess the stability of Azadirachtin in a formulation under elevated temperature.[11]

  • Sample Preparation: Dispense a known amount of your Azadirachtin formulation or solution into several amber glass vials, ensuring a tight seal. Prepare enough vials for each time point.[11]

  • Initial Analysis (Day 0): Immediately analyze the Azadirachtin content in one of the vials using the HPLC method described in Protocol 1. This establishes the baseline (100%) concentration.[11]

  • Incubation: Place the remaining vials in an oven pre-heated to 54°C.[11] This is a widely accepted condition for accelerated stability testing.[11][12]

  • Time-Point Analysis: At specified time points (e.g., 7 days, 14 days), remove a vial from the oven and allow it to cool completely to room temperature.[11]

  • Quantification: Analyze the Azadirachtin content in the cooled sample using HPLC.

  • Calculation: Calculate the percentage of Azadirachtin remaining at each time point relative to the Day 0 concentration to determine the rate of degradation.

Protocol 3: Stabilization of Azadirachtin with a UV-Absorbing Agent

This protocol describes the addition of a stabilizer to protect an Azadirachtin solution from photodegradation.[1]

  • Materials: Azadirachtin standard, UV-absorbing agent (e.g., 8-hydroxyquinoline), HPLC-grade aprotic solvent (e.g., methanol), amber glass vials.[1][2]

  • Preparation of Solution: Dissolve a known amount of Azadirachtin in the chosen aprotic solvent in an amber volumetric flask.

  • Addition of Stabilizer: Add the UV-absorbing agent to the Azadirachtin solution at a predetermined concentration (optimization may be required). Ensure it is fully dissolved.

  • Stability Testing:

    • Prepare a control solution of Azadirachtin without the stabilizer.

    • Expose both the stabilized and control solutions to a light source (e.g., sunlight or a UV lamp).

    • At regular intervals, take aliquots from each solution and analyze the remaining Azadirachtin content using HPLC (Protocol 1).

    • Compare the degradation rates to evaluate the effectiveness of the stabilizer.

Visualizations

cluster_factors Degradation Factors A Azadirachtin F1 UV Light / Sunlight (Photolysis) F1->A F2 High Temperature (Thermolysis) F2->A F3 Moisture (Hydrolysis) F3->A F4 Non-Optimal pH (pH < 4 or > 6) F4->A

Caption: Key environmental factors that lead to the degradation of Azadirachtin.

cluster_workflow Experimental Workflow A Sample Preparation (Solid, Solution, or Formulation) B Stress Conditions (e.g., 54°C, UV Light, specific pH) A->B C Time-Point Sampling (e.g., Day 0, 7, 14) B->C D HPLC Analysis (Quantification of Azadirachtin) C->D E Data Interpretation (Calculate % Degradation, Half-life) D->E cluster_products Degradation Products A Azadirachtin-A (Parent Compound) P1 Isomerization Products (e.g., Azadirachtinin) A->P1 Isomerization P2 Hydrolysis Products (e.g., 3-Deacetyl-azadirachtin A) A->P2 Hydrolysis (H₂O, pH) P3 Other Degradants A->P3 Photolysis (UV)

References

Optimization

Technical Support Center: Overcoming In Vitro Solubility Challenges of Azadirachtin

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the solubility issues of Azadirachtin in in vitro experiments. This resource off...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the solubility issues of Azadirachtin in in vitro experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure the successful use of Azadirachtin in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in using Azadirachtin for in vitro studies?

A1: The primary challenge is its low aqueous solubility. Azadirachtin is a lipophilic molecule, making it difficult to dissolve in cell culture media, which are predominantly aqueous. This can lead to precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What are the recommended solvents for preparing Azadirachtin stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a highly effective solvent for Azadirachtin, with a solubility of up to 70 mg/mL.[1] Other suitable organic solvents include methanol, ethanol (B145695), and chloroform.[2][3][4][5] For cell culture applications, it is crucial to use a solvent that is miscible with the aqueous media and has low cytotoxicity at the final working concentration.

Q3: How can I improve the solubility of Azadirachtin in my aqueous experimental setup?

A3: Several methods can be employed to enhance the aqueous solubility of Azadirachtin. These include the use of co-solvents, cyclodextrin (B1172386) inclusion complexes, surfactants, and nanoformulations like nanoemulsions. Each of these methods is detailed in the Experimental Protocols section.

Q4: What is the optimal pH for maintaining Azadirachtin stability in solution?

A4: Azadirachtin is most stable in mildly acidic conditions, with an optimal pH range of 4 to 6. It is unstable in alkaline and strongly acidic solutions.

Q5: At what concentration is DMSO cytotoxic to cells in culture?

A5: Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[6] However, some sensitive cell lines may show adverse effects at concentrations as low as 0.1%.[6][7] It is always recommended to perform a dose-response curve with your specific cell line to determine the maximum tolerated DMSO concentration.[8][9]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps & Solutions
Precipitation upon dilution of stock solution in aqueous media. The concentration of Azadirachtin exceeds its solubility limit in the final aqueous solution. The final concentration of the organic solvent (e.g., DMSO) is too low to keep the compound dissolved.- Prepare a higher concentration stock solution in DMSO to minimize the volume added to the media. - When diluting, add the Azadirachtin stock solution dropwise to the aqueous medium while vortexing or stirring to facilitate rapid dispersion.[6] - Consider using solubility enhancers such as cyclodextrins or surfactants in your final solution (see Experimental Protocols). - Perform serial dilutions of your stock solution in the organic solvent first, before adding to the aqueous medium.[10]
Cloudy or hazy appearance of the final working solution. Formation of fine precipitates or a microemulsion. This can be an early sign of poor solubility.- Visually inspect the solution against a dark background for any particulate matter. - Centrifuge a small aliquot of the solution to see if a pellet forms. - If precipitation is confirmed, remake the solution using one of the solubility enhancement techniques described below. - Gentle sonication may help to redissolve small amounts of precipitate.[1][6]
Inconsistent or non-reproducible experimental results. Inaccurate dosing due to precipitation of Azadirachtin. Degradation of the compound in the experimental conditions.- Always prepare fresh working solutions of Azadirachtin immediately before use. - Ensure the final concentration of the organic solvent is consistent across all experimental and control groups. - Check the pH of your final culture medium to ensure it is within the stability range for Azadirachtin (pH 4-6). - Protect Azadirachtin solutions from light and store stock solutions at -20°C or -80°C.[1]
Unexpected cytotoxicity in control groups. The concentration of the organic solvent (e.g., DMSO) is too high and is causing cellular stress or death.- Determine the maximum tolerated concentration of your solvent on your specific cell line by performing a vehicle control dose-response experiment. - Ensure the final solvent concentration does not exceed this limit (ideally ≤ 0.5% for DMSO).[6] - Include a vehicle control (media with the same final concentration of the solvent) in all experiments.

Data Presentation: Solubility of Azadirachtin

The following tables summarize the known solubility data for Azadirachtin in various solvents and the enhancement achieved with different methods.

Table 1: Solubility of Azadirachtin in Common Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)70 mg/mL (97.13 mM)[1]
MethanolSlightly soluble[2]
EthanolReadily soluble[4]
Chloroform10 mg/mL[5]
WaterPoorly soluble[11]

Table 2: Enhanced Aqueous Solubility of Azadirachtin using Cyclodextrins

Cyclodextrin DerivativeAchieved Aqueous Concentration (mg/mL)
beta-cyclodextrin (β-CD)2.7
dimethyl-beta-cyclodextrin (DMβCD)1.3
permethyl-beta-cyclodextrin (TMβCD)3.5
hydroxypropyl-beta-cyclodextrin (HPβCD)1.6

Experimental Protocols

Protocol 1: Preparation of Azadirachtin Stock Solution using DMSO
  • Weighing: Accurately weigh the desired amount of Azadirachtin powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mg/mL).

  • Mixing: Vortex the solution until the Azadirachtin is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[1]

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Protocol 2: Enhancing Aqueous Solubility with Cyclodextrins

This protocol describes the preparation of an Azadirachtin-cyclodextrin inclusion complex to improve its water solubility.

  • Prepare Cyclodextrin Solution: Prepare a solution of the desired cyclodextrin (e.g., HP-β-CD) in sterile water at a concentration determined to be effective and non-toxic to the cells.

  • Add Azadirachtin: Add the Azadirachtin stock solution (prepared in a minimal amount of organic solvent like ethanol or DMSO) to the cyclodextrin solution with vigorous stirring.

  • Complexation: Continue to stir the mixture at room temperature for several hours (e.g., 4-6 hours) to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved material.

  • Application: The resulting clear solution can be directly diluted into the cell culture medium.

Protocol 3: Using Surfactants for Improved Dispersion

Non-ionic surfactants can be used to create stable dispersions of Azadirachtin in aqueous media.

  • Prepare Surfactant Solution: Prepare a stock solution of a biocompatible, non-ionic surfactant (e.g., Tween 20, Tween 80) in sterile water. The final concentration in the cell culture should be kept low to avoid cytotoxicity.

  • Mix with Azadirachtin: Add the Azadirachtin stock solution (in a minimal amount of organic solvent) to the surfactant solution while vortexing.

  • Sonication: Sonicate the mixture to form a stable nanoemulsion.

  • Application: This nanoemulsion can then be diluted into the cell culture medium.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways affected by Azadirachtin and a general workflow for preparing and using Azadirachtin in in vitro experiments.

Azadirachtin_Solubilization_Workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_enhancement Solubility Enhancement Methods A Azadirachtin Powder B Add Organic Solvent (e.g., DMSO, Ethanol) A->B C Vortex / Sonicate B->C D High-Concentration Stock Solution C->D E Dilute Stock in Aqueous Medium D->E F Precipitation Issue E->F Potential Problem G Add to Cell Culture E->G Successful Solubilization H Use Co-solvents F->H I Cyclodextrin Inclusion F->I J Surfactant Nanoemulsion F->J

Workflow for Azadirachtin solution preparation.

Azadirachtin_Signaling_Pathways cluster_stimulus Stimulus cluster_pathways Intracellular Signaling Cascades cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_outcomes Cellular Outcomes AZA Azadirachtin PI3K PI3K AZA->PI3K inhibits p38 p38 MAPK AZA->p38 activates IKK IKK AZA->IKK inhibits Apoptosis Apoptosis AZA->Apoptosis induces via caspase activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation inhibits p38->Apoptosis induces IkB IκBα IKK->IkB inhibits degradation NFkB NF-κB IkB->NFkB Inflammation Inflammation NFkB->Inflammation inhibits

Key signaling pathways modulated by Azadirachtin.

Apoptosis_Pathway_Azadirachtin cluster_mitochondrial Mitochondrial (Intrinsic) Pathway cluster_execution Execution Pathway AZA Azadirachtin Bcl2 Bcl-2 (Anti-apoptotic) AZA->Bcl2 downregulates Bax Bax (Pro-apoptotic) AZA->Bax upregulates Bcl2->Bax Mito Mitochondrion Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Azadirachtin-induced apoptosis pathway.

References

Troubleshooting

Technical Support Center: Optimizing Azadirachtin Concentration for Insect Bioassays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Azadirachtin concentration for ins...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Azadirachtin concentration for insect bioassays.

Frequently Asked Questions (FAQs)

Q1: What is Azadirachtin and how does it work?

A1: Azadirachtin is a complex tetranortriterpenoid derived from the seeds of the neem tree (Azadirachtin indica). It is a potent biopesticide with multiple modes of action, primarily acting as an antifeedant, insect growth regulator (IGR), and repellent.[1][2][3] It disrupts the molting process and affects the hormonal balance of insects, leading to mortality and reduced fecundity.[1] Azadirachtin's toxicity can vary significantly between different insect orders.[1]

Q2: Which life stage of insects is most susceptible to Azadirachtin?

A2: Azadirachtin is most effective against immature insect stages, such as larvae and nymphs.[4] Targeting these life stages in your bioassays will likely yield more consistent and significant results.

Q3: How does the concentration of Azadirachtin affect insect mortality?

A3: Generally, increasing the concentration of Azadirachtin leads to higher insect mortality.[5][6] The relationship is dose-dependent, and the time of exposure also plays a crucial role in its lethal activity.[5] Several studies have demonstrated that higher concentrations result in a quicker and higher percentage of mortality.[5][7]

Q4: What are the common bioassay methods for testing Azadirachtin efficacy?

A4: Common laboratory bioassay methods include:

  • Leaf Dip Assay: Plant leaves are dipped in different concentrations of Azadirachtin solution before being offered to insects.[4][8]

  • Topical Application: A precise volume of Azadirachtin solution is directly applied to the insect's body.[6][9]

  • Diet Incorporation Assay: Azadirachtin is mixed into the artificial diet of the insects.[10]

Q5: How long does it take for Azadirachtin to cause mortality?

A5: The toxic action of Azadirachtin is relatively slow compared to synthetic neurotoxic insecticides.[8] Mortality is typically assessed over several days, commonly at 24, 48, and 72-hour intervals.[4][5]

Troubleshooting Guide

Problem: Inconsistent or Lower-Than-Expected Insect Mortality

This is a common issue encountered during Azadirachtin bioassays. The following table outlines potential causes and troubleshooting steps.

Possible Cause Troubleshooting Steps
Degradation of Azadirachtin in Solution Check Water pH: The optimal pH for Azadirachtin solutions is between 4 and 6. Use a buffer if necessary to adjust the pH of the water used for dilution.[4] Verify Water Hardness: Hard water can negatively impact the efficacy of some formulations. Consider using deionized or distilled water.[4] Prepare Fresh Solutions: Azadirachtin can degrade in solution. Prepare fresh dilutions immediately before each experiment.[4]
Improper Application Technique Ensure Thorough Coverage: For leaf dip and spray assays, ensure complete and uniform coverage of all plant surfaces, including the undersides of leaves.[4] Standardize Topical Application: For topical assays, ensure the application site and volume are consistent across all test subjects.
Environmental Degradation Avoid UV Exposure: Azadirachtin is sensitive to UV light. Conduct applications during periods of low light intensity or use UV-filtered light in the laboratory.[4] Maintain Stable Temperature: Apply Azadirachtin during cooler parts of the day to minimize degradation from high temperatures.[4]
Product Quality and Storage Check Product Certificate of Analysis: Ensure the purity and concentration of your Azadirachtin standard or commercial product. Proper Storage: Store Azadirachtin and its formulations according to the manufacturer's instructions, typically in a cool, dark, and dry place.
Insect-Related Factors Target Susceptible Life Stages: Use immature stages (larvae/nymphs) for bioassays as they are generally more susceptible.[4] Insect Strain Susceptibility: Be aware that resistance to Azadirachtin can develop.[3] If possible, use a known susceptible laboratory strain for baseline studies.

Data Presentation: Efficacy of Azadirachtin Against Various Insect Pests

The following tables summarize the lethal concentration (LC50) values and mortality rates of Azadirachtin against different insect species from various studies.

Table 1: LC50 Values of Azadirachtin Against Various Insect Pests

Insect SpeciesLife StageBioassay MethodLC50 ValueExposure TimeCitation
Plutella xylostella3rd Instar LarvaeChoice Test0.66 µg/ml24 hours[7]
Plutella xylostella3rd Instar LarvaeChoice Test0.37 µg/ml72 hours[7]
Plutella xylostella4th Instar LarvaeChoice Test0.55 µg/ml24 hours[7]
Plutella xylostella4th Instar LarvaeChoice Test0.34 µg/ml72 hours[7]
Spodoptera frugiperdaLarvaeNot Specified9,500 ppmNot Specified[7]
Spodoptera frugiperda1st Instar LarvaeNot Specified0.4% (Neem Oil)Not Specified[7]
Tirathaba rufivena1st Instar LarvaeStomach Toxicity28.79 mg/LNot Specified[7]
Tirathaba rufivena1st Instar LarvaeContact Toxicity12.85 mg/LNot Specified[7]
Scirtothrips dorsalisNymphs & AdultsField0.09 - 0.20 ppm1-4 weeks[11]
Empoasca flavescensNymphs & AdultsField0.12 - 0.39 ppm1-4 weeks[11]
Helopeltis theivoraNymphs & AdultsField0.16 - 2.27 ppm1-4 weeks[11]
Trichoplusia niLarvaeLeaf Dip441 ppm6 days[8]
Trichoplusia niLarvaeLeaf Painting490 ppm6 days[8]
Trichoplusia niLarvaeSpray863 ppm6 days[8]

Table 2: Percent Mortality of Plutella xylostella Larvae at Different Azadirachtin Concentrations (Choice Method) [5]

ConcentrationInstar24 hours48 hours72 hours
1%3rd60%75%95%
1%4th75%85%95%

Table 3: Percent Mortality of Pericallia ricini Larvae with Oral and Topical Application of Azadirachtin [6]

ApplicationConcentrationMortality
Oral25 ppm25%
Oral50 ppm50%
Oral75 ppm80%
Oral100 ppm100%
Topical100 ppm61.6%
Topical200 ppm71.6%
Topical300 ppm83.3%

Experimental Protocols

Protocol 1: Leaf Dip Bioassay

This protocol is a generalized procedure for conducting a leaf dip bioassay.

  • Preparation of Azadirachtin Solutions:

    • Prepare a stock solution of Azadirachtin in an appropriate solvent (e.g., acetone (B3395972), ethanol).

    • Make a series of dilutions from the stock solution to achieve the desired test concentrations.

    • Include a control group treated only with the solvent and a surfactant (e.g., Triton X-100 at 0.125%).[8]

  • Leaf Preparation and Treatment:

    • Select healthy, untreated leaves of the host plant.

    • Dip each leaf into the respective Azadirachtin solution for a standardized duration (e.g., 10-30 seconds).

    • Allow the leaves to air dry completely.

  • Bioassay Setup:

    • Place one treated leaf in each Petri dish or ventilated container.

    • A moist filter paper can be added to maintain leaf turgidity.[4]

    • Introduce a known number of test insects (e.g., 10-20 larvae) into each container.[4]

    • Replicate each concentration and the control at least three times.[4]

  • Incubation and Data Collection:

    • Incubate the containers under controlled environmental conditions (temperature, humidity, photoperiod).

    • Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours).[4]

    • An insect is considered dead if it does not move when gently prodded with a fine brush.[4]

Protocol 2: Topical Application Bioassay

This protocol outlines the general steps for a topical application bioassay.

  • Preparation of Dosing Solutions:

    • Dissolve Azadirachtin in a volatile solvent like acetone to prepare a stock solution.

    • Prepare serial dilutions to obtain the desired doses per insect.

  • Insect Handling and Application:

    • Immobilize the insects, for example, by chilling them on a cold plate.

    • Using a micro-applicator, apply a precise volume (e.g., 1 µL) of the test solution to a specific part of the insect's body, typically the dorsal thorax.

  • Post-Treatment and Observation:

    • Place the treated insects in clean containers with access to food and water.

    • Maintain the containers under controlled environmental conditions.

    • Record mortality at predetermined time points (e.g., 24, 48, 72 hours).

Visualizations

Experimental_Workflow_Leaf_Dip_Bioassay cluster_prep Preparation cluster_treatment Treatment cluster_assay Bioassay cluster_data Data Collection prep_solution Prepare Azadirachtin Solutions & Control dip_leaves Dip Leaves in Test Solutions prep_solution->dip_leaves prep_leaves Select & Wash Host Plant Leaves prep_leaves->dip_leaves dry_leaves Air Dry Treated Leaves dip_leaves->dry_leaves setup_petri Place Leaf in Petri Dish dry_leaves->setup_petri introduce_insects Introduce Test Insects setup_petri->introduce_insects incubate Incubate under Controlled Conditions introduce_insects->incubate assess_mortality Assess Mortality at 24, 48, 72h incubate->assess_mortality analyze_data Analyze Data (e.g., Probit Analysis) assess_mortality->analyze_data

Caption: Workflow for a typical leaf dip bioassay.

Troubleshooting_Workflow start Low/Inconsistent Mortality Observed check_solution Check Solution Preparation start->check_solution check_application Review Application Technique check_solution->check_application [Solution OK] solution_steps Verify pH & Hardness Prepare Fresh Solution check_solution->solution_steps [Issue Found] check_environment Assess Environmental Conditions check_application->check_environment [Application OK] application_steps Ensure Full Coverage Standardize Volume check_application->application_steps [Issue Found] check_insects Evaluate Insect Health & Stage check_environment->check_insects [Environment OK] environment_steps Minimize UV Exposure Control Temperature check_environment->environment_steps [Issue Found] insect_steps Use Immature Stages Check for Resistance check_insects->insect_steps [Issue Found] rerun_assay Re-run Bioassay solution_steps->rerun_assay application_steps->rerun_assay environment_steps->rerun_assay insect_steps->rerun_assay

References

Optimization

Technical Support Center: Large-Scale Production of Azadirachtin

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the large-scale production of Azadirachtin. This resource provides troubleshooting guidance and answers t...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the large-scale production of Azadirachtin. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during extraction, purification, formulation, and analysis.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue: Low Yield of Azadirachtin in Crude Extract

Q1: We are experiencing significantly lower than expected yields of Azadirachtin from our neem seed kernels. What are the potential causes and how can we optimize our extraction process?

A1: Low yields of Azadirachtin can stem from several factors, ranging from the quality of the raw material to the extraction methodology. Here are the primary aspects to investigate:

  • Poor Quality of Neem Seeds: The concentration of Azadirachtin in neem seeds is highly variable and can be influenced by geographical location, time of harvest, and storage conditions.[1][2][3] Mechanical damage, insect infestation, or fungal infection of the seeds can also lead to reduced Azadirachtin content.[1]

    • Solution: Source high-quality, healthy seeds from a reputable supplier.[1] Ensure proper storage in a cool, dry place to minimize degradation.[1]

  • Inadequate Extraction Method: The choice of solvent and extraction technique is critical for maximizing Azadirachtin yield.

    • Solution: Polar solvents like methanol (B129727) and ethanol (B145695) are generally preferred for higher yields.[1][4] Consider optimizing your extraction method; techniques like Soxhlet extraction or microwave-assisted extraction have demonstrated good results.[1][5] For instance, one study indicated that cold press extraction with methanol yielded significantly higher Azadirachtin concentrations (2478 ppm) compared to other solvents.[1]

Issue: Instability and Degradation of Azadirachtin

Q2: Our purified Azadirachtin solutions are degrading rapidly, leading to inconsistent results in our bioassays. What are the key factors causing this instability and how can we mitigate them?

A2: Azadirachtin is a notoriously unstable molecule, susceptible to degradation under various conditions.[6][7][8] Here are the primary causes and recommended solutions:

  • pH: Azadirachtin is most stable in mildly acidic conditions (pH 4-6) and degrades rapidly in alkaline (pH > 7) and strongly acidic environments.[6][7][9] At a pH of 10, the half-life of Azadirachtin A can be as short as 2 hours.[6]

    • Solution: Buffer your aqueous solutions to maintain a pH between 4 and 6.[10]

  • Temperature: Elevated temperatures significantly accelerate the degradation of Azadirachtin.[6]

    • Solution: For long-term storage, refrigeration at 4°C is recommended to minimize degradation.[10]

  • Light: Exposure to UV light and sunlight can cause rapid photodegradation.[6] The half-life of Azadirachtin as a thin film under UV light can be as short as 48 minutes.[6][7]

    • Solution: Store Azadirachtin, both in solid form and in solution, in amber-colored glass vials or containers that block UV light.[10] Wrapping containers in aluminum foil is also an effective measure.[10]

  • Presence of Water: Moisture is a primary factor in Azadirachtin degradation through hydrolysis.[6][7]

    • Solution: For stock solutions, use high-purity aprotic solvents such as acetonitrile (B52724) or ethyl acetate (B1210297).[10] If an aqueous solution is necessary for your experiment, prepare it fresh and use it immediately.[10]

Issue: Challenges in Purification

Q3: We are struggling with the co-elution of impurities during the chromatographic purification of Azadirachtin. How can we improve the separation efficiency?

A3: The presence of structurally similar limonoids in neem extract often complicates the purification of Azadirachtin.

  • Solution: A multi-step purification strategy is often necessary. This can involve initial solvent partitioning to enrich the Azadirachtin content, followed by column chromatography. For instance, a crude methanolic extract can be partitioned with hexane (B92381) to remove oils, enriching the Azadirachtin in the aqueous methanol layer.[1] For chromatographic separation, flash chromatography with silica (B1680970) gel is a common method.[1] The choice of mobile phase is critical and may require optimization.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent for extracting Azadirachtin from neem seeds?

A1: Polar solvents are generally more efficient for Azadirachtin extraction. Methanol and ethanol are the most commonly recommended solvents for achieving higher yields.[1][2][4]

Q2: What is the optimal pH for storing Azadirachtin solutions?

A2: Azadirachtin is most stable in mildly acidic conditions, with an optimal pH range of 4 to 6.[6][7][9]

Q3: How should I store my Azadirachtin samples to ensure long-term stability?

A3: For long-term storage, keep Azadirachtin in a solid, dry form in a tightly sealed, opaque container at 4°C or below.[10] If a stock solution is required, dissolve it in a high-purity aprotic solvent like acetonitrile or ethyl acetate and store it under the same temperature and light-protected conditions.[10]

Q4: What analytical methods are most suitable for quantifying Azadirachtin?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and reliable method for the quantification of Azadirachtin.[11][12][13][14] For more complex matrices or lower detection limits, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a more sensitive technique.[11]

Q5: Why is there such a high degree of variability in the Azadirachtin content of neem seeds?

A5: The Azadirachtin content in neem seeds is influenced by a combination of genetic and environmental factors.[3] These include the geographical origin of the tree, climate, soil type, rainfall, and the time of seed harvest and storage conditions.[1][2][3][15]

Data Presentation

Table 1: Comparison of Azadirachtin Yields with Different Extraction Methods
Extraction MethodSolventExtraction TimeAzadirachtin YieldReference
Pressurized Hot Solvent Extraction (PHSE)Methanol100 min210.93 mg / 100g of neem seed kernel[5]
Microwave-Assisted Extraction (MAE)Methanol, Dichloromethane, Petroleum Ether20 min2.55% (from leaves and stems)[5]
Binary Solvent Extraction (50:50 n-hexane:ethanol)n-hexane and ethanol6 h1045 mg/kg (from seeds)[4]
Binary Solvent Extraction (50:50 n-hexane:ethanol)n-hexane and ethanol6 h720 mg/kg (from leaves)[4]
Table 2: Stability of Azadirachtin under Different Conditions
ConditionpHTemperatureLightHalf-life (DT50)Reference
Aqueous Solution10Room Temperature-2 hours[6]
Thin Film--UV Light48 minutes[6][7]
Thin Film--Sunlight3.98 days[7]
Natural Water6.2Room Temperature-256 hours[7]
Natural Water8.1Room Temperature-14.2 hours[7]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Azadirachtin Quantification

This protocol is adapted from a method for the determination of Azadirachtin residues in bovine muscle.[13]

1. Sample Preparation and Extraction:

  • Homogenize the sample matrix.
  • Perform liquid-liquid extraction followed by solid-phase purification to clean up the biological matrix.

2. Chromatographic Conditions:

  • Column: C18 analytical column.
  • Mobile Phase: Isocratic elution with a water-acetonitrile mixture (27.5:72.5, v/v).
  • Flow Rate: 1 mL/min.
  • Column Temperature: 45°C.
  • Detection: UV detector at 215 nm.

3. Analysis:

  • Inject 20 µL aliquots of the sample extracts into the HPLC system.
  • Run standard solutions of Azadirachtin at regular intervals for calibration.
  • Calculate the concentration of Azadirachtin in the samples by comparing the peak areas with those of the standards.

Protocol 2: Solvent Partitioning for Preliminary Purification of Azadirachtin

This protocol describes a method for enriching Azadirachtin from a crude methanolic extract.[1]

1. Initial Extraction:

  • Grind decorticated neem seed kernels.
  • Extract the ground kernels with methanol at room temperature.
  • Filter the extract and concentrate it under vacuum to obtain a crude methanolic extract.

2. Hexane Partitioning:

  • Dissolve the crude methanolic extract in 90% aqueous methanol.
  • Partition this solution against an equal volume of n-hexane.
  • Separate the two layers. The upper hexane layer will contain the neem oil and other non-polar compounds, while the lower aqueous methanol layer will be enriched with Azadirachtin.
  • Repeat the hexane wash to improve the removal of oils.

3. Solvent Removal:

  • Collect the aqueous methanol layer containing the enriched Azadirachtin.
  • Evaporate the methanol from the final aqueous layer under reduced pressure to obtain an Azadirachtin-rich extract.

Mandatory Visualization

G cluster_0 Azadirachtin Production Workflow and Challenges start Neem Seed Sourcing extraction Extraction start->extraction challenge1 Challenge: Variable Azadirachtin content, seed quality start->challenge1 purification Purification extraction->purification challenge2 Challenge: Low yield, solvent cross-contamination extraction->challenge2 formulation Formulation purification->formulation challenge3 Challenge: Co-elution of impurities, high cost purification->challenge3 final_product Final Product formulation->final_product challenge4 Challenge: Instability (pH, light, temp), short shelf-life formulation->challenge4

Caption: Workflow of Azadirachtin production highlighting key challenges.

G start Low Azadirachtin Yield? check_seeds Assess Seed Quality (Source, Storage) start->check_seeds Yes seeds_ok Seed Quality Good? check_seeds->seeds_ok optimize_extraction Optimize Extraction (Solvent, Method) seeds_ok->optimize_extraction Yes source_new_seeds Source New Seeds seeds_ok->source_new_seeds No extraction_ok Yield Improved? optimize_extraction->extraction_ok re_evaluate Re-evaluate Protocol extraction_ok->re_evaluate No success Yield Optimized extraction_ok->success Yes

Caption: Troubleshooting decision tree for low Azadirachtin yield.

G start Start: Sample Preparation (Extraction & Cleanup) prepare_mobile_phase Prepare Mobile Phase (e.g., Water:Acetonitrile) start->prepare_mobile_phase equilibrate_column Equilibrate HPLC Column (C18, 45°C) prepare_mobile_phase->equilibrate_column inject_sample Inject Sample (20 µL) equilibrate_column->inject_sample run_hplc Run Isocratic Elution (1 mL/min) inject_sample->run_hplc detect_signal Detect Signal at 215 nm run_hplc->detect_signal analyze_data Analyze Chromatogram (Compare with Standards) detect_signal->analyze_data end End: Quantify Azadirachtin analyze_data->end

Caption: Experimental workflow for HPLC analysis of Azadirachtin.

References

Troubleshooting

Technical Support Center: Optimizing Azadirachtin Yield from Neem Kernels

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Azadirachtin (B16...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of Azadirachtin (B1665905) from neem kernels.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Azadirachtin yield is significantly lower than expected. What are the most common causes?

Low Azadirachtin yield can stem from several factors throughout the extraction process. The most critical areas to investigate are the quality of the raw material, the extraction method and solvent system employed, and the conditions during extraction and storage.[1][2]

Potential Causes and Troubleshooting Steps:

  • Poor Quality of Neem Seeds:

    • Age and Storage: The Azadirachtin content in neem seeds decreases over time. Seeds that are between 3 to 8 months old are ideal.[3] Storing seeds in direct sunlight or high humidity can accelerate degradation.[4][5] It's recommended to store seeds in cool, dry, and dark conditions.[3]

    • Geographic Origin and Harvest Time: Azadirachtin concentration can vary significantly based on the geographical origin of the neem tree and the time of harvest.[1][6]

    • Improper Processing: Ensure neem fruits are properly depulped and dried in the shade to prevent fungal growth and degradation of active compounds.[7]

  • Inefficient Extraction Method:

    • Solvent Choice: The polarity of the solvent is crucial. Highly polar solvents like methanol (B129727) and ethanol (B145695) are generally more efficient for Azadirachtin extraction than non-polar solvents like hexane (B92381).[1][8][9] Binary solvent systems, such as a 50:50 mixture of n-hexane and ethanol, have been shown to significantly improve yields by simultaneously extracting oil and Azadirachtin.[10]

    • Extraction Technique: Conventional methods like Soxhlet extraction can be effective but may require long extraction times.[11] Modern techniques like microwave-assisted extraction (MAE) and supercritical fluid extraction (SFE) can offer higher yields in shorter times with less solvent consumption.[11][12]

  • Suboptimal Extraction Parameters:

    • Temperature: Elevated temperatures can lead to the degradation of Azadirachtin.[4][13] For methods like Soxhlet extraction, it's a trade-off between extraction efficiency and thermal degradation. For SFE, optimal temperatures are typically around 43°C.[12]

    • pH: Azadirachtin is most stable in mildly acidic conditions (pH 4-6).[4][14] Alkaline or strongly acidic conditions can cause rapid degradation.[4]

    • Water Content: The presence of water, especially in combination with alcohol solvents, can promote the degradation of Azadirachtin. The water content in the final extract should ideally be below 5%.[8][15] Using molecular sieves can help to selectively remove water.[8]

Q2: How can I minimize the degradation of Azadirachtin during and after extraction?

Azadirachtin is a sensitive molecule prone to degradation. Minimizing its breakdown is key to achieving high yields of the pure compound.

Key Stability Factors and Mitigation Strategies:

  • Light Exposure: Azadirachtin is susceptible to photodegradation. All extraction and storage steps should be carried out in the dark or using amber-colored glassware to minimize light exposure.[4][16]

  • Temperature Control: Avoid high temperatures during extraction and storage. If heating is necessary, use the lowest effective temperature for the shortest possible duration. Storing extracts in a refrigerator can significantly improve stability.[5][16]

  • pH Management: Maintain a slightly acidic pH (4-6) throughout the process to ensure maximum stability.[4]

  • Solvent System: The choice of solvent can impact stability. For long-term storage, aprotic solvents or alcohols with very low water content (<5%) are recommended.[8][15]

  • Oxygen Exposure: Limiting exposure to air by flushing containers with an inert gas like nitrogen can also help prevent oxidative degradation.

Q3: I am having trouble separating Azadirachtin from the neem oil. What is the best approach?

A common challenge is the co-extraction of neem oil, which can interfere with the purification of Azadirachtin. A two-step process is often employed to address this.

Recommended Defatting and Extraction Workflow:

  • Initial Defatting: First, perform a pre-extraction of the ground neem kernels with a non-polar solvent like n-hexane.[8][17] This step removes the majority of the neem oil, in which Azadirachtin is not readily soluble.

  • Azadirachtin Extraction: The resulting defatted neem cake is then extracted with a polar solvent such as methanol or ethanol to isolate the Azadirachtin.[8][17]

  • Liquid-Liquid Partitioning: Further purification can be achieved by partitioning the polar extract against a non-polar solvent to remove any remaining oil and other non-polar impurities.[18]

Q4: What is the most reliable method for quantifying the Azadirachtin in my extracts?

High-Performance Liquid Chromatography (HPLC) is the standard and most reliable method for the accurate quantification of Azadirachtin.

Key Parameters for HPLC Analysis:

  • Column: A C18 reversed-phase column is typically used.[19][20]

  • Mobile Phase: A mixture of water and acetonitrile (B52724) or methanol is a common mobile phase.[19][20] For example, a water-acetonitrile mixture (27.5:72.5, v/v) has been used effectively.[19][21]

  • Detection: UV detection at a wavelength of 215 nm is suitable for Azadirachtin.[19][20]

  • Temperature: Maintaining a consistent column temperature, for instance at 45°C, can ensure reproducible results.[19][21]

Data on Azadirachtin Extraction Yields

The following tables summarize quantitative data from various studies to allow for easy comparison of different extraction methods and conditions.

Table 1: Comparison of Different Extraction Methods and Solvents

Extraction MethodSolvent SystemStarting MaterialAzadirachtin YieldReference
Cold PressMethanolNeem Seeds2478 ppm[22]
Soxhlet ExtractionMethanolNeem Seeds1470 ppm[22]
Soxhlet Extractionn-Hexane:Ethanol (50:50)Neem Seeds1045 mg/kg[10][18]
Pressurized Hot Solvent Extraction (PHSE)MethanolNeem Seed Kernel210.93 mg / 100g[11]
Microwave-Assisted Extraction (MAE)Methanol, Dichloromethane, Petroleum EtherLeaves and Leaf Stems2.55% (limonoids)[11]
Supercritical CO2 ExtractionCO2 with Methanol entrainerNeem Seed Kernel0.37%[12]
Multi-stage Dynamic Countercurrent ExtractionMethanolNeem Seeds3.86 mg/g[12]
Soxhlet ExtractionEthanolNeem Seed Kernel3472.48 mg/kg[23]
Soxhlet ExtractionMethanolNeem Seed Kernel3879.20 mg/kg[23]

Table 2: Effect of Storage Conditions on Azadirachtin Degradation

Storage ConditionDurationAzadirachtin DegradationReference
54±1°C7 days29.65% (in methanol)[4]
54±1°C7 days44.99% (in methanol + water)[4]
54±1°C7 days12.76% (in methanol + neem oil)[4]
54±1°C14 days90.15% (powder form)[4]
Dark Storage4 months~32%[4]
Daylight Storage4 months~45%[4]
50°C2 weeksDissipation of Azadirachtin A[13]

Detailed Experimental Protocols

Protocol 1: Two-Step Solvent Extraction of Azadirachtin

This protocol describes a standard laboratory procedure for extracting and enriching Azadirachtin from neem seed kernels.

  • Preparation of Neem Kernels:

    • Collect mature, high-quality neem fruits and depulp them.

    • Wash the seeds and dry them in the shade until the moisture content is low.

    • Grind the dried kernels into a coarse powder (e.g., 5 mesh).[8]

  • Defatting with Hexane:

    • Add the ground neem kernel powder to n-hexane in a suitable flask (e.g., 2 kg of powder to 10 liters of hexane).[8]

    • Agitate the mixture mildly for 24 hours at room temperature.[8]

    • Separate the hexane containing the neem oil from the seed cake by filtration or centrifugation.[8] Repeat this step if necessary to ensure maximum oil removal.

  • Extraction of Azadirachtin:

    • Air-dry the defatted neem cake to remove residual hexane.

    • Add the defatted powder to 95% ethanol (e.g., 0.5 kg of powder to 1 liter of ethanol).[8]

    • Heat the mixture to 70°C and agitate for 4 hours.[8]

    • Filter the mixture to separate the ethanolic extract containing Azadirachtin from the solid residue.

    • Combine the ethanolic extracts if multiple extractions are performed.

  • Concentration and Water Removal:

    • Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a semi-solid residue.

    • To improve stability, selectively remove water by adding 3-4 Angstrom molecular sieves to the concentrated extract.[8] Allow sufficient time for water absorption and then separate the extract from the sieves.

Protocol 2: HPLC Quantification of Azadirachtin

This protocol outlines a typical HPLC method for the quantitative analysis of Azadirachtin in an extract.

  • Preparation of Standard and Sample Solutions:

    • Prepare a stock solution of a certified Azadirachtin standard in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution to different known concentrations.

    • Dissolve a known weight of the neem extract in the mobile phase, filter it through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 analytical column.[19][21]

    • Mobile Phase: Isocratic elution with a water-acetonitrile mixture (e.g., 27.5:72.5, v/v).[19][21]

    • Flow Rate: 1 mL/min.[19][21]

    • Column Temperature: 45°C.[19][21]

    • Detection Wavelength: 215 nm.[19][21]

    • Injection Volume: 20 µL.

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions.

    • Identify the Azadirachtin peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of Azadirachtin in the sample by using the calibration curve.

Visualizations

Azadirachtin_Extraction_Workflow NeemFruits Neem Fruits DepulpingDrying Depulping & Shade Drying NeemFruits->DepulpingDrying Grinding Grinding Kernels DepulpingDrying->Grinding Defatting Step 1: Defatting (n-Hexane) Grinding->Defatting NeemOil Neem Oil (Byproduct) Defatting->NeemOil Separation DefattedCake Defatted Neem Cake Defatting->DefattedCake Extraction Step 2: Azadirachtin Extraction (Methanol/Ethanol) DefattedCake->Extraction CrudeExtract Crude Azadirachtin Extract Extraction->CrudeExtract Purification Purification (Partitioning, Chromatography) CrudeExtract->Purification PureAzadirachtin Purified Azadirachtin Purification->PureAzadirachtin

Caption: A typical workflow for the extraction and purification of Azadirachtin from neem fruits.

Factors_Affecting_Yield Yield Azadirachtin Yield RawMaterial Raw Material Quality RawMaterial->Yield Age Seed Age & Storage RawMaterial->Age Origin Geographic Origin RawMaterial->Origin Processing Initial Processing RawMaterial->Processing ExtractionMethod Extraction Method ExtractionMethod->Yield Solvent Solvent Choice (Polarity) ExtractionMethod->Solvent Technique Technique (Soxhlet, MAE, SFE) ExtractionMethod->Technique Parameters Parameters (Temp, Time) ExtractionMethod->Parameters StabilityFactors Stability Factors StabilityFactors->Yield Light Light Exposure StabilityFactors->Light Temperature Temperature StabilityFactors->Temperature pH pH StabilityFactors->pH Water Water Content StabilityFactors->Water

Caption: Key factors influencing the final yield of Azadirachtin.

References

Optimization

Technical Support Center: Azadirachtin Resistance Mechanisms in Insect Pests

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating Azadirac...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating Azadirachtin resistance in insect pests.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of Azadirachtin resistance observed in insects?

A1: The primary mechanism of resistance to Azadirachtin is metabolic resistance, characterized by the enhanced activity of detoxification enzymes.[1] Key enzyme families implicated include Glutathione-S-Transferases (GSTs) and Esterases (ESTs), which metabolize Azadirachtin into less toxic compounds.[1] Unlike many synthetic insecticides, target-site resistance is less common with Azadirachtin due to its multiple modes of action, which include acting as an insect growth regulator, antifeedant, repellent, and sterilant.[2][3][4]

Q2: How quickly can resistance to Azadirachtin develop?

A2: The development of resistance to Azadirachtin is generally considered to be slower than for single-target synthetic insecticides due to its complex structure and multiple modes of action.[3] However, laboratory selection experiments have demonstrated that high levels of resistance can be achieved. For instance, a study on Drosophila melanogaster induced an 86.7-fold resistance to Azadirachtin after five years of continuous selection pressure. It is noteworthy that resistance to pure Azadirachtin may develop faster than resistance to neem seed extracts, which contain a variety of active compounds.[2][4]

Q3: Is there evidence of cross-resistance between Azadirachtin and other insecticides?

A3: Yes, cross-resistance has been documented. An Azadirachtin-resistant strain of Drosophila melanogaster showed significant cross-resistance to emamectin (B195283) benzoate (B1203000) and the neonicotinoid dinotefuran.[1] This is likely due to shared metabolic detoxification pathways.[1] Conversely, the same strain exhibited increased susceptibility (negative cross-resistance) to chlorpyrifos (B1668852) and indoxacarb, suggesting these could be effective in rotation programs.[1] Due to differing modes of action, cross-resistance with microbial insecticides like Bacillus thuringiensis (Bt) and spinosad is considered unlikely.[1][2]

Q4: What are the fitness costs associated with Azadirachtin resistance?

A4: Azadirachtin resistance can impose significant fitness costs on insect populations. In a resistant strain of D. melanogaster, researchers observed considerable developmental delays in egg, larval, and pupal stages, a marked reduction in fecundity and egg hatch rates, and a significantly shorter lifespan for male flies. These fitness costs may explain the slow development of resistance in laboratory settings and could be exploited in resistance management strategies.

Troubleshooting Guides

This section addresses specific issues researchers might encounter during their experiments on Azadirachtin resistance.

Problem Possible Cause(s) Troubleshooting Steps
High variability in bioassay results (inconsistent LC50 values). 1. Inconsistent Insect Health: Insects may be stressed from handling, overcrowding, or underlying disease. 2. Incomplete Solubilization of Azadirachtin: Azadirachtin may not be fully dissolved in the solvent, leading to uneven concentrations. 3. Solvent Evaporation: In residual bioassays, incomplete evaporation of the solvent before introducing insects can cause additional mortality or stress.[5] 4. Environmental Fluctuations: Inconsistent temperature, humidity, or photoperiod during the assay.1. Standardize Insect Rearing: Ensure consistent rearing conditions and allow insects to acclimate for 8-24 hours after handling before starting the bioassay.[6] Select healthy, active individuals for testing.[6] 2. Verify Solubilization: Use a vortex mixer to ensure Azadirachtin is completely dissolved in the chosen solvent (e.g., acetone). Prepare fresh serial dilutions for each experiment.[5] 3. Ensure Complete Evaporation: In vial or bottle assays, roll the container on a hot dog roller (heating element off) to ensure a uniform coating and complete solvent evaporation before introducing insects.[5][7] 4. Control Environment: Conduct assays in a controlled environment with stable temperature and humidity.
No significant difference in mortality between susceptible and suspected resistant strains. 1. Low-Level Resistance: The field population may have only low-level resistance that is difficult to detect with the current concentration range. 2. Incorrect Bioassay Method: The chosen method (e.g., topical vs. ingestion) may not be appropriate for detecting the specific resistance mechanism. 3. Degradation of Azadirachtin: Azadirachtin is sensitive to UV light and pH outside the optimal range of 4-6.1. Expand Concentration Range: Test a wider range of concentrations, including higher doses, to better define the dose-response curve for the suspected resistant population.[6] 2. Use an Ingestion Bioassay: Since Azadirachtin primarily acts as a stomach poison, a leaf-dip or diet-incorporation bioassay is often more sensitive for detecting metabolic resistance than a topical application.[8] 3. Protect Azadirachtin: Prepare solutions fresh before use, store stock solutions in the dark, and buffer water used for dilutions to a slightly acidic pH.
High mortality in control groups (>10-20%). 1. Solvent Toxicity: The solvent (e.g., acetone) may be toxic to the insects at the volume used. 2. Mechanical Injury: Insects may be injured during transfer into the bioassay containers. 3. Starvation/Dehydration: Lack of a food or water source during a prolonged bioassay (e.g., >24 hours).1. Run Solvent Controls: Always include a solvent-only control group.[5] If mortality is high, reduce the volume of solvent used or allow for a longer evaporation time. 2. Refine Handling Technique: Use a fine brush or aspirator for transferring insects to minimize injury. 3. Provide Sustenance: For longer assays, include a small piece of untreated plant material or a cotton wick with a sugar solution as appropriate for the insect species.[6]
Synergist bioassay (e.g., with PBO, DEF) does not increase mortality in the resistant strain. 1. Synergist Concentration is Too Low/High: The concentration of the synergist may be insufficient to inhibit the detoxification enzymes, or it may be toxic on its own. 2. Resistance Mechanism is Not Metabolic: The primary resistance mechanism may be target-site insensitivity or reduced cuticular penetration, which are not affected by metabolic inhibitors. 3. Incorrect Synergist: The synergist used may not target the specific enzyme family responsible for resistance (e.g., using PBO when esterases are the primary mechanism).1. Optimize Synergist Dose: Conduct a dose-response experiment for the synergist alone to determine a non-lethal concentration that can be used in the main experiment.[5] 2. Investigate Other Mechanisms: Consider sequencing target-site genes or conducting penetration assays. 3. Use a Panel of Synergists: Test with inhibitors for different enzyme classes: Piperonyl butoxide (PBO) for P450s, S,S,S-tributyl phosphorotrithioate (DEF) for esterases, and Diethyl maleate (B1232345) (DEM) for GSTs.

Data Presentation

Table 1: Cross-Resistance Profile of an Azadirachtin-Resistant Drosophila melanogaster Strain (Aza-Sel)

This table summarizes the cross-resistance data from a laboratory-selected strain of D. melanogaster with an 86.7-fold resistance to Azadirachtin. The Resistance Ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.

InsecticideClassStrainLC50 (mg/L)95% Fiducial LimitsResistance Ratio (RR)
Azadirachtin TetranortriterpenoidSusceptible (SS)0.230.19 - 0.27-
Resistant (Aza-Sel)19.9417.41 - 22.9586.7
Emamectin benzoate AvermectinSusceptible (SS)0.0140.012 - 0.016-
Resistant (Aza-Sel)0.1740.153 - 0.19812.4
Dinotefuran NeonicotinoidSusceptible (SS)0.520.45 - 0.59-
Resistant (Aza-Sel)3.482.97 - 4.146.7
Chlorpyrifos OrganophosphateSusceptible (SS)0.0480.043 - 0.053-
Resistant (Aza-Sel)0.0210.018 - 0.0240.4 (Negative)
Indoxacarb OxadiazineSusceptible (SS)0.650.56 - 0.75-
Resistant (Aza-Sel)0.350.29 - 0.420.5 (Negative)

Data adapted from a study on D. melanogaster.[1]

Table 2: Comparative LC50 Values of Azadirachtin Against Various Insect Pests

This table provides a comparison of Azadirachtin's toxicity (LC50) against different insect species and larval instars, as determined by various bioassay methods.

Insect SpeciesBioassay MethodLarval InstarTimeLC50Reference
Plutella xylostellaLeaf Dip (No-Choice)3rd72h0.29 µg/ml[9]
Plutella xylostellaLeaf Dip (No-Choice)4th72h0.31 µg/ml[9]
Spodoptera frugiperdaDiet Incorporation--9,500 ppm[10]
Spodoptera frugiperda-1st-0.4% (Neem Oil)[10]
Tirathaba rufivenaStomach Toxicity1st-28.79 mg/L[10]

Experimental Protocols

Protocol 1: Dose-Response Bioassay (Leaf-Dip Method)

This protocol is used to determine the median lethal concentration (LC50) of Azadirachtin.

Materials:

  • Technical grade Azadirachtin

  • Acetone (B3395972) (or other suitable solvent)

  • Triton X-100 or similar surfactant

  • Distilled water

  • Beakers and graduated cylinders

  • Micropipettes

  • Petri dishes lined with filter paper

  • Fresh, untreated host plant leaves

  • Forceps

  • Target insect larvae (e.g., 3rd instar)

Procedure:

  • Prepare Stock Solution: Accurately weigh technical grade Azadirachtin and dissolve it in acetone to create a high-concentration stock solution (e.g., 1000 mg/L).

  • Prepare Serial Dilutions: Create a series of 5-7 test concentrations by serially diluting the stock solution with distilled water containing a small amount of surfactant (e.g., 0.05% Triton X-100) to ensure even leaf coverage.

  • Leaf Dipping: Using forceps, dip fresh host plant leaves into each test concentration for 10-20 seconds. Dip control leaves in the surfactant-water solution only.

  • Drying: Place the dipped leaves on a rack and allow them to air dry completely in a fume hood for 1-2 hours.

  • Exposure: Place one dried leaf into each petri dish. Introduce a known number of larvae (e.g., 10-20) into each dish.

  • Incubation: Maintain the petri dishes in a controlled environment (e.g., 25°C, 65% RH, 16:8 L:D photoperiod).

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula if it is between 5% and 20%. Analyze the dose-mortality data using probit analysis to calculate the LC50, LC90, and their respective 95% fiducial limits.

Protocol 2: Detoxification Enzyme Microplate Assays

These protocols measure the activity of key detoxification enzymes (Esterases, GSTs, P450s) from insect homogenates.

A. Insect Homogenate Preparation:

  • Homogenize individual or pooled insects in an ice-cold phosphate (B84403) buffer.

  • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

  • Collect the supernatant, which will serve as the enzyme source for EST and GST assays. For P450 assays, a microsomal fraction may be required via ultracentrifugation for higher purity.[11]

  • Determine the total protein concentration of the supernatant using a Bradford or BCA protein assay.

B. α-Esterase (α-EST) Activity Assay:

  • Pipette 20 µL of the enzyme source into each well of a 96-well microplate.

  • Add phosphate buffer to each well.

  • Initiate the reaction by adding the substrate, α-naphthyl acetate.

  • Incubate at 30°C.

  • Stop the reaction by adding a solution of Fast Blue B salt.

  • Read the absorbance at a specific wavelength (e.g., 600 nm).

  • Calculate enzyme activity based on a standard curve prepared with α-naphthol.

C. Glutathione-S-Transferase (GST) Activity Assay:

  • Pipette the enzyme source into each well of a 96-well microplate.

  • Add a solution containing reduced glutathione (B108866) (GSH).

  • Initiate the reaction by adding the substrate, 1-chloro-2,4-dinitrobenzene (B32670) (CDNB).

  • Measure the change in absorbance over time (kinetic assay) at 340 nm.

  • Calculate activity using the extinction coefficient of the CDNB-GSH conjugate.

D. Cytochrome P450 (P450) Activity Assay (p-NA method):

  • This assay measures p-nitroanisole O-demethylation.

  • Pipette the enzyme source (microsomal fraction preferred) into each well of a microplate.

  • Add the substrate, p-nitroanisole.

  • Initiate the reaction by adding NADPH.

  • Incubate at 30°C.

  • Stop the reaction and measure the formation of the product, p-nitrophenol, by reading the absorbance at 405 nm.

Visualizations

Caption: Metabolic resistance pathway to Azadirachtin in insect pests.

Experimental_Workflow cluster_0 Population Sampling & Rearing cluster_1 Bioassays cluster_2 Biochemical Assays cluster_3 Mechanism Confirmation start Collect insects from field rear Rear susceptible (SS) & select resistant (RS) strains in lab start->rear bioassay Dose-Response Bioassay (e.g., Leaf-Dip) rear->bioassay homogenize Prepare Insect Homogenates rear->homogenize lc50 Calculate LC50 & Resistance Ratio (RR) bioassay->lc50 synergist Synergist Bioassay (PBO, DEF) lc50->synergist If RR > 10 analysis Compare Enzyme Activity (RS vs. SS) synergist->analysis enzyme Enzyme Assays (EST, GST, P450) homogenize->enzyme enzyme->analysis conclusion Identify Primary Resistance Mechanism analysis->conclusion

Caption: Experimental workflow for investigating Azadirachtin resistance.

Caption: Logical relationships in Azadirachtin cross-resistance.

References

Troubleshooting

Technical Support Center: Photo-degradation of Azadirachtin and Stabilization Methods

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) related to the photo-degradation of Azadi...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) related to the photo-degradation of Azadirachtin and its stabilization.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with Azadirachtin, focusing on unexpected degradation and loss of activity.

IssuePossible Cause(s)Recommended Solution(s)
Unexpectedly rapid loss of biological activity in Azadirachtin samples. 1. Photo-degradation: Exposure to UV or sunlight.[1][2] 2. Inappropriate Storage: High temperatures, presence of moisture.[3] 3. Incorrect Solvent: Use of protic solvents (e.g., water, alcohols) can accelerate degradation.[3][4] 4. pH Instability: pH outside the optimal range of 4-6.[4][5]1. Store samples in amber vials or wrap containers in aluminum foil to protect from light.[3] Minimize exposure to direct light during experiments. 2. Store solid Azadirachtin and stock solutions at 4°C or lower in a desiccated environment.[3] 3. Use high-purity aprotic solvents like acetonitrile (B52724), ethyl acetate (B1210297), or acetone (B3395972) for stock solutions.[3][5] 4. If an aqueous solution is necessary, prepare it fresh and buffer it to a pH between 4 and 6.[3][4]
Inconsistent results in bioassays. 1. Degradation of Stock Solution: Improper long-term storage. 2. Degradation of Working Solution: Exposure to light or inappropriate pH during the experiment.1. Prepare fresh stock solutions regularly and store them under optimal conditions (dark, cold, dry).[3] 2. Prepare working solutions immediately before use and protect them from light throughout the assay.[3]
Change in physical appearance of Azadirachtin (e.g., browning). 1. Oxidation or other degradation reactions. [3]1. This is a visual indicator of degradation. Discard the sample and use a fresh, properly stored one. Consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]
Low recovery of Azadirachtin during extraction and analysis. 1. Degradation during sample preparation: Exposure to light or high temperatures. 2. Inappropriate extraction solvent. 1. Perform all extraction steps under low light conditions and avoid excessive heat. 2. Use a sequence of solvents for efficient extraction, for example, an initial extraction with hexane (B92381) to remove non-polar lipids, followed by dichloromethane (B109758) or ethyl acetate to recover Azadirachtin.[5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the properties and handling of Azadirachtin.

Q1: What is the primary cause of Azadirachtin degradation?

A1: The primary cause of Azadirachtin degradation is exposure to ultraviolet (UV) radiation from sunlight and artificial light sources.[1][2] This photo-degradation leads to isomerization and breakdown of the molecule, resulting in a significant loss of insecticidal activity.[2] Other factors that contribute to degradation include high temperatures, moisture, and pH levels outside the optimal range of 4-6.[3][4]

Q2: What is the half-life of Azadirachtin under different light conditions?

A2: The half-life of Azadirachtin is significantly shorter when exposed to UV light compared to sunlight. As a thin film, its half-life under UV light can be as short as 48 minutes, while under sunlight it is approximately 3.98 days.[6] On a leaf surface, the half-life under sunlight is about 2.47 days.[6]

Q3: How can I effectively stabilize my Azadirachtin formulations against photo-degradation?

A3: Several methods can be employed to stabilize Azadirachtin:

  • UV Stabilizers: The addition of UV-absorbing compounds can significantly enhance photostability. Effective stabilizers include 8-hydroxyquinoline (B1678124) and tert-butyl hydroquinone (B1673460), which have been shown to increase the half-life of Azadirachtin to over 35 days under sunlight and over 48 hours under UV light.[1][6]

  • Solid Carriers: Formulating Azadirachtin with solid carriers like attapulgite (B1143926) or kaolinite (B1170537) can offer some protection, though degradation can still be significant at elevated temperatures.[7] The addition of stabilizers like epichlorohydrin (B41342) to these solid formulations can further reduce degradation.[7]

  • Nanoemulsions: Encapsulating Azadirachtin in nanoemulsions can provide a protective barrier against UV radiation and hydrolysis, leading to formulations with a much longer half-life.[5][7]

  • Microencapsulation: Similar to nanoemulsions, microencapsulation creates a physical barrier that protects Azadirachtin from environmental factors, thereby improving its stability and allowing for controlled release.[8]

Q4: What are the optimal storage conditions for Azadirachtin?

A4: For long-term storage, Azadirachtin should be kept at 4°C or below in a tightly sealed, opaque container to protect it from light and moisture.[3] For solutions, using an anhydrous, aprotic solvent is recommended.[3] If an aqueous solution is required, it should be prepared fresh and used immediately.[3]

Q5: Can I still use Azadirachtin that has been exposed to light?

A5: While some photo-degradation products of Azadirachtin may retain some biological activity, a significant decrease in overall efficacy is expected.[1] For reliable and reproducible experimental results, it is crucial to use properly stored and protected Azadirachtin.

Data Presentation

Table 1: Half-life of Azadirachtin under Various Conditions
ConditionHalf-lifeReference(s)
Thin film under UV light48 minutes[1][6]
Thin film under sunlight3.98 days[1][6]
On leaf surface under sunlight2.47 days[1][6]
With 8-Hydroxyquinoline (sunlight)44.42 days[1][6]
With tert-butyl hydroquinone (sunlight)35.90 days[1][6]
With 8-Hydroxyquinoline (UV light)55.80 hours[1][6]
With tert-butyl hydroquinone (UV light)48.50 hours[1][6]
Nanoemulsion (ambient)492.95 days[5][7]
Table 2: Degradation of Azadirachtin in Different Solvents and Formulations
Formulation/SolventConditionDurationDegradation (%)Reference(s)
Methanol (B129727)29±1°C25 days50%[5]
Acetone29±1°C25 days50%[5]
Methylene Chloride29±1°C25 days75-80%[5]
Solid on Attapulgite Carrier54±1°C14 days70-95%[7]
Solid on Kaolinite Carrier54±1°C14 days70-95%[7]
Solid Carrier + Epichlorohydrin54±1°C14 daysReduced by 26-60%[7]
Emulsion in Water (EW)Accelerated storage-5-10%[5]

Experimental Protocols

Protocol 1: HPLC Analysis of Azadirachtin

This protocol outlines a general method for the quantification of Azadirachtin using High-Performance Liquid Chromatography (HPLC).

1. Materials and Reagents:

  • Azadirachtin standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Methanol

  • Samples for analysis

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., Symmetry RP-18)[1]

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 27.5:72.5, v/v).[1] A gradient system can also be used.[4]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 45°C.[1]

  • Detection Wavelength: 215 nm.[1]

  • Injection Volume: 20 µL.[1]

4. Sample Preparation:

  • Solid Samples: Accurately weigh the sample and dissolve it in methanol.

  • Liquid Formulations: Dilute the formulation with methanol to a suitable concentration.

  • Extraction from Complex Matrices (e.g., plant tissue):

    • Homogenize the sample with a suitable solvent mixture (e.g., dichloromethane–isopropanol, 95:5).[3]

    • Perform liquid-liquid extraction and/or solid-phase extraction for cleanup.[3]

    • Evaporate the solvent and reconstitute the residue in the mobile phase or methanol.[5]

  • Filter all samples through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Prepare a series of standard solutions of Azadirachtin in methanol to create a calibration curve.

  • Inject the standard solutions and the prepared samples into the HPLC system.

  • Identify and quantify the Azadirachtin peak based on the retention time and the calibration curve.

Protocol 2: Preparation of a Stabilized Azadirachtin Nanoemulsion

This protocol describes a method for preparing an oil-in-water (O/W) nanoemulsion to enhance the stability of Azadirachtin.

1. Materials:

  • Azadirachtin (as neem oil or pure compound)

  • Surfactant (e.g., Tween 20)

  • Deionized water

2. Procedure:

  • Prepare a mixture of neem oil (containing Azadirachtin) and the surfactant (e.g., in a 1:3 ratio by weight).[9]

  • Slowly add deionized water to the oil-surfactant mixture while stirring continuously.

  • Subject the coarse emulsion to high-energy emulsification using an ultrasonicator or a high-pressure homogenizer until a translucent nanoemulsion is formed.[9]

  • The droplet size can be optimized by adjusting the surfactant concentration and sonication time.[10]

3. Characterization:

  • Determine the droplet size and size distribution using a particle size analyzer.[9]

  • Assess the stability of the nanoemulsion by monitoring changes in droplet size and for any signs of phase separation over time.

Visualizations

Experimental_Workflow_Photostability cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis A Prepare Azadirachtin Solution B Add UV Stabilizer (e.g., 8-hydroxyquinoline) A->B C Prepare Control (No Stabilizer) A->C D Expose to UV Light Source B->D E Expose to Sunlight B->E C->D C->E F Take Samples at Time Intervals D->F E->F G Quantify Azadirachtin using HPLC F->G H Calculate Degradation Rate and Half-life G->H

Caption: Workflow for assessing the photostability of Azadirachtin with a UV stabilizer.

Troubleshooting_Degradation Start Low Bioactivity or Inconsistent Results CheckStorage Check Storage Conditions Start->CheckStorage LightExposure Minimize Light Exposure CheckStorage->LightExposure Exposed to Light? TempMoisture Store at <4°C in Desiccator CheckStorage->TempMoisture Improper Temp/Moisture? CheckSolvent Check Solvent CheckpH Check pH of Solution CheckSolvent->CheckpH Aprotic Solvent Used UseAprotic Use Anhydrous Aprotic Solvent CheckSolvent->UseAprotic Protic Solvent Used? BufferpH Buffer to pH 4-6 CheckpH->BufferpH pH outside 4-6? End Problem Resolved CheckpH->End pH within 4-6 LightExposure->CheckSolvent TempMoisture->CheckSolvent UseAprotic->CheckpH BufferpH->End

Caption: A logical flowchart for troubleshooting unexpected Azadirachtin degradation.

References

Optimization

Technical Support Center: Enhancing the Shelf-Life of Commercial Neem Formulations

This technical support center is designed for researchers, scientists, and drug development professionals working with neem-based formulations. It provides troubleshooting guidance and answers to frequently asked questio...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with neem-based formulations. It provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during stability and shelf-life enhancement experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of azadirachtin (B1665905) in commercial neem formulations?

A1: The stability of azadirachtin, the principal active component in neem formulations, is significantly influenced by several factors:

  • Hydrolysis: Azadirachtin is susceptible to hydrolysis, with the degradation rate being highly dependent on pH. It is most stable in mildly acidic conditions (pH 4-6) and degrades rapidly in alkaline (pH > 7) and strongly acidic environments.[1][2][3][4]

  • Photodegradation: Exposure to sunlight and ultraviolet (UV) radiation can cause rapid degradation of azadirachtin.[1][5][6][7] The presence of photosensitizers on leaf surfaces can further accelerate this process.

  • Thermal Degradation: Elevated temperatures can lead to the degradation of azadirachtin.[1][8][9] The rate of degradation increases significantly with a rise in temperature.

  • Oxidation: The complex molecular structure of azadirachtin contains functional groups that are susceptible to oxidative degradation.[1][4]

  • Formulation Components: The type of solvents, carriers, and adjuvants used in the formulation can also impact the stability of azadirachtin.[1][10] For instance, the presence of water can accelerate hydrolysis.[11]

Q2: What is the typical shelf-life of a commercial neem oil formulation?

A2: The shelf-life of neem oil formulations can vary. Pure neem oil, when stored correctly in a cool, dark place, can have a shelf-life of two to five years.[12][13] However, once mixed with water, the diluted formulation is only effective for about 8 hours as the active components begin to break down.[12] Some commercial pre-mixed formulations may have a longer shelf-life of around 18 months due to the inclusion of preservatives.[12]

Q3: How can I improve the photostability of my neem formulation?

A3: To enhance the photostability of a neem formulation, consider the following approaches:

  • Incorporate UV Protectants: Adding UV-absorbing compounds to the formulation can protect azadirachtin from photodegradation. Effective stabilizers include:

    • 8-Hydroxy quinoline

    • tert-Butyl hydroquinone

    • tert-Butyl-p-cresol (effective under sunlight)[5][6]

    • p-Aminobenzoic acid[1]

    • Phenyl salicylate[14]

  • Formulation Technology: Nano-emulsion formulations have shown promise in protecting the active ingredient from degradation.[15][16]

  • Opaque Packaging: Storing the formulation in packaging that blocks UV light is a simple and effective measure.

Q4: What is the optimal pH range for storing aqueous neem formulations?

A4: Aqueous neem formulations are most stable in a mildly acidic environment, specifically between pH 4 and 6.[1][4] The rate of hydrolysis increases significantly in neutral to alkaline conditions.[1][2][3][17][18] Therefore, it is crucial to buffer the formulation to maintain a pH within the optimal range.

Q5: Can the addition of adjuvants and synergists improve the shelf-life?

A5: Yes, certain adjuvants and botanical synergists can enhance the stability of neem formulations. For example, the use of natural adjuvants from plants like Prosopis juliflora has been shown to improve long-term storage stability, adhesiveness, and wetting properties of neem nano-emulsions.[15][16][19][20] These adjuvants can help stabilize the emulsion and protect the active ingredients.

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps & Solutions
Rapid loss of efficacy in a newly prepared aqueous dilution of a neem concentrate. - Hydrolysis: The pH of the water used for dilution might be neutral or alkaline, leading to rapid degradation of azadirachtin.[1][17][18] - Photodegradation: Exposure of the diluted spray solution to sunlight.[5][6]- Check and Adjust pH: Measure the pH of the water used for dilution. If it is above 6, adjust it to a range of 4-6 using a suitable buffer or acidifier. - Immediate Use: Use the diluted mixture within 8 hours of preparation to ensure its efficacy.[12] - Timing of Application: Apply the formulation during early morning or late evening to minimize exposure to intense sunlight.
Formulation appears physically unstable (e.g., phase separation, precipitation). - Incompatible Solvents/Emulsifiers: The components of the formulation may not be compatible, leading to instability. - Temperature Fluctuations: Storage at fluctuating temperatures can affect the physical stability of emulsions.[21] - Improper Homogenization: The formulation was not mixed adequately during preparation.- Optimize Formulation: Re-evaluate the solvent system and the emulsifier-surfactant package. Consider using co-solvents or different emulsifiers. - Controlled Storage: Store the formulation in a temperature-controlled environment. - Improve Mixing: Utilize high-shear mixing during the preparation of emulsions to ensure a stable and uniform droplet size.[22]
Accelerated stability testing shows significant degradation of azadirachtin. - Thermal Degradation: The formulation is not stable at elevated temperatures.[1][8] - Oxidative Degradation: The formulation lacks antioxidants to prevent oxidative breakdown of azadirachtin.- Incorporate Stabilizers: Add thermal stabilizers or antioxidants to the formulation. - Evaluate Solid Carriers: If it is a solid formulation, the choice of carrier is crucial. Some carriers can promote degradation.[10] - Nanoencapsulation: Consider nanoencapsulation to protect the active ingredient from thermal stress.[23]
Inconsistent results in azadirachtin quantification. - Inadequate Extraction: The method used to extract azadirachtin from the formulation matrix may be inefficient. - Chromatographic Issues: Problems with the HPLC method, such as poor peak resolution or shifting retention times. - Standard Degradation: The analytical standard of azadirachtin may have degraded.- Validate Extraction Method: Ensure the extraction protocol provides high recovery of azadirachtin from your specific formulation type. - Optimize HPLC Method: Check the mobile phase composition, column condition, and detector settings.[8][24] - Use Fresh Standards: Prepare fresh calibration standards from a reliable source for each analysis.

Quantitative Data Summary

Table 1: Half-life of Azadirachtin-A under Different pH Conditions in Aqueous Solutions

pHTemperature (°C)Half-life (DT50)Reference
42019.2 - 38.3 days[1][2]
72012.9 - 30.5 days[1][2]
1020~2 hours[1][2]
6.235256 hours[17][18]
7.33543.9 hours[17][18]
8.03510.2 hours[17][18]
8.13514.2 hours[17][18]

Table 2: Half-life of Azadirachtin-A under Different Light and Temperature Conditions

ConditionSubstrateHalf-life (DT50)Reference
UV LightThin film on glass48 minutes[1][5][6]
SunlightThin film on glass3.98 days[1][5][6]
SunlightLeaf surface2.47 days[5][6]
SunlightThin film11.3 hours (Aza-A), 5.5 hours (Aza-B)[1][7]
50°CMethanol (B129727)6.96 days[1]
90°CMethanol11.7 hours[1]
54±1°CMethanol29.65% degradation in 7 days[1]
54±1°CMethanol + Water (9:1)44.99% degradation in 7 days[1]
54±1°CMethanol + Neem Oil (9:1)12.76% degradation in 7 days[1]

Table 3: Effect of Photostabilizers on the Half-life of Azadirachtin-A

StabilizerLight ConditionHalf-life (DT50)Reference
8-Hydroxy quinolineSunlight44.42 days[5][6]
8-Hydroxy quinolineUV Light55.80 hours[5][6]
tert-Butyl hydroquinoneSunlight35.90 days[5][6]
tert-Butyl hydroquinoneUV Light48.50 hours[5][6]
tert-Butyl-p-cresolSunlight38.5 days[6]

Experimental Protocols

Protocol 1: Quantification of Azadirachtin by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard method for quantifying Azadirachtin-A in formulations.

1. Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • HPLC-grade acetonitrile (B52724), methanol, and water.

  • Analytical standard of pure Azadirachtin-A.

  • Syringe filters (0.45 µm).

  • Volumetric flasks, pipettes, and vials.

2. Chromatographic Conditions:

  • Mobile Phase: An isocratic mixture of methanol and water (e.g., 80:20, v/v) or a gradient of acetonitrile and water.[24][25]

  • Flow Rate: 1.0 mL/min.[24][25]

  • Detection Wavelength: 215 nm or 222 nm.[8][24]

  • Injection Volume: 20 µL.[8][25]

  • Column Temperature: 30°C.[8]

3. Procedure:

  • Standard Preparation: Prepare a stock solution of Azadirachtin-A in methanol. Create a calibration curve by preparing a series of dilutions (e.g., 5, 10, 20, 40, 80 µg/mL).

  • Sample Preparation:

    • Accurately weigh a quantity of the formulation equivalent to approximately 10 mg of azadirachtin.

    • Dissolve the sample in a known volume of methanol.

    • For oil-based formulations, a liquid-liquid extraction may be necessary. For example, partition between hexane (B92381) and a more polar solvent like methanol to remove non-polar lipids.

    • Vortex and sonicate the sample to ensure complete dissolution of azadirachtin.

    • Filter the sample extract through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions.

  • Calculation: Determine the concentration of azadirachtin in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Accelerated Stability Testing of Neem Formulations

This protocol is used to assess the long-term stability of a formulation under elevated temperature conditions. A common condition is storage at 54 ± 2°C for 14 days.[25]

1. Equipment:

  • Temperature-controlled oven capable of maintaining 54 ± 2°C.

  • Glass vials with airtight seals.

  • HPLC system for analysis (as per Protocol 1).

2. Procedure:

  • Dispense the neem formulation into several glass vials, ensuring a consistent amount in each.

  • Tightly seal the vials.

  • Prepare multiple vials for analysis at different time points (e.g., Day 0, Day 7, Day 14).

  • Place the vials in the oven pre-heated to 54°C.

  • At each designated time point, remove a set of vials and allow them to cool to room temperature.

  • Analyze the azadirachtin content in each sample using the HPLC method described in Protocol 1. The Day 0 analysis serves as the initial concentration.

  • Calculate the percentage degradation of azadirachtin at each time point relative to the initial concentration.

Visualizations

cluster_Degradation Azadirachtin Degradation Pathways cluster_Factors Degradation Factors cluster_Products Leads to... AZA Azadirachtin Photoisomers Photoisomers AZA->Photoisomers Hydrolysis_Products Hydrolysis Products AZA->Hydrolysis_Products Thermal_Degradants Thermal Degradants AZA->Thermal_Degradants Oxidized_Products Oxidized Products AZA->Oxidized_Products Sunlight Sunlight/UV Sunlight->Photoisomers Alkaline_pH Alkaline pH Alkaline_pH->Hydrolysis_Products High_Temp High Temperature High_Temp->Thermal_Degradants Oxidants Oxidizing Agents Oxidants->Oxidized_Products

Caption: Major degradation pathways for azadirachtin.

cluster_Workflow Experimental Workflow: Accelerated Stability Testing start Start: Prepare Formulation Samples day0 Day 0: Analyze Initial Azadirachtin Concentration (HPLC) start->day0 storage Store Samples in Oven at 54°C day0->storage calculate Calculate % Degradation vs. Day 0 day0->calculate day7 Day 7: Analyze Azadirachtin Concentration (HPLC) storage->day7 day14 Day 14: Analyze Azadirachtin Concentration (HPLC) day7->day14 day7->calculate day14->calculate end End: Report Stability Data calculate->end

Caption: Workflow for accelerated stability testing of neem formulations.

cluster_Troubleshooting Logical Troubleshooting Flow for Formulation Instability start Problem: Rapid Loss of Efficacy check_ph Is the dilution water pH > 6? start->check_ph adjust_ph Action: Buffer water to pH 4-6 check_ph->adjust_ph Yes check_exposure Was the diluted mix exposed to sunlight? check_ph->check_exposure No adjust_ph->check_exposure apply_timing Action: Apply in low light conditions check_exposure->apply_timing Yes check_time Was the mix used > 8 hrs after preparation? check_exposure->check_time No apply_timing->check_time use_immediately Action: Use immediately after mixing check_time->use_immediately Yes resolved Problem Likely Resolved check_time->resolved No use_immediately->resolved

Caption: Troubleshooting logic for rapid efficacy loss.

References

Troubleshooting

Technical Support Center: Microencapsulation of Neem Extract for Bioactivity Preservation

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the microencapsulation of neem extrac...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the microencapsulation of neem extract. Our goal is to help you overcome common experimental hurdles and optimize your encapsulation processes to preserve the potent bioactivity of neem.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for microencapsulating neem extract?

A1: The most prevalent techniques for encapsulating neem extract include spray drying, complex coacervation, and in-situ polymerization. Spray drying is a rapid and scalable method involving the atomization of a neem extract emulsion into a hot air stream.[1] Complex coacervation is a phase separation technique where two oppositely charged polymers interact to form a shell around the neem extract droplets.[2][3] In-situ polymerization involves the polymerization of monomers at the surface of the dispersed neem extract globules to form a solid shell.[4]

Q2: How can I improve the encapsulation efficiency of my neem extract?

A2: To enhance encapsulation efficiency, consider optimizing the following parameters:

  • Polymer Concentration: Increasing the concentration of the wall material can lead to a thicker, less permeable shell, improving retention of the neem extract.[5]

  • Core-to-Wall Ratio: An optimal ratio is crucial. Too little wall material may result in incomplete encapsulation, while too much can lead to wastage and affect release properties.

  • Process Parameters: For spray drying, adjusting the inlet temperature and feed rate can impact efficiency.[6] For complex coacervation, precise control of pH is critical to ensure maximum polymer interaction and coacervate yield.[7]

Q3: My encapsulated neem extract is showing low bioactivity. What could be the issue?

A3: Loss of bioactivity can stem from several factors:

  • Thermal Degradation: The high temperatures used in spray drying can degrade sensitive compounds like azadirachtin.[8] Consider using lower inlet temperatures or alternative, lower-temperature methods like complex coacervation.

  • Photodegradation: Azadirachtin is highly susceptible to degradation upon exposure to UV light.[9][10] Encapsulation can offer protection, but the choice of wall material is important. Incorporating UV-protective agents into the formulation can also help.

  • Chemical Incompatibility: Ensure the wall materials and any cross-linking agents used are chemically compatible with the bioactive compounds in the neem extract.

Q4: How can I control the release rate of the neem extract from the microcapsules?

A4: The release rate can be tailored by modifying the microcapsule's properties:

  • Shell Thickness and Porosity: A thicker, denser shell will generally result in a slower release rate.[11][12]

  • Cross-linking: The degree of cross-linking in the polymer shell affects its integrity and permeability. Higher cross-linking density can slow down the release.[13]

  • Polymer Type: The choice of polymer is fundamental. Biodegradable polymers will release the core material as the shell degrades, while non-biodegradable polymers will release it through diffusion.[13]

Q5: What are the key stability concerns for microencapsulated neem extract?

A5: The primary stability concerns are:

  • Leakage: Over time, the neem extract can leak from the microcapsules, especially if the shell is permeable or has imperfections.[14][15]

  • Aggregation: Microcapsules can sometimes aggregate or clump together, which can be an issue for formulation and application. Using appropriate stabilizers can mitigate this.[16]

  • Shell Integrity: The mechanical and thermal stability of the microcapsule shell is crucial to protect the core during storage and handling.[17]

Troubleshooting Guides

Spray Drying
Problem Possible Causes Solutions
Low Product Yield - Product sticking to the drying chamber walls.- Fine particles being carried away with the exhaust air.- Optimize the feed rate and inlet temperature.- Use anti-sticking agents in your formulation.- Employ a cyclone separator to recover fine particles.
Inconsistent Particle Size - Improper atomization.- Variations in feed viscosity.- Check and clean the atomizer nozzle.- Ensure consistent feed composition and viscosity.
Product is Overheated or Burnt - Inlet temperature is too high.- Residence time in the dryer is too long.- Reduce the inlet air temperature.- Increase the feed rate to reduce residence time.
Product is Under-dried (High Moisture Content) - Inlet temperature is too low.- Feed rate is too high.- Increase the inlet air temperature.- Decrease the feed rate to allow for sufficient drying.
Nozzle Blockage - High feed viscosity.- Presence of insoluble solids in the feed.- Reduce the viscosity of the feed emulsion.- Filter the feed solution before spray drying.
Complex Coacervation
Problem Possible Causes Solutions
Low Coacervate Yield - Incorrect pH for polymer interaction.- Suboptimal polymer ratio.- Carefully adjust the pH to the isoelectric point of the polymer system.- Experiment with different ratios of the two polymers to find the optimal interaction point.
Microcapsule Aggregation - Inadequate stirring during coacervation.- High concentration of microcapsules.- Maintain consistent and appropriate agitation throughout the process.- Work with more dilute suspensions.
Poor Encapsulation Efficiency - Premature phase separation.- Incomplete shell formation around the core.- Ensure the core material is properly emulsified before inducing coacervation.- Optimize the cooling rate and addition of the cross-linking agent.
Irregular Microcapsule Shape - Inefficient emulsification of the core material.- Non-uniform deposition of the coacervate.- Use a suitable emulsifier and homogenization technique to create uniform core droplets.- Control the rate of pH adjustment and temperature change to promote even shell formation.
Use of Toxic Cross-linkers - Glutaraldehyde is a common but toxic cross-linker.- Consider using less toxic or natural cross-linking agents like tannic acid or transglutaminase.

Experimental Protocols

Protocol 1: Microencapsulation of Neem Oil by Complex Coacervation using Gelatin and Gum Arabic

Materials:

  • Neem Oil (Core Material)

  • Gelatin Type A (Wall Material)

  • Gum Arabic (Wall Material)

  • Distilled Water

  • Acetic Acid (for pH adjustment)

  • Tannic Acid (Cross-linking agent)

  • Tween 80 (Emulsifier)

Procedure:

  • Preparation of Polymer Solutions:

    • Prepare a 4% (w/v) gelatin solution by dissolving gelatin in distilled water at 50-60°C with gentle stirring.

    • Prepare a 4% (w/v) gum arabic solution in distilled water at room temperature.

  • Emulsification:

    • Add a specific amount of neem oil (e.g., 5% w/v) and a small amount of Tween 80 (e.g., 0.02% w/v) to the gelatin solution.

    • Homogenize the mixture at high speed to form a stable oil-in-water emulsion.

  • Coacervation:

    • Add the gum arabic solution to the emulsion with continuous stirring. The mass ratio of gelatin to gum arabic is typically 1:1.[18]

    • Slowly adjust the pH of the mixture to around 4.0 by dropwise addition of acetic acid. This will induce the formation of the coacervate.[18]

  • Shell Hardening:

    • Cool the mixture in an ice bath to below 10°C to promote the gelation of the gelatin shell.

    • Add a solution of tannic acid (e.g., 0.75% w/v) as a cross-linking agent and continue stirring for a few hours at a low temperature.[18]

  • Collection and Drying:

    • The resulting microcapsules can be collected by filtration or centrifugation.

    • Wash the microcapsules with distilled water and then dry them (e.g., by freeze-drying or spray drying).

Protocol 2: Microencapsulation of Neem Extract by In-situ Polymerization using Urea-Formaldehyde

Materials:

  • Neem Extract (Core Material)

  • Urea (B33335)

  • Formaldehyde (B43269) solution (37 wt%)

  • Sodium Dodecyl Sulfate (SDS) (Surfactant)

  • Gelatin (Protective Colloid)

  • Formic Acid (for pH adjustment)

  • Distilled Water

Procedure:

  • Preparation of Urea-Formaldehyde Prepolymer:

    • Mix formaldehyde solution and urea in a flask.

    • Adjust the pH of the solution to 8-9 with a suitable base (e.g., triethanolamine).

    • Heat the solution to 70°C and maintain for 1 hour to form the prepolymer.[19]

  • Emulsification:

    • In a separate beaker, prepare an aqueous solution of SDS and gelatin.

    • Add the neem extract to this solution and emulsify using a high-speed stirrer to form a stable oil-in-water suspension.[19]

  • Polymerization and Encapsulation:

    • Add the prepared urea-formaldehyde prepolymer to the neem extract emulsion.

    • Slowly adjust the pH of the suspension to 2-4 with formic acid while stirring.[19]

    • Gradually heat the suspension to around 70°C and maintain for 2 hours to allow for the polycondensation of the prepolymer at the surface of the neem extract droplets, forming the microcapsule shell.[19]

  • Curing and Collection:

    • Cool the suspension to room temperature.

    • Filter the microcapsules and wash them thoroughly with distilled water to remove any unreacted monomers and other residues.

    • Air-dry the microcapsules.

Quantitative Data Summary

Table 1: Comparison of Microencapsulation Techniques for Neem Extract/Oil

Technique Wall Material(s) Core Material Particle Size (µm) Encapsulation Efficiency (%) Reference
Spray DryingPolyvinyl Alcohol (PVA)Neem Seed Oil28.84 ± 11.8692.94 ± 3.87[20]
Spray DryingGum Arabic (GA)Neem Seed Oil32.43 ± 13.0689.59 ± 1.45[20]
Spray DryingWhey Protein Isolate/MaltodextrinNeem Seed Oil52.88 ± 17.3360.70 ± 2.73[20]
Complex CoacervationWhey Protein Isolate/PectinNeem Leaf Extract1 - 585 ± 10.49 (based on mortality)[2]
In-situ PolymerizationPhenol-Urea-FormaldehydeNeem Oil--[4]

Table 2: Bioactivity of Microencapsulated Neem Extract Against Pests

Pest Species Encapsulation Method Bioactivity Assay Result Reference
Tenebrio molitorComplex CoacervationMortality Rate92% ± 4.47%[21]
Spodoptera litura-Ovicidal Activity (2% seed extract)94.66% egg mortality[22]
Spodoptera lituraNeem-based biopesticideLarval Mortality (spraying)100%[23]
Aspergillus flavusNanoemulsionAntifungal Activity (3% w/v)28 mm inhibition zone
Penicillium citrinumNanoemulsionAntifungal Activity (3% w/v)25 mm inhibition zone
Trichophyton rubrumNanoemulsionAntifungal Activity (MIC)1562.5 µg/mL

Visualizations

experimental_workflow_coacervation cluster_prep Preparation cluster_emulsion Emulsification cluster_coacervation Coacervation cluster_hardening Hardening & Collection prep_gelatin Prepare Gelatin Solution add_neem Add Neem Oil & Emulsifier to Gelatin Solution prep_gelatin->add_neem prep_gum Prepare Gum Arabic Solution add_gum Add Gum Arabic Solution prep_gum->add_gum homogenize Homogenize to form O/W Emulsion add_neem->homogenize homogenize->add_gum adjust_ph Adjust pH to ~4.0 add_gum->adjust_ph cool Cool to <10°C adjust_ph->cool add_crosslinker Add Cross-linking Agent cool->add_crosslinker collect_dry Collect & Dry Microcapsules add_crosslinker->collect_dry

Caption: Experimental workflow for complex coacervation of neem oil.

azadirachtin_signaling_pathway cluster_insect_cell Insect Cell azadirachtin Azadirachtin receptor Ecdysone Receptor Complex azadirachtin->receptor interferes with hormone_response Hormone Response Element (DNA) receptor->hormone_response binds to disrupted_molting Disrupted Molting & Deformities receptor->disrupted_molting leads to inhibition gene_expression Gene Expression for Molting hormone_response->gene_expression regulates molting Normal Molting & Development gene_expression->molting

Caption: Simplified signaling pathway of Azadirachtin's mode of action.

References

Reference Data & Comparative Studies

Validation

Validating the Insecticidal Efficacy of Azadirachtin: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the insecticidal efficacy of Azadirachtin with other alternatives, supported by experimental data. It is desi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the insecticidal efficacy of Azadirachtin with other alternatives, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in evaluating Azadirachtin's potential as a pest management agent.

Executive Summary

Azadirachtin, a tetranortriterpenoid derived from the neem tree (Azadirachta indica), is a potent botanical insecticide with a multi-faceted mode of action.[1] It primarily acts as an insect growth regulator (IGR), disrupting the normal hormonal cycles of insects, and also exhibits strong antifeedant and repellent properties.[1][2] This guide compares the efficacy of Azadirachtin with synthetic insecticides such as pyrethroids and spinosad, as well as other botanical compounds. Experimental data, protocols, and diagrammatic representations of its mechanism are provided to offer a comprehensive overview for research and development purposes.

Data Presentation: Comparative Efficacy of Azadirachtin

The following tables summarize the quantitative data on the insecticidal efficacy of Azadirachtin and its alternatives against various insect pests.

Table 1: Lethal Concentration (LC50) Values of Azadirachtin against Various Insect Pests

Insect PestInstar/StageBioassay MethodLC50 Value (µg/ml)Exposure Time (hours)Reference
Plutella xylostella (Diamondback Moth)3rd InstarChoice Test0.6624[3]
Plutella xylostella (Diamondback Moth)3rd InstarChoice Test0.3772[3]
Plutella xylostella (Diamondback Moth)4th InstarChoice Test0.5524[3]
Plutella xylostella (Diamondback Moth)4th InstarNo-Choice Test0.3172[3]
Liriomyza sativae (Vegetable Leafminer)1st InstarLeaf Dip8.51-[4]
Trichoplusia ni (Cabbage Looper)LarvaeLeaf Dip441 (ppm)144 (6 days)[5]
Pericallia ricini3rd InstarOral0.83 (%)-[6]
Scirtothrips dorsalis (Chilli Thrips)-Field Spray0.09 - 0.20 (ppm)-[7]
Empoasca flavescens (Jassid)-Field Spray0.12 - 0.39 (ppm)-[7]
Helopeltis theivora (Tea Mosquito Bug)-Field Spray0.16 - 2.27 (ppm)-[7]

Table 2: Comparative Mortality Rates of Azadirachtin and Other Insecticides

Insect PestInsecticideConcentrationMortality Rate (%)Exposure Time (hours)Reference
Pericallia riciniAzadirachtin100 ppm (oral)100-
Pericallia riciniAzadirachtin300 ppm (topical)83.3-[8]
Aphis glycines (Soybean Aphid)Azadirachtin-80-[9]
Aphis glycines (Soybean Aphid)Neem Oil-77-[9]
General Pest InfestationsSpinosad (Entrust)-73.9 (overall reduction)-[10][11]
General Pest InfestationsPyrethrin + Azadirachtin (Azera)-61.7 (overall reduction)-[10][11]
General Pest InfestationsPyrethrin (PyGanic)-48.6 (overall reduction)-[10][11]
General Pest InfestationsAzadirachtin (Neemix)-46.1 (overall reduction)-[10][11]
Orius laevigatus (Beneficial Predator)Azadirachtin (half dose)-53.3324
Aphidius colemani (Beneficial Parasitoid)Azadirachtin (half dose)-2848[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide.

Leaf Dip Bioassay for Larval Mortality (LC50 Determination)

This method is commonly used to determine the lethal concentration of an insecticide that kills 50% of a test population.

a. Test Solutions:

  • A stock solution of Azadirachtin is prepared in an appropriate solvent (e.g., acetone).

  • Serial dilutions are made to obtain a range of concentrations (e.g., 5, 10, 20, 50, 100 ppm).[4]

  • A surfactant (e.g., 0.05% Tween®-80) is added to each dilution and a control solution (solvent + surfactant) to ensure even coating of the leaf surface.[4]

b. Insect Rearing:

  • A healthy, homogenous population of the target insect pest is reared under controlled laboratory conditions (e.g., 25±2°C, 60-70% RH, 16:8 L:D photoperiod).[9]

  • For larval assays, synchronized larvae of a specific instar are used.

c. Experimental Procedure:

  • Fresh, untreated leaves of the host plant are excised.

  • Each leaf is dipped into a test solution for a standardized time (e.g., 5-10 seconds).[4]

  • The leaves are air-dried under a fume hood.

  • The treated leaves are placed individually in petri dishes or ventilated containers with a moistened filter paper to maintain turgidity.

  • A pre-determined number of larvae (e.g., 10-20) are introduced into each container.

  • The containers are maintained under the same controlled conditions as insect rearing.

d. Data Collection and Analysis:

  • Mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • The LC50 value is calculated using probit analysis.

Antifeedant Bioassay

This experiment quantifies the feeding deterrence effect of Azadirachtin.

a. Test Material Preparation:

  • Leaf discs of a uniform size are punched from fresh host plant leaves.

  • The leaf discs are treated with different concentrations of Azadirachtin solution as described in the leaf dip bioassay. Control discs are treated with solvent and surfactant only.

b. Experimental Setup:

  • A single treated leaf disc is placed in a petri dish with a pre-starved larva.

  • The area of the leaf disc consumed by the larva over a specific period (e.g., 24 hours) is measured. This can be done using a leaf area meter or image analysis software.

c. Data Analysis:

  • The Antifeedant Index (%) is calculated using the formula: [ (C - T) / (C + T) ] * 100, where C is the area of the control leaf disc consumed and T is the area of the treated leaf disc consumed.

Signaling Pathways and Experimental Workflows

Azadirachtin's Mode of Action: Disruption of Hormonal Signaling

Azadirachtin's primary mode of action is the disruption of the insect's endocrine system, particularly the pathways of two key hormones: ecdysone (B1671078) and juvenile hormone (JH).[1][13] This interference leads to failures in molting, growth, and reproduction.

Azadirachtin_Mode_of_Action cluster_effects Effects of Azadirachtin Brain Brain Corpus_Cardiacum Corpus Cardiacum Brain->Corpus_Cardiacum stimulates Corpus_Allatum Corpus Allatum Brain->Corpus_Allatum stimulates Prothoracic_Gland Prothoracic Gland Corpus_Cardiacum->Prothoracic_Gland releases PTTH JH Juvenile Hormone (JH) Corpus_Allatum->JH releases Allatotropin to stimulate JH synthesis Ecdysone Ecdysone (Molting Hormone) Prothoracic_Gland->Ecdysone synthesizes Azadirachtin Azadirachtin Azadirachtin->Corpus_Cardiacum inhibits release of PTTH & Allatotropin Azadirachtin->Corpus_Allatum inhibits Azadirachtin->Prothoracic_Gland inhibits PTTH Prothoracicotropic Hormone (PTTH) Allatotropin Allatotropin Molting Normal Molting & Development Ecdysone->Molting Disrupted_Molting Disrupted Molting & Mortality Ecdysone->Disrupted_Molting JH->Molting regulates Reproduction Normal Reproduction JH->Reproduction Inhibited_Reproduction Inhibited Reproduction JH->Inhibited_Reproduction

Caption: Azadirachtin's disruption of insect hormonal pathways.

Experimental Workflow for Insecticide Efficacy Validation

The following diagram illustrates a typical workflow for validating the insecticidal efficacy of a compound like Azadirachtin.

Insecticide_Efficacy_Workflow start Hypothesis: Compound has insecticidal activity lit_review Literature Review & Target Pest Selection start->lit_review insect_culture Establish Insect Culture lit_review->insect_culture range_finding Range-Finding Preliminary Bioassay insect_culture->range_finding sublethal_assays Sub-lethal Effect Assays (Antifeedant, IGR) insect_culture->sublethal_assays definitive_bioassay Definitive Bioassay (e.g., LC50 determination) range_finding->definitive_bioassay data_analysis Statistical Analysis definitive_bioassay->data_analysis sublethal_assays->data_analysis comparison Comparison with Alternative Insecticides data_analysis->comparison conclusion Conclusion on Efficacy & Potential Application comparison->conclusion

Caption: A generalized workflow for insecticide efficacy testing.

Logical Relationship: Azadirachtin vs. Synthetic Insecticides

This diagram illustrates the key distinguishing characteristics between Azadirachtin and conventional synthetic insecticides.

Azadirachtin_vs_Synthetic Azadirachtin Azadirachtin (Botanical) Source: Neem Tree Mode of Action: IGR, Antifeedant Speed of Action: Slow Spectrum: Broad Resistance Development: Low Comparison Comparison Criteria Azadirachtin->Comparison Synthetic Synthetic Insecticides (e.g., Pyrethroids, Spinosad) Source: Chemical Synthesis Mode of Action: Neurotoxic Speed of Action: Fast (Knockdown) Spectrum: Varies (often broad) Resistance Development: Higher risk Synthetic->Comparison

Caption: Key differences between Azadirachtin and synthetic insecticides.

References

Comparative

Azadirachtin vs. Synthetic Pesticides: A Comparative Analysis for Researchers

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanisms of action, and environmental impact of the botanical pesticide Azadirachtin versus its synthet...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy, mechanisms of action, and environmental impact of the botanical pesticide Azadirachtin versus its synthetic counterparts.

In the ongoing quest for effective and environmentally benign pest management strategies, the botanical pesticide Azadirachtin, derived from the neem tree (Azadirachta indica), has emerged as a compelling alternative to conventional synthetic pesticides. This guide provides a detailed comparative study, presenting quantitative data, experimental methodologies, and mechanistic insights to aid in informed decision-making for research and development.

Performance and Efficacy: A Quantitative Comparison

The efficacy of a pesticide is a critical determinant of its utility. The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values of Azadirachtin and common synthetic pesticides against various target pests and non-target organisms. Lower values indicate higher toxicity.

Target Pest Pesticide LC50 Exposure Time Assay Method Source(s)
Pericallia ricini (Castor hairy caterpillar)Azadirachtin0.83%72 hoursNot Specified[1][2]
Cypermethrin0.50%72 hoursNot Specified[1][2]
Plutella xylostella (Diamondback moth)Azadirachtin0.63 µg/mlNot SpecifiedOral[3]
Liriomyza sativae (Vegetable leafminer)Azadirachtin8.51 mg ai/lNot SpecifiedLeaf Dip[3]
Chlorantraniliprole0.24 mg ai/lNot SpecifiedLeaf Dip[3]
Cyromazine0.49 mg ai/lNot SpecifiedLeaf Dip[3]
Hexaflumuron67.6 mg ai/lNot SpecifiedLeaf Dip[3]
Non-Target Organism Pesticide Toxicity Metric Value Source(s)
Honeybee (Apis mellifera)Azadirachtin48-h LD50 (Contact)>100 µ g/bee [3]
Imidacloprid48-h LD50 (Contact)0.024 µ g/bee [3]
Cypermethrin48-h LD50 (Contact)0.02-0.03 µ g/bee [3]
Aquatic OrganismsAzadirachtinAcute LC500.048 mg/L[3][4]
ImidaclopridAcute LC50 (Fish)>100 mg/L[5]
CypermethrinLD50 (Various Invertebrates)0.0029 - 15.6 g/ha[3]

Experimental Protocols: Methodological Insights

Insecticide Efficacy Testing on Pericallia ricini

A study comparing the efficacy of Azadirachtin and Cypermethrin on Pericallia ricini involved the following general steps[1][2]:

  • Insect Rearing: A healthy and uniform population of third-instar larvae of P. ricini was maintained on fresh castor leaves.

  • Pesticide Preparation: Different concentrations of a commercial formulation of Azadirachtin (Neem baan™) and the synthetic pyrethroid Cypermethrin were prepared. A 1:1 synergistic mixture was also formulated.

  • Exposure: Twenty larvae per replicate were exposed to the different pesticide concentrations for 24, 48, and 72 hours. A control group was maintained with untreated leaves.

  • Data Collection: Mortality was recorded at each time point.

  • Biochemical Analysis: After 72 hours, surviving insects were sacrificed for the estimation of total protein and chitinase (B1577495) activity.

  • Statistical Analysis: The LC50 values were determined, and the correlation between pesticide dosage and mortality was analyzed.

General Protocol for Insecticide Toxicity Bioassays

Standard laboratory bioassays for determining insecticide toxicity generally follow these steps[6][7]:

  • Preparation of Test Solutions: A stock solution of the technical grade insecticide is prepared in a suitable solvent (e.g., acetone). Serial dilutions are then made to obtain the desired test concentrations.

  • Application Method:

    • Leaf-Dip Method: Leaves of the host plant are dipped into the test solution for a specific duration (e.g., 5 seconds) and allowed to air dry.

    • Topical Application: A precise volume of the insecticide solution is applied directly to the dorsal thorax of the insect using a micro-applicator.

    • Diet Incorporation: The insecticide is mixed into the artificial diet of the insects.

  • Insect Exposure: A specific number of insects of a uniform age and stage are introduced to the treated substrate (leaves, diet) or are topically treated. Control groups are treated with the solvent only.

  • Incubation: The insects are maintained under controlled environmental conditions (temperature, humidity, photoperiod).

  • Mortality Assessment: The number of dead insects is recorded at specific time intervals (e.g., 24, 48, 72 hours). Moribund insects are often counted as dead.

  • Data Analysis: The mortality data is corrected for control mortality (if any) using Abbott's formula. Probit analysis is then used to calculate the LC50 or LD50 values.

Mechanisms of Action: Signaling Pathways

The disparate effects of Azadirachtin and synthetic pesticides stem from their fundamentally different modes of action at the molecular level.

Azadirachtin: Disruptor of Insect Growth and Development

Azadirachtin primarily acts as an insect growth regulator (IGR). It structurally mimics the insect molting hormone, ecdysone (B1671078), and disrupts the ecdysone signaling pathway, which is critical for molting and metamorphosis.

Ecdysone_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Target Cell Ecdysone Ecdysone EcR Ecdysone Receptor (EcR) Ecdysone->EcR Binds to EcR_USP EcR/USP Complex EcR->EcR_USP Heterodimerizes with USP Disrupted Signaling Disrupted Signaling EcR->Disrupted Signaling Forms unstable complex USP Ultraspiracle (USP) USP->EcR_USP DNA Ecdysone Response Element (EcRE) in DNA EcR_USP->DNA Binds to Transcription Transcription of Ecdysone-Responsive Genes DNA->Transcription Initiates Molting_Proteins Molting Proteins Transcription->Molting_Proteins Leads to synthesis of Normal Molting & Development Normal Molting & Development Molting_Proteins->Normal Molting & Development Azadirachtin Azadirachtin Azadirachtin->EcR Mimics Ecdysone and binds to Abnormal Molting\n& Mortality Abnormal Molting & Mortality Disrupted Signaling->Abnormal Molting\n& Mortality

Caption: Azadirachtin disrupts the ecdysone signaling pathway.

Synthetic Pesticides (Pyrethroids): Neurotoxins

Many synthetic pesticides, such as pyrethroids (e.g., Cypermethrin), are neurotoxins that target the insect's nervous system. They act on voltage-gated sodium channels, causing prolonged channel opening, which leads to repetitive nerve firing, paralysis, and death.

Caption: Pyrethroids disrupt the normal function of voltage-gated sodium channels.

Environmental Impact and Selectivity

A significant advantage of Azadirachtin is its favorable environmental profile compared to many synthetic pesticides.

  • Biodegradability: Azadirachtin is readily biodegradable in soil and water, with a half-life of a few hours to a couple of days, reducing the risk of environmental accumulation[3][4]. In contrast, some synthetic pesticides can persist in the environment for longer periods.

  • Toxicity to Non-Target Organisms: While Azadirachtin can have effects on some non-target beneficial insects, it is generally considered less harmful than broad-spectrum synthetic insecticides.[3][4][8] Pyrethroids and neonicotinoids, for example, are known to be highly toxic to pollinators like bees and other beneficial arthropods.[3][5]

  • Resistance Management: The complex mixture of compounds in neem-based products and Azadirachtin's multiple modes of action (antifeedant, repellent, and IGR) make the development of resistance in pest populations less likely compared to synthetic pesticides that often have a single target site.

Conclusion

Azadirachtin presents a viable and more environmentally sustainable alternative to many synthetic pesticides. Its unique mode of action as an insect growth regulator, coupled with its biodegradability and lower toxicity to many non-target organisms, makes it a valuable tool in integrated pest management (IPM) programs. However, synthetic pesticides often exhibit faster knockdown effects and may be more effective in certain situations. The choice between Azadirachtin and synthetic pesticides should be based on a thorough evaluation of the target pest, the specific cropping system, and the potential for non-target impacts, with a clear understanding of their respective efficacies and mechanisms of action. This guide provides a foundational dataset and conceptual framework to support such an evidence-based approach.

References

Validation

Comparative Efficacy of Azadirachtin from Diverse Neem Ecotypes: A Guide for Researchers

For researchers, scientists, and professionals in drug development, understanding the variability in the primary bioactive compound from Azadirachta indica (neem), Azadirachtin (B1665905), is critical for harnessing its...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the variability in the primary bioactive compound from Azadirachta indica (neem), Azadirachtin (B1665905), is critical for harnessing its full potential. This guide provides a comparative analysis of Azadirachtin efficacy derived from different neem ecotypes, supported by experimental data and detailed methodologies.

The concentration of Azadirachtin, a potent tetranortriterpenoid, varies significantly among neem trees from different geographical and agroecological regions.[1][2] This variability directly influences the bioefficacy of neem-based formulations against a wide spectrum of insect pests and its potential in other therapeutic areas. This guide synthesizes data from multiple studies to offer a clear comparison of Azadirachtin content and its corresponding insecticidal activity.

Quantitative Analysis of Azadirachtin Content in Neem Ecotypes

The Azadirachtin content in neem seed kernels, the primary source of this compound, is influenced by factors such as ecosystem, climate, soil type, and the genetic makeup of the tree.[1][2] Studies have demonstrated a wide range of Azadirachtin-A content, from as low as 0.14% to as high as 2.02% (w/w) of the kernel.[1] Ecotypes from arid, semi-arid, and coastal ecosystems have generally shown higher concentrations of Azadirachtin.[1]

The following table summarizes the Azadirachtin content found in neem ecotypes from various agroecological regions in India.

Agroecological Region (India)Ecosystem TypeAverage Azadirachtin-A Content (% w/w of kernel)[1]Range of Azadirachtin-A Content (% w/w of kernel)[1]
Region 8Semi-arid1.06 ± 0.64Up to 2.02
Regions 2 & 3Arid~0.81-
Region 19 (East Coast)Coastal0.67 ± 0.12-
Regions 4 & 5Semi-arid (with cold winter)0.40 ± 0.120.14 - ~0.5
Region 13Sub-humid0.27-

Similarly, research on neem provenances in India has revealed significant variations in Azadirachtin A and B content, further highlighting the importance of ecotype selection for optimal yield.

Neem Provenance (India)Azadirachtin A (mg/kg of kernel)[2]Azadirachtin B (mg/kg of kernel)[2]
Provenance 13030.8590.6
Provenance 2556.943.1

Studies in Sudan also confirm this variability, with Azadirachtin content in neem seed kernels ranging from 0.48 to 3.09 mg/g, influenced by factors like rainfall, altitude, and soil type.[3]

Correlation of Azadirachtin Content with Bioefficacy

The concentration of Azadirachtin in a neem formulation is directly correlated with its insecticidal efficacy.[4] Higher Azadirachtin content generally leads to lower LC50 (lethal concentration for 50% of the population) values, indicating greater potency.

The following table presents a comparative study on the bioefficacy of neem formulations with varying Azadirachtin content against three major sucking pests of tea.

Azadirachtin Content (ppm)Target PestLC50 (ppm)[4]
50,000Scirtothrips dorsalis (Thrips)0.09
10,000Scirtothrips dorsalis (Thrips)0.11
3,000Scirtothrips dorsalis (Thrips)0.15
1,500Scirtothrips dorsalis (Thrips)0.18
300Scirtothrips dorsalis (Thrips)0.20
50,000Empoasca flavescens (Jassids)0.12
10,000Empoasca flavescens (Jassids)0.15
3,000Empoasca flavescens (Jassids)0.22
1,500Empoasca flavescens (Jassids)0.31
300Empoasca flavescens (Jassids)0.39
50,000Helopeltis theivora (Tea Mosquito Bug)0.16
10,000Helopeltis theivora (Tea Mosquito Bug)0.19
3,000Helopeltis theivora (Tea Mosquito Bug)0.28
1,500Helopeltis theivora (Tea Mosquito Bug)0.45
300Helopeltis theivora (Tea Mosquito Bug)2.27

Experimental Protocols

Extraction and Quantification of Azadirachtin

A standardized protocol for the extraction and quantification of Azadirachtin is crucial for comparative studies. The following is a generalized methodology based on common practices.

a. Sample Preparation:

  • Collect mature, ripe neem fruits directly from the trees.

  • Depulp the fruits manually or using a mechanical depulper and wash the seeds thoroughly with clean water.

  • Shade-dry the seeds until they are moisture-free.

  • De-husk the seeds to obtain the kernels.

  • Grind the kernels into a fine powder using a blender.

b. Extraction:

  • A known weight of the neem kernel powder (e.g., 100 g) is subjected to Soxhlet extraction.[5]

  • Alternatively, a simpler method involves crushing the kernels and soaking them overnight in a solvent like ethanol.[6]

  • Commonly used solvents for extraction include ethanol, methanol, and dichloromethane.[6][7][8]

c. Quantification by High-Performance Liquid Chromatography (HPLC):

  • Filter the crude extract through a 0.22 µm membrane filter.[6]

  • Perform HPLC analysis using a C18 reverse-phase column.[6][7]

  • A typical mobile phase consists of a mixture of acetonitrile (B52724) and water (e.g., 40:60 v/v) or acetonitrile, methanol, and 1% triethylamine (B128534) at a specific pH.[6][7]

  • Set the flow rate to approximately 1 ml/min.[6][7]

  • Detect Azadirachtin using a UV detector at a wavelength of 214 nm or 220 nm.[6][7]

  • Quantify the Azadirachtin content by comparing the peak area with that of a known standard.

G cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis Quantification A Collect Ripe Neem Fruits B Depulp and Wash Seeds A->B C Shade-Dry Seeds B->C D De-husk to Obtain Kernels C->D E Grind Kernels into Powder D->E F Soxhlet Extraction or Soaking (e.g., with Ethanol) E->F G Filter Crude Extract F->G H HPLC Analysis (C18 column, UV detection) G->H I Quantify Azadirachtin H->I

Fig. 1: Experimental workflow for Azadirachtin extraction and quantification.
Insect Bioassay Protocol

The following is a generalized protocol for conducting a laboratory bioassay to determine the insecticidal efficacy of Azadirachtin.

a. Preparation of Test Solutions:

  • Prepare a stock solution of the neem extract or purified Azadirachtin in an appropriate solvent (e.g., acetone (B3395972) or distilled water with an emulsifier).[9]

  • From the stock solution, prepare a series of dilutions to obtain the desired concentrations for testing (e.g., 25, 50, 75, 100 ppm for oral treatment).[9]

  • A control group should be prepared using only the solvent.[9]

b. Test Insects:

  • Use a uniform population of test insects (e.g., third or fourth instar larvae of a specific pest).

  • Rear the insects under controlled laboratory conditions.

c. Bioassay Methods:

  • Oral Treatment (Diet Incorporation):

    • Incorporate the test solutions into the artificial diet of the insects.

    • Place a known number of larvae (e.g., 25) in containers with the treated diet.[9]

  • Topical Application:

    • Apply a small, precise volume (e.g., 10 µL) of the test solution directly onto the dorsal thorax of each larva using a micropipette.[9]

d. Data Collection and Analysis:

  • Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours).[9]

  • Use the mortality data to calculate the LC50 value using probit analysis.

Signaling Pathways Modulated by Azadirachtin

Azadirachtin exerts its effects through multiple modes of action, primarily by interfering with key insect signaling pathways.

Disruption of Ecdysone (B1671078) Signaling

Azadirachtin is a potent insect growth regulator that disrupts the molting process by interfering with the ecdysone signaling pathway.[10][11] It inhibits the release of prothoracicotropic hormone (PTTH), which in turn reduces the production of ecdysone, the primary molting hormone.[11][12] This disruption leads to incomplete or abnormal molting and ultimately, insect mortality.[12]

G Azadirachtin Azadirachtin PTTH Prothoracicotropic Hormone (PTTH) Azadirachtin->PTTH Inhibits Release Prothoracic_Gland Prothoracic Gland PTTH->Prothoracic_Gland Stimulates Ecdysone Ecdysone Synthesis Prothoracic_Gland->Ecdysone Produces Molting Normal Molting & Development Ecdysone->Molting Regulates

Fig. 2: Azadirachtin's disruption of the ecdysone signaling pathway.
Inhibition of the NF-κB Signaling Pathway

Beyond its insecticidal properties, Azadirachtin has demonstrated anti-inflammatory and potential anti-cancer effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[13][14][15] NF-κB is a key transcription factor involved in inflammatory responses and cell survival. Azadirachtin can block the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[13][14] It achieves this by inhibiting the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[13][14]

G cluster_inhibition TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds IKK IKK TNFR->IKK Activates IkB_alpha IκBα IKK->IkB_alpha Phosphorylates NF_kB NF-κB IkB_alpha->NF_kB Inhibits Nucleus Nucleus NF_kB->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces Azadirachtin Azadirachtin Azadirachtin->IKK Inhibits

Fig. 3: Inhibition of the NF-κB signaling pathway by Azadirachtin.

This guide underscores the importance of considering the ecotype or provenance of neem when developing and standardizing Azadirachtin-based products. The significant variation in Azadirachtin content directly impacts bioefficacy, and a thorough understanding of this relationship is essential for the rational design of effective and consistent formulations for agricultural and pharmaceutical applications.

References

Comparative

Synergistic Effects of Azadirachtin: A Comparative Guide to Biopesticide Combinations

Azadirachtin (B1665905), a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), is a cornerstone of modern biopesticide formulations due to its multifaceted modes of action, including antifeedant,...

Author: BenchChem Technical Support Team. Date: December 2025

Azadirachtin (B1665905), a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), is a cornerstone of modern biopesticide formulations due to its multifaceted modes of action, including antifeedant, insect growth regulator (IGR), and sterilant properties.[1][2][3] While effective on its own, its performance can be significantly enhanced when combined with other biopesticides. This guide provides a comparative analysis of Azadirachtin's synergistic interactions with other biological control agents, supported by experimental data, to inform the development of more potent and sustainable pest management strategies.

Performance Analysis of Azadirachtin Combinations

The efficacy of Azadirachtin in combination with other biopesticides varies depending on the partner agent, target pest, and specific formulations. Synergistic, additive, and occasionally antagonistic effects have been documented across numerous studies. The following tables summarize key quantitative data from comparative experiments.

Table 1: Synergistic Effects of Azadirachtin with Entomopathogenic Fungi
Target PestCombinationKey FindingsObserved EffectSource
Spodoptera litura (Fabricius)Azadirachtin (0.15% Neem Oil) + Beauveria bassiana (Neem-compatible isolate)The combined treatment resulted in higher insect mortality compared to individual applications.[4][5][6]Synergistic[4][5]
Spodoptera litura (Fabricius)Azadirachtin (0.15% Neem Oil) + Beauveria bassiana (Neem-sensitive isolate)The combination treatment resulted in lower mortality than the fungus used alone.[4][5][6]Antagonistic[4][5]
Tetranychus urticae (Koch)Azadirachtin (LC40) + Beauveria bassiana (LC20)The combination of Azadirachtin and B. bassiana resulted in an effect equal to the sum of their individual effects.[7]Additive[7]
Frankliniella occidentalis (Pergande)NeemAzal-T (Azadirachtin) + Metarhizium anisopliae + Steinernema carpocapsaeTriple combination resulted in a 95-97% total reduction in adult emergence when accounting for delayed mycosis.[8][9]Synergistic[8]
Bemisia tabaciAzadirachtin (Neem extract) + Beauveria bassianaCombined application yielded 27.6% higher nymphal mortality than B. bassiana alone and 20.5% higher than neem alone.[10]Synergistic[10]
Table 2: Synergistic Effects of Azadirachtin with Microbial Insecticides (Bt)
Target PestCombinationKey Findings & Quantitative DataObserved EffectSource
Plodia interpunctella (Hübner)Azadirachtin (LC50: 241 µg/ml) + Bacillus thuringiensis (Bt) (LC50: 490 µg/ml)A synergistic interaction was observed when larvae were fed a diet containing the LC50 concentrations of both agents.[11][12] An additive effect was seen at LC30 concentrations.[11][12]Synergistic[11][12]
Helicoverpa armigera (Hübner)Azadirachtin (EC20 or EC50) + Bacillus thuringiensis (Bt) (LC20 or LC50)Combinations of Bt (LC50) with Azadirachtin (EC20 or EC50) resulted in 100% mortality.[13] Azadirachtin was found to facilitate the action of Bt.[13]Complementary / Additive[13]
Helicoverpa armigera (Hübner)Azadirachtin (LC20) + Bacillus thuringiensis (Bt) (LC20)The combination of LC20 values for both insecticides resulted in a total mortality of 56.7%.[14]Additive[14]
Various LepidopteraAzadirachtin + Bacillus thuringiensis (Bt) crystalline toxinsA 2-fold increase in larvicidal activity was observed with the combined agents.[15]Synergistic[15]
Table 3: Synergistic Effects of Azadirachtin with Botanical Insecticides
Target PestCombinationKey Findings & Quantitative DataObserved EffectSource
General Pest ControlAzadirachtin + PyrethrumAzadirachtin significantly synergizes pyrethrum activity, reducing or eliminating the need for Pipronyl butoxide (PBO) as a synergist.[1][16]Synergistic[1][16]
Sitona lineatus (Linnaeus)Azadirachtin + Beauveria bassianaThis combination caused only minimal adult mortality at all tested concentrations.[17]Not effective[17]
Frankliniella occidentalis (Pergande)Azadirachtin + AbamectinThis mixture had significantly more live thrips than the separately applied pesticides.[18]Antagonistic[18]

Azadirachtin's Mode of Action: A Basis for Synergy

Azadirachtin's complex mode of action is a key reason for its synergistic potential. It does not have a single target site, making it difficult for pests to develop resistance.[19] Instead, it disrupts multiple critical physiological and endocrine processes. Azadirachtin is structurally similar to the insect molting hormone, ecdysone, and it interferes with the synthesis and release of ecdysteroids.[2][20] It achieves this by blocking the release of prothoracicotropic hormone (PTTH), which controls the glands that produce molting hormones.[20][21] This disruption leads to abnormal molts, growth inhibition, and mortality.[20] Furthermore, Azadirachtin acts as a potent antifeedant and can cause sterility by inhibiting oogenesis.[3][20]

Azadirachtin_MoA Azadirachtin's Endocrine Disruption Pathway AZA Azadirachtin Ingestion CNS Central Nervous System (Neurosecretory Cells) AZA->CNS Affects PTTH Prothoracicotropic Hormone (PTTH) CNS->PTTH Blocks Release Of ProthoracicGland Prothoracic Gland PTTH->ProthoracicGland Ecdysone Ecdysone Synthesis ProthoracicGland->Ecdysone Produces Molting Abnormal Molting & Growth Disruption Ecdysone->Molting Leads To

Caption: Azadirachtin's interference with the insect endocrine system.

Experimental Protocols for Assessing Synergy

Standardized and precise methodologies are crucial for evaluating the interaction between biopesticides. The following protocols outline a general approach for conducting bioassays and analyzing the resulting data to determine synergy.

Protocol 1: Diet Incorporation Bioassay

This method is commonly used to evaluate the efficacy of orally administered biopesticides against lepidopteran larvae and other chewing insects.

  • Preparation of Biopesticide Solutions:

    • Prepare stock solutions of Azadirachtin and the partner biopesticide (e.g., Bt) in an appropriate solvent or buffer.

    • Create a series of serial dilutions for each individual agent to determine their respective lethal concentrations (e.g., LC30, LC50).

    • Prepare mixtures at specific ratios (e.g., the LC30 of Azadirachtin combined with the LC30 of Bt).[11]

  • Diet Preparation and Treatment:

    • Prepare an artificial diet suitable for the target insect pest.

    • While the diet is cooling but still liquid, incorporate the individual pesticide dilutions or the mixtures into aliquots of the diet. Ensure thorough mixing.

    • A control group should be prepared using the diet mixed only with the solvent/buffer.

    • Dispense the treated diet into individual wells of a multi-well plate or small containers.

  • Insect Exposure:

    • Select healthy, uniform-sized larvae of a specific instar (e.g., third-instar).[11]

    • Introduce one larva into each well/container with the treated diet.

    • Seal the containers with a breathable lid. Each concentration and the control should have at least three to five replications.[22]

  • Incubation and Data Collection:

    • Maintain the containers in a controlled environment (e.g., 25 ± 2°C, 65-75% relative humidity, 12:12 light:dark photoperiod).[22]

    • Assess mortality at predetermined intervals (e.g., 24, 48, 72, 96 hours).[22] Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

    • Record sublethal effects such as reduced weight gain, feeding inhibition, or developmental abnormalities.[11]

Analysis of Interaction: The Co-Toxicity Factor

A common method to quantify the type of interaction is to calculate a co-toxicity factor or coefficient. This compares the observed toxicity of the mixture to the expected toxicity if the components were acting independently (additively).

Caption: General experimental workflow for assessing biopesticide synergy.

Formula for Interaction:

The interaction can be classified based on a chi-square (χ²) analysis comparing expected and observed mortality or by using a co-toxicity factor. An interaction is generally considered:

  • Synergistic: The observed mortality in the mixture is significantly higher than the expected additive mortality.

  • Additive: The observed mortality is not significantly different from the expected mortality.

  • Antagonistic: The observed mortality is significantly lower than the expected mortality.

Interaction_Types Defining Pesticide Interactions Observed Observed Effect of Mixture (M) Synergism Synergism Observed->Synergism M > E Additive Additive Effect Observed->Additive M ≈ E Antagonism Antagonism Observed->Antagonism M < E Expected Expected Additive Effect (E)

Caption: Logical relationship for classifying biopesticide interactions.

Conclusion and Future Directions

The combination of Azadirachtin with other biopesticides, particularly Bacillus thuringiensis, compatible strains of Beauveria bassiana, and botanicals like pyrethrum, presents a powerful strategy for integrated pest management (IPM).[1][4] These synergistic or additive interactions can lead to higher efficacy, reduced application rates, and a broader spectrum of activity. Furthermore, combining agents with different modes of action can be a valuable tool in managing insect resistance.[13]

Future research should focus on optimizing the ratios of combined biopesticides, developing stable co-formulations, and conducting field trials to validate laboratory findings. Understanding the precise biochemical and molecular mechanisms underlying these synergistic interactions will be critical for designing the next generation of highly effective and environmentally benign pest control solutions.

References

Validation

Azadirachtin A vs. Azadirachtin B: A Comparative Bioactivity Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related bioactive compounds is critical for targeted and effective application. This guide provides a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related bioactive compounds is critical for targeted and effective application. This guide provides an objective comparison of the bioactivity of Azadirachtin A and Azadirachtin B, two of the most prominent limonoids derived from the neem tree (Azadirachta indica). Supported by experimental data, this document outlines their comparative insecticidal efficacy, details the methodologies for key experiments, and visualizes the underlying biological pathways.

Azadirachtin A and B are potent tetranortriterpenoids known for their insecticidal, antifeedant, and growth-regulating properties. While both compounds share a common mode of action, primarily through the disruption of the insect endocrine system, their bioactivity profiles exhibit significant quantitative differences.

Comparative Bioactivity: Quantitative Data

Experimental evidence consistently indicates that Azadirachtin A possesses a higher degree of insecticidal and antifeedant activity against certain insect species compared to Azadirachtin B. The following table summarizes key quantitative data from a comparative study on the tobacco cutworm (Spodoptera litura).

Insect SpeciesAssay TypeParameterAzadirachtin AAzadirachtin BReference
Spodoptera litura (Tobacco Cutworm)Larval ToxicityLC50 (µg/mL)0.391.21[1]
Spodoptera litura (Tobacco Cutworm)Antifeedant ActivityAFI (%)85.665.4[1]

Key Finding: Azadirachtin A demonstrates significantly higher toxicity to Spodoptera litura larvae, as indicated by its lower LC50 value, which signifies that a lower concentration is needed to achieve 50% mortality in the test population.[1] Furthermore, the higher Antifeedant Index (AFI) for Azadirachtin A suggests it is a more potent feeding deterrent for this species.[1]

While direct comparative studies on other insect species are limited in publicly available literature, research on commercial formulations containing both Azadirachtin A and B has demonstrated their efficacy. For instance, a product containing 2% Azadirachtin A and 1% Azadirachtin B showed significant mortality against the sugarcane borer (Diatraea saccharalis), with LC50 values varying based on the application method (topical spray: 15,700 ppm; ingestion: 22,500 ppm).[2][3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following protocols describe the key experiments cited in the comparative data.

Larval Toxicity Bioassay (Leaf-Dip Method)

This method is employed to determine the lethal concentration (LC50) of a compound against leaf-eating insects.[1]

Materials:

  • Azadirachtin A and B standards

  • Solvent (e.g., acetone (B3395972) or ethanol)

  • Distilled water with a surfactant (e.g., Triton X-100)

  • Fresh host plant leaves (e.g., castor bean leaves for S. litura)

  • Third-instar larvae of the target insect

  • Petri dishes

  • Filter paper

Procedure:

  • Preparation of Test Solutions: Prepare a series of concentrations for both Azadirachtin A and Azadirachtin B by dissolving the compounds in the chosen solvent and then diluting with distilled water containing a surfactant. A control solution (solvent and surfactant in water) should also be prepared.

  • Leaf Treatment: Dip fresh, uniform-sized leaf discs into each test solution for a standardized period (e.g., 10-30 seconds).

  • Drying: Air-dry the treated leaf discs on a clean, non-absorbent surface.

  • Bioassay Setup: Place one treated leaf disc in each Petri dish lined with moist filter paper.

  • Insect Introduction: Introduce a set number of third-instar larvae (e.g., 10-20) into each Petri dish.

  • Incubation: Maintain the Petri dishes under controlled environmental conditions (e.g., 25±2°C, 65±5% RH, 16:8 h L:D photoperiod).

  • Mortality Assessment: Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours) post-treatment.

  • Data Analysis: Use probit analysis to calculate the LC50 values for each compound.

Antifeedant Bioassay (Leaf Disc No-Choice Method)

This bioassay quantifies the feeding deterrence of a compound.[1]

Materials:

  • Azadirachtin A and B test solutions (prepared as above)

  • Fresh host plant leaves

  • Third-instar larvae of the target insect

  • Petri dishes

  • Filter paper

  • Leaf area meter or image analysis software

Procedure:

  • Preparation of Leaf Discs: Cut uniform leaf discs from fresh host plant leaves.

  • Treatment: Treat the leaf discs with the respective test solutions of Azadirachtin A and B, and a control solution, as described in the larval toxicity assay.

  • Bioassay Setup: Place one treated leaf disc in each Petri dish lined with moist filter paper.

  • Insect Introduction: Introduce a single, pre-weighed third-instar larva into each Petri dish.

  • Incubation: Maintain the Petri dishes under controlled environmental conditions for a specified period (e.g., 24 hours).

  • Area Measurement: After the incubation period, remove the larvae and measure the area of the leaf disc consumed using a leaf area meter or image analysis software.

  • Data Analysis: Calculate the Antifeedant Index (AFI) using the following formula: AFI (%) = [(C - T) / (C + T)] * 100 Where C is the area of the leaf consumed in the control group and T is the area of the leaf consumed in the treated group.[1]

Signaling Pathway and Experimental Workflow

Disruption of the Ecdysone (B1671078) Signaling Pathway

The primary mode of action for both Azadirachtin A and B is the disruption of the insect's endocrine system, specifically the ecdysone signaling pathway.[1] Ecdysone is a vital steroid hormone that governs molting and metamorphosis in insects. Azadirachtin acts as an ecdysone agonist/antagonist, interfering with the normal function of the ecdysone receptor (EcR).[1] This disruption leads to a cascade of developmental and physiological defects, ultimately resulting in mortality. The structural variations between Azadirachtin A and B are thought to influence their binding affinity to the ecdysone receptor, which could account for the observed differences in their insecticidal potency.[1] However, direct comparative studies on their binding affinities are not extensively available.

ecdysone_pathway cluster_hemolymph Hemolymph cluster_cell Target Cell 20E 20-Hydroxyecdysone (Active Molting Hormone) EcR Ecdysone Receptor (EcR) 20E->EcR Binds to USP Ultraspiracle Protein (USP) EcR->USP Forms Heterodimer EcRE Ecdysone Response Element (on DNA) USP->EcRE Binds to Gene_Expression Target Gene Expression EcRE->Gene_Expression Activates Molting_Proteins Molting Proteins Gene_Expression->Molting_Proteins Leads to Synthesis of Aza Azadirachtin A / B Aza->EcR Interferes with Binding/Activation

Caption: Disruption of the ecdysone signaling pathway by azadirachtin.

Standard Experimental Workflow for Comparative Bioassays

The following diagram outlines a typical workflow for the comparative evaluation of insecticidal compounds like Azadirachtin A and B.

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Collection & Analysis prep_solutions Prepare Stock & Serial Dilutions of Aza A & B treat_leaves Treat Leaf Discs (Leaf-Dip Method) prep_solutions->treat_leaves prep_insects Rear & Synchronize Insect Culture expose_insects Expose Larvae to Treated Leaves prep_insects->expose_insects prep_leaves Prepare Host Plant Material prep_leaves->treat_leaves treat_leaves->expose_insects incubation Incubate under Controlled Conditions expose_insects->incubation record_mortality Record Mortality (Toxicity Assay) incubation->record_mortality measure_consumption Measure Leaf Area Consumed (Antifeedant Assay) incubation->measure_consumption calc_lc50 Calculate LC50 (Probit Analysis) record_mortality->calc_lc50 calc_afi Calculate AFI measure_consumption->calc_afi

Caption: Standard workflow for comparative insecticidal bioassays.

Conclusion

The available experimental data indicates that Azadirachtin A is a more potent insecticide and antifeedant than Azadirachtin B against Spodoptera litura.[1] While the precise molecular interactions are still under investigation, the primary mode of action for both compounds is the disruption of the ecdysone signaling cascade, which leads to developmental abnormalities and mortality.[1] The structural differences between the two molecules likely play a key role in their differential bioactivity. Further research is warranted to explore these differences across a broader range of insect species and to elucidate the specific molecular interactions with the ecdysone receptor. The protocols and workflows provided here offer a standardized framework for conducting such comparative studies.

References

Comparative

Azadirachtin Cross-Resistance in Insects: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of cross-resistance studies involving Azadirachtin (B1665905), a prominent botanical insecticide derived from...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of cross-resistance studies involving Azadirachtin (B1665905), a prominent botanical insecticide derived from the neem tree (Azadirachta indica). Understanding the potential for cross-resistance is critical for developing sustainable pest management strategies and mitigating the evolution of insecticide resistance. This document summarizes key experimental findings, details relevant methodologies, and visualizes the underlying biological pathways.

Comparative Analysis of Azadirachtin Cross-Resistance

Azadirachtin's complex mode of action, which includes antifeedant, growth regulatory, and repellent properties, has long been thought to slow the development of resistance. However, laboratory studies have demonstrated that resistance to pure Azadirachtin can be induced.[1] The primary mechanism of this resistance appears to be enhanced metabolic detoxification, where insects exhibit increased activity of enzymes such as glutathione-S-transferases (GSTs) and esterases.[1][2] This metabolic resistance can, in some cases, confer cross-resistance to other insecticides that share similar detoxification pathways.

A pivotal study on a laboratory-selected, Azadirachtin-resistant strain of Drosophila melanogaster (Aza-Sel), which exhibited an 86.7-fold resistance to Azadirachtin, provides crucial quantitative data on cross-resistance to a panel of other insecticides.[2] The findings from this study are summarized in the table below.

Quantitative Cross-Resistance Data in Azadirachtin-Resistant Drosophila melanogaster

The following table summarizes the cross-resistance profile of the Aza-Sel strain compared to a susceptible (SS) strain. The Resistance Ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.

InsecticideClassResistance Ratio (RR)Level of Cross-Resistance
Emamectin (B195283) Benzoate (B1203000)Avermectin12.4Positive Cross-Resistance
DinotefuranNeonicotinoid6.7Positive Cross-Resistance
Chlorpyrifos (B1668852)Organophosphate< 1Negative Cross-Resistance
IndoxacarbOxadiazine< 1Negative Cross-Resistance
SpinosadSpinosynNo Significant Cross-ResistanceNo Significant Cross-Resistance
Bacillus thuringiensis (Bt)MicrobialNo Significant Cross-ResistanceNo Significant Cross-Resistance

Data sourced from studies on Azadirachtin-resistant Drosophila melanogaster.[1][2]

Key Observations:

  • Positive Cross-Resistance: The Azadirachtin-resistant D. melanogaster strain showed significant cross-resistance to emamectin benzoate and dinotefuran.[2] This suggests that the metabolic pathways involved in detoxifying Azadirachtin may also be effective against these insecticides.

  • Negative Cross-Resistance: Interestingly, the Aza-Sel strain exhibited negative cross-resistance to chlorpyrifos and indoxacarb, meaning it was more susceptible to these insecticides than the non-resistant strain.[2] This phenomenon can be exploited in resistance management programs.

  • No Significant Cross-Resistance: No significant cross-resistance was observed with spinosad and Bacillus thuringiensis (Bt).[1] This is likely due to their distinct modes of action compared to Azadirachtin.[1]

Experimental Protocols

The following section outlines the general methodologies employed in the cross-resistance studies cited in this guide. These protocols are fundamental for assessing insecticide efficacy and resistance profiles.

Insecticide Bioassays for Resistance Monitoring

A common method to determine insecticide resistance is the adult vial test , which is used to measure the toxicity of contact insecticides.[3]

Objective: To determine the lethal concentration (LC50) of an insecticide for a given insect population.

Materials:

  • Technical grade insecticide

  • Acetone or other suitable solvent

  • Glass scintillation vials (20 ml)

  • Micropipettes

  • Vortex mixer

  • Fume hood

  • Healthy, adult insects of a uniform age and stage

  • Holding containers with food and water

Procedure:

  • Preparation of Insecticide Solutions: A stock solution of the insecticide is prepared in a suitable solvent (e.g., acetone). A series of dilutions are then made from the stock solution to create a range of concentrations.

  • Coating of Vials: A specific volume (e.g., 0.5 ml) of each insecticide dilution is pipetted into a glass vial. The vials are then rolled on their sides until the solvent has completely evaporated, leaving a uniform film of the insecticide on the inner surface. Control vials are treated with the solvent only.[4]

  • Insect Exposure: A predetermined number of adult insects (e.g., 20-25) are introduced into each vial.[4] The vials are then capped and held under controlled environmental conditions (temperature and humidity).

  • Mortality Assessment: Mortality is recorded at a specific time point, typically 24 hours after exposure.[4] Insects are considered dead if they are unable to make a coordinated movement when gently prodded.

  • Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 value, which is the concentration of the insecticide that kills 50% of the test population. The resistance ratio (RR) is then calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.[1]

Signaling Pathways and Resistance Mechanisms

The development of resistance to Azadirachtin is primarily linked to metabolic detoxification. The following diagram illustrates the general pathways involved.

cluster_0 Insect Cell cluster_1 Resistance Mechanism Azadirachtin Azadirachtin Detox_Enzymes Detoxification Enzymes (GSTs, P450s, Esterases) Azadirachtin->Detox_Enzymes Metabolized by Target_Site Target Site (e.g., hormonal regulation) Azadirachtin->Target_Site Binds to Metabolites Inactive Metabolites Detox_Enzymes->Metabolites Produces Excretion Excretion Metabolites->Excretion Effect Toxic Effect Target_Site->Effect Leads to Upregulation Upregulation of Detoxification Genes Upregulation->Detox_Enzymes Increased Production

Caption: Metabolic resistance to Azadirachtin in insects.

In resistant insects, there is an upregulation of genes encoding detoxification enzymes like Glutathione S-transferases (GSTs), Cytochrome P450 monooxygenases (P450s), and carboxylesterases.[5] These enzymes metabolize Azadirachtin into less toxic, water-soluble compounds that can be more easily excreted from the insect's body. This increased metabolic activity reduces the amount of active Azadirachtin reaching its target sites, thereby conferring resistance.

Experimental Workflow for Cross-Resistance Assessment

The logical flow for investigating cross-resistance is depicted in the following diagram.

start Start: Susceptible Insect Population selection Selection with Azadirachtin (multiple generations) start->selection resistant_strain Establish Azadirachtin- Resistant Strain selection->resistant_strain bioassay_aza Bioassay with Azadirachtin (Determine RR) resistant_strain->bioassay_aza bioassay_other Bioassay with Other Insecticides resistant_strain->bioassay_other compare Compare LC50 values (Resistant vs. Susceptible) bioassay_aza->compare bioassay_other->compare conclusion Determine Cross-Resistance Profile compare->conclusion

Caption: Workflow for determining insecticide cross-resistance.

This workflow begins with a susceptible insect population that is systematically exposed to increasing concentrations of Azadirachtin over multiple generations to select for resistance. Once a resistant strain is established, its resistance level to Azadirachtin is quantified. This resistant strain, along with the original susceptible strain, is then bioassayed against a panel of other insecticides to determine if cross-resistance has occurred.

References

Validation

Azadirachtin's Antifeedant Properties: A Comparative Validation Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the antifeedant properties of Azadirachtin, a naturally occurring tetranortriterpenoid from the neem tree (Az...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifeedant properties of Azadirachtin, a naturally occurring tetranortriterpenoid from the neem tree (Azadirachta indica), with other related limonoids.[1] The content is supported by experimental data and detailed methodologies to assist in the research and development of novel pest management strategies.

Quantitative Comparison of Antifeedant Activity

The potency of Azadirachtin and other limonoids as antifeedants is commonly measured by metrics such as the Effective Concentration for 50% feeding deterrence (EC₅₀) or the Feeding Deterrence Index (FDI). A lower EC₅₀ value or a higher FDI percentage signifies greater antifeedant activity.[1] The following table summarizes quantitative data from various studies, offering a comparative look at the efficacy of Azadirachtin against other prominent limonoids across several insect pest species. It is important to consider that variations in experimental protocols can influence direct comparisons between studies.[1]

LimonoidInsect SpeciesBioassay TypeMetricValueReference
Azadirachtin Spodoptera frugiperdaDiet IncorporationEC₅₀3.6 x 10⁻⁷ µg/g[1]
Spodoptera littoralisLeaf Disc ChoiceEC₅₀0.03 ppm[1]
Helicoverpa armigeraDiet IncorporationEC₅₀0.1 ppm[1]
Plutella xylostella (3rd instar)Leaf Disc ChoiceAntifeedant Activity95% at 1.0% concentration[1][2]
Epilachna paenulataLeaf Disc ChoiceED₅₀0.72 µg/cm²[1]
Papilio demoleus (4th instar)Leaf Disc No-ChoiceAntifeedant Activity86.28% at 200 ppm (24h)[3]
SalanninSpodoptera frugiperdaDiet IncorporationEC₅₀4.7 x 10⁻⁴ µg/g[1]
NimbinSpodoptera littoralisLeaf Disc ChoiceEC₅₀>10 ppm[1]
GeduninSpodoptera frugiperdaDiet IncorporationEC₅₀1.2 x 10⁻³ µg/g[1]

Experimental Protocols

The validation of antifeedant properties typically involves bioassays that assess the feeding behavior of insects on treated versus untreated food sources. The following are detailed methodologies for commonly cited experiments.

Leaf Disc Bioassay (Choice and No-Choice Methods)

This method is widely used to evaluate the antifeedant activity of a compound against leaf-eating insects.

a. No-Choice Test:

  • Preparation of Test Substance: Prepare various concentrations (e.g., 50, 100, 150, 200 ppm) of Azadirachtin.[3]

  • Leaf Disc Treatment: Cut fresh, tender leaf discs of a specific size (e.g., 36.5 sq.cm).[3] Apply the prepared Azadirachtin solutions to the surface of the leaf discs. A control group of leaf discs is treated with the solvent only.

  • Experimental Setup: Place a single treated leaf disc in a Petri dish lined with moist filter paper to maintain humidity.[3]

  • Insect Introduction: Introduce a single, pre-weighed insect larva (e.g., fourth-instar) into each Petri dish.[3]

  • Data Collection: After a specific period (e.g., 24 and 48 hours), measure the area of the leaf disc consumed by the larva.[3]

  • Calculation of Antifeedant Activity: The Feeding Deterrence Index (FDI) or Antifeedant Activity (%) is calculated using the following formula:

    • FDI (%) = [ (C - T) / (C + T) ] x 100

    • Where C is the amount of leaf consumed in the control group and T is the amount consumed in the treated group.

b. Choice Test: The protocol is similar to the no-choice test, but in the choice test, each insect is presented with both a treated and an untreated leaf disc in the same Petri dish. This allows for the assessment of deterrence through direct comparison by the insect.

Diet Incorporation Method

This method is suitable for insects that can be reared on an artificial diet.

  • Preparation of Artificial Diet: Prepare a standard artificial diet for the test insect.

  • Incorporation of Test Compound: Incorporate different concentrations of Azadirachtin into the diet mixture before it solidifies. A control diet without the test compound is also prepared.

  • Experimental Setup: Dispense a pre-weighed amount of the treated or control diet into individual containers.

  • Insect Introduction: Introduce a single, pre-weighed insect larva into each container.

  • Data Collection: After a set period, record the weight of the diet consumed and the change in insect body weight.[4]

  • Analysis: The antifeedant effect is determined by comparing the food consumption and weight gain of insects on the treated diet with those on the control diet.

Visualizations

Experimental Workflow for Antifeedant Bioassay

Antifeedant_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis A Prepare Test Compound (e.g., Azadirachtin solutions) C Treatment Application (Apply compound to food source) A->C B Prepare Food Source (Leaf Discs or Artificial Diet) B->C D Insect Introduction (Place insects with food) C->D E Incubation (Controlled environment) D->E F Measure Food Consumption E->F G Calculate Antifeedant Index F->G H Statistical Analysis G->H

Caption: A typical experimental workflow for conducting antifeedant bioassays.

Proposed Signaling Pathway for Azadirachtin's Antifeedant Action

Azadirachtin exerts its antifeedant effects through a multi-modal mechanism that involves both the peripheral and central nervous systems of the insect.[5]

Azadirachtin_Signaling_Pathway cluster_perception Peripheral Perception cluster_cns Central Nervous System Processing cluster_response Behavioral Response cluster_hormonal Hormonal Interference AZA Azadirachtin GR Gustatory Receptors (Bitter-sensitive neurons) AZA->GR binds to Endocrine Endocrine Disruption (Mimics ecdysteroids) AZA->Endocrine interferes with Neuron Deterrent Neurons GR->Neuron activates Motor Motor Neuron Inhibition Neuron->Motor signals Feeding Feeding Inhibition (Antifeedant Effect) Motor->Feeding Hormone Disrupted Molting Endocrine->Hormone

Caption: Proposed signaling pathway for Azadirachtin-induced feeding deterrence.

Mechanism of Action

Azadirachtin's antifeedant properties are primarily mediated through its interaction with the insect's gustatory system.[5] It stimulates bitter-sensitive gustatory receptor neurons, leading to the inhibition of feeding.[2] This action can also mask the perception of phagostimulants, making the food source unpalatable to the insect.[1]

Beyond its immediate antifeedant effects, Azadirachtin also acts as an insect growth regulator.[5][6] It disrupts the endocrine system by interfering with the synthesis and release of crucial hormones like ecdysone, which is vital for molting.[5] This hormonal imbalance leads to developmental abnormalities and can ultimately cause mortality.[5] This dual action of immediate feeding deterrence and longer-term growth disruption makes Azadirachtin a potent and effective natural insecticide.[7]

References

Comparative

Comparative analysis of different Azadirachtin extraction methods

For Researchers, Scientists, and Drug Development Professionals Azadirachtin (B1665905), a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), is of significant interest for its insecticidal and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azadirachtin (B1665905), a potent tetranortriterpenoid derived from the neem tree (Azadirachta indica), is of significant interest for its insecticidal and potential pharmaceutical properties. The efficiency of extracting this complex molecule is paramount for its commercial viability and research applications. This guide provides a comparative analysis of various extraction methods, supported by experimental data, to aid in the selection of the most suitable technique for specific research and development needs.

Comparative Performance of Extraction Methods

The selection of an extraction method for Azadirachtin is a critical decision that influences yield, purity, and overall process efficiency. The following table summarizes quantitative data from various studies, offering a comparative overview of key performance indicators for common extraction techniques.

Extraction MethodSolvent(s)Extraction TimeAzadirachtin Yield/ConcentrationKey AdvantagesKey Disadvantages
Soxhlet Extraction Methanol (B129727), Ethanol, Hexane, Dichloromethane6 - 24 hours1470 ppm (Methanol)[1][2][3]; 1045 mg/kg (Ethanol:Hexane 50:50)[4][5]Well-established, thorough extractionTime-consuming, potential for thermal degradation of Azadirachtin, high solvent consumption[2][6]
Cold Press Extraction Methanol (solvent-assisted)30 minutes2478 ppm (Methanol)[1][2][3]Avoids high temperatures, preserving heat-sensitive compounds[6]; RapidLower yield without solvent, may require further purification[1][6]
Ultrasound-Assisted Extraction (UAE) Ethanol, Methanol10 - 30 minutes0.3786% (Methanol)[7]; Optimal with 75-80% ethanol[8]Reduced extraction time, increased yield, energy efficient[7][9]Specialized equipment required, potential for localized heating
Microwave-Assisted Extraction (MAE) Methanol, Ethanol3 - 22 minutes2.55% (Methanol, Dichloromethane, Petroleum Ether)[10]; Optimal power at 280 W[11]Very fast, reduced solvent consumption, higher extraction rate[10][11][12]Requires microwave-transparent vessels, potential for localized overheating
Supercritical Fluid Extraction (SFE) Supercritical CO₂ with Methanol as modifier~165 minutes0.37%[12]; >80% recovery from fortified material[13]Environmentally friendly ("green") solvent, high selectivity, pure extract[14]High initial equipment cost, requires high pressure[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of extraction results. The following are protocols for the key extraction methods discussed.

Soxhlet Extraction Protocol

This method facilitates a continuous solid-liquid extraction.

  • Sample Preparation: Neem seeds are cleaned, dried, and ground into a coarse powder.[6]

  • Thimble Packing: A specific weight of the ground neem seed powder (e.g., 64 g) is placed into a cellulose (B213188) extraction thimble. The top of the thimble is plugged with cotton or glass wool.[1][6]

  • Apparatus Assembly: The thimble is placed in the main chamber of the Soxhlet extractor. A round-bottom flask containing the solvent (e.g., 500 ml of methanol) is attached below, and a condenser is fitted above.[1][6]

  • Extraction Process: The solvent in the flask is heated. The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble, immersing the sample. Once the solvent level in the chamber reaches the top of the siphon tube, the solvent and extracted compounds are siphoned back into the flask. This cycle is repeated multiple times (e.g., four cycles) over several hours.[1]

  • Post-Extraction Processing: After extraction, the apparatus is cooled. The extract, now in the round-bottom flask, is concentrated using a rotary evaporator to remove the solvent, yielding the Azadirachtin-rich extract.[6]

Cold Press (Solvent-Assisted) Extraction Protocol

This mechanical extraction method can be enhanced with the use of a solvent.

  • Sample Preparation: Whole neem seeds are dried and ground into a coarse powder.[6]

  • Extraction Procedure: The ground neem seed powder is placed into the chamber of a vertical cold press. A solvent such as methanol is added to the ground material.[6]

  • Pressing: The mixture is then subjected to mechanical pressing. The pressure ruptures the plant cells, and the solvent aids in the dissolution and collection of Azadirachtin along with the neem oil.[1]

  • Post-Extraction Processing: The collected extract, a mixture of neem oil and solvent, is filtered to remove solid debris. The solvent is then evaporated using a rotary evaporator at a controlled temperature (e.g., below 50°C) to prevent thermal degradation, resulting in a concentrated crude extract.[6]

Ultrasound-Assisted Extraction (UAE) Protocol

This method utilizes ultrasonic waves to enhance extraction efficiency.

  • Sample Preparation: Dried and powdered neem material (e.g., fruits or seeds) is used.

  • Extraction Procedure: A specific ratio of the powdered material to the solvent (e.g., 1:2 w/v) is placed in an extraction vessel.[7] The vessel is then placed in an ultrasonic bath or subjected to a high-intensity ultrasonic probe.

  • Sonication: The mixture is sonicated at a specific power (e.g., 200 W) and temperature for a defined period (e.g., 10-20 minutes). The optimal conditions, including solvent concentration (e.g., 75-80% ethanol), temperature (e.g., 30°C), and material-to-solvent ratio, are critical for maximizing yield.[7][8]

  • Post-Extraction Processing: After sonication, the mixture is filtered, and the solvent is evaporated from the filtrate to obtain the crude extract.

Microwave-Assisted Extraction (MAE) Protocol

This technique employs microwave energy to heat the solvent and sample, accelerating the extraction process.

  • Sample Preparation: Dried and powdered neem material is used.

  • Extraction Procedure: The sample is mixed with a suitable solvent (e.g., methanol) in a microwave-transparent vessel. A specific solid-to-liquid ratio is maintained (e.g., 1:16 g/mL).[11]

  • Microwave Irradiation: The vessel is placed in a microwave extractor and irradiated at a specific power (e.g., 280 W) for a short duration (e.g., 3-22 minutes).[11][12]

  • Post-Extraction Processing: Following irradiation, the mixture is cooled and filtered. The solvent is then removed from the filtrate, typically by rotary evaporation, to yield the extract.

Visualizing Extraction Workflows

To better understand the procedural flow and relationships between the different extraction methods, the following diagrams are provided.

Azadirachtin_Extraction_Workflow cluster_Start Starting Material cluster_PreProcessing Pre-Processing cluster_Extraction Extraction Methods cluster_PostProcessing Post-Processing cluster_End Final Product Start Neem Seeds/Kernels Drying Drying Start->Drying Grinding Grinding Drying->Grinding Soxhlet Soxhlet Grinding->Soxhlet ColdPress Cold Press Grinding->ColdPress UAE UAE Grinding->UAE MAE MAE Grinding->MAE SFE SFE Grinding->SFE Filtration Filtration Soxhlet->Filtration ColdPress->Filtration UAE->Filtration MAE->Filtration Evaporation Solvent Evaporation SFE->Evaporation Filtration->Evaporation Purification Purification Evaporation->Purification End Azadirachtin Extract Purification->End

Caption: General workflow for Azadirachtin extraction.

Extraction_Method_Comparison cluster_Conventional Conventional Methods cluster_Modern Modern Methods cluster_Parameters Key Comparison Parameters Soxhlet Soxhlet (Continuous Heating) Time Time Soxhlet->Time Yield Yield Soxhlet->Yield Purity Purity Soxhlet->Purity Solvent Solvent Usage Soxhlet->Solvent Cost Cost Soxhlet->Cost ColdPress Cold Press (Mechanical Pressure) ColdPress->Time ColdPress->Yield ColdPress->Purity ColdPress->Solvent ColdPress->Cost UAE UAE (Ultrasonic Waves) UAE->Time UAE->Yield UAE->Purity UAE->Solvent UAE->Cost MAE MAE (Microwave Energy) MAE->Time MAE->Yield MAE->Purity MAE->Solvent MAE->Cost SFE SFE (Supercritical Fluid) SFE->Time SFE->Yield SFE->Purity SFE->Solvent SFE->Cost

Caption: Comparison of extraction methods based on key parameters.

References

Validation

Azadirachtin vs. Other Neem Limonoids: A Comparative Guide for Insect Control

For Researchers, Scientists, and Drug Development Professionals The neem tree (Azadirachta indica) is a rich source of bioactive tetranortriterpenoids, known as limonoids, which exhibit a wide range of insecticidal prope...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The neem tree (Azadirachta indica) is a rich source of bioactive tetranortriterpenoids, known as limonoids, which exhibit a wide range of insecticidal properties. Among these, azadirachtin (B1665905) is the most well-known and extensively studied. However, other limonoids present in neem extracts, such as salannin, nimbin, and nimbolide, also contribute to its overall efficacy. This guide provides an objective comparison of the insecticidal, antifeedant, and growth-regulating activities of azadirachtin against other prominent neem limonoids, supported by experimental data and detailed protocols.

At a Glance: Comparative Efficacy of Neem Limonoids

The following tables summarize the quantitative data on the biological activity of azadirachtin and other major neem limonoids against various insect pests.

Table 1: Insecticidal Activity (LC₅₀ Values)

Lethal Concentration 50 (LC₅₀) is the concentration of a substance required to kill 50% of a test population. Lower values indicate higher toxicity.

LimonoidInsect SpeciesLC₅₀Reference
Azadirachtin Spodoptera frugiperda18.4 mg/kg (diet)[1]
Aphis glycines80% mortality (direct spray)[2][3]
Salannin Spodoptera frugiperda>200 µM (cytotoxicity)[4]
Nimbin Spodoptera frugiperda>200 µM (cytotoxicity)[4]
Nimbolide Spodoptera frugiperda93.33% mortality at 10000 ppm[5]
Sf9 (insect cell line)4-10 µM (IC₅₀)[4]
Table 2: Antifeedant Activity

The Antifeedant Index (AFI) or Feeding Deterrence Index (FDI) measures the reduction in food consumption by insects due to the presence of a compound. Higher values indicate stronger antifeedant properties.

LimonoidInsect SpeciesAntifeedant Index (%)ConcentrationReference
Azadirachtin Spodoptera littoralis30.10500 ppm
Spodoptera frugiperda72.06 (NSKE)Not specified[6]
Salannin Spodoptera lituraStrongNot specified[7]
Nimbolide Spodoptera frugiperdaNot specifiedNot specified[5]
Table 3: Insect Growth Regulation (IGR) Effects

Insect Growth Regulators interfere with the normal development and molting of insects. Efficacy is often measured by the concentration required to cause developmental abnormalities or inhibit emergence (EC₅₀).

LimonoidInsect SpeciesIGR Effect (EC₅₀)Reference
Azadirachtin Spodoptera frugiperda160.5 mg/kg (Azact® EC)[8]
Aphis glycinesIncreased development time[2][3]
Salannin Oxya fuscovittataDelayed molting, nymphal mortality[7]
Nimbolide Spodoptera frugiperdaGrowth abnormalities, prolonged growth[5]

Mode of Action: Disruption of Hormonal Signaling

The primary mode of action for azadirachtin and other related limonoids is the disruption of key insect hormones, primarily ecdysteroids (molting hormones) and juvenile hormone (JH). This interference leads to a cascade of developmental and physiological defects.

Azadirachtin achieves this by:

  • Inhibiting the release of Prothoracicotropic Hormone (PTTH) from the brain. PTTH is essential for stimulating the prothoracic glands to produce ecdysone, the precursor to the active molting hormone, 20-hydroxyecdysone (B1671079) (20E).

  • Blocking the release of allatotropins , which are neuropeptides that stimulate the corpora allata to produce Juvenile Hormone.

The disruption of these hormonal pathways leads to failed molting, developmental abnormalities, reduced fecundity, and ultimately, insect death.

Signaling Pathway Diagrams

Ecdysteroid_Signaling_Pathway cluster_0 Neurosecretory Cells (Brain) cluster_1 Prothoracic Gland cluster_2 Target Tissues Brain Brain PTTH PTTH Brain->PTTH Synthesizes & Releases Prothoracic_Gland Prothoracic_Gland PTTH->Prothoracic_Gland Stimulates Ecdysone Ecdysone Prothoracic_Gland->Ecdysone Synthesizes 20E 20-Hydroxyecdysone Ecdysone->20E Converted in peripheral tissues EcR_USP EcR/USP Receptor Complex 20E->EcR_USP Binds to Molting_Genes Molting Gene Expression EcR_USP->Molting_Genes Activates Molting Molting Molting_Genes->Molting Azadirachtin Azadirachtin Azadirachtin->Brain Inhibits PTTH release

Caption: Azadirachtin disrupts the ecdysteroid signaling pathway.

Juvenile_Hormone_Signaling_Pathway cluster_0 Neurosecretory Cells (Brain) cluster_1 Corpora Allata cluster_2 Target Tissues Brain Brain Allatotropin Allatotropin Brain->Allatotropin Synthesizes & Releases Corpora_Allata Corpora_Allata Allatotropin->Corpora_Allata Stimulates JH Juvenile Hormone Corpora_Allata->JH Synthesizes Met_SRC Met/SRC Receptor Complex JH->Met_SRC Binds to Larval_Genes Larval Gene Expression Met_SRC->Larval_Genes Maintains Larval_Status Larval_Status Larval_Genes->Larval_Status Azadirachtin Azadirachtin Azadirachtin->Brain Inhibits Allatotropin release

Caption: Azadirachtin disrupts the juvenile hormone signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key bioassays used to evaluate the efficacy of neem limonoids.

Insecticidal Activity: Topical Application Bioassay

This method assesses the direct toxicity of a compound when applied to the insect's cuticle.

Materials:

  • Technical grade limonoids (Azadirachtin, Salannin, Nimbin, Nimbolide)

  • Acetone (B3395972) (analytical grade)

  • Microsyringe or microapplicator

  • Petri dishes or glass vials

  • CO₂ or cold anesthesia setup

  • Healthy, uniform-sized insect larvae (e.g., 3rd instar Spodoptera litura)

  • Fume hood

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of each limonoid in acetone (e.g., 1 mg/mL). From this stock, prepare a series of dilutions to obtain a range of concentrations expected to produce between 10% and 90% mortality. A control group will be treated with acetone only.

  • Insect Anesthesia: Anesthetize the larvae using CO₂ or by placing them on a cold surface to immobilize them.

  • Application: Using a calibrated microsyringe, apply a precise volume (e.g., 1 µL) of each test solution to the dorsal thorax of each anesthetized larva.

  • Incubation: Place the treated larvae individually in clean petri dishes containing a suitable artificial diet. Maintain the larvae under controlled conditions (e.g., 25 ± 2°C, 65 ± 5% RH, and a 16:8 h L:D photoperiod).

  • Mortality Assessment: Record mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.

  • Data Analysis: Correct for control mortality using Abbott's formula. Calculate the LC₅₀ values and their 95% confidence intervals using probit analysis.

Topical_Bioassay_Workflow A Prepare Test Solutions (Limonoids in Acetone) B Anesthetize Insect Larvae (CO₂ or cold) A->B C Topical Application (1 µL on dorsal thorax) B->C D Incubate Larvae (Controlled Environment) C->D E Assess Mortality (24, 48, 72 hours) D->E F Data Analysis (Abbott's Formula, Probit Analysis) E->F

References

Safety & Regulatory Compliance

Safety

Safeguarding Research: Proper Disposal Procedures for Azadirachtin

For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection is paramount. The effective and safe disposal of Azadirachtin, a potent biopesticide, is a critical...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection is paramount. The effective and safe disposal of Azadirachtin, a potent biopesticide, is a critical component of responsible chemical handling.[1] Adherence to proper disposal protocols minimizes risks to personnel and prevents the contamination of ecosystems.[1] This guide provides essential, immediate safety and logistical information for the proper disposal of Azadirachtin waste.

Immediate Safety and Handling Protocols

Before commencing any disposal procedure, it is imperative to handle Azadirachtin with the appropriate safety measures to avoid personal contact.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves such as barrier laminate, butyl rubber, or nitrile rubber.[1][2]

  • Eye Protection: Use safety glasses or chemical goggles.[1]

  • Protective Clothing: A lab coat or long-sleeved shirt and long pants are necessary.[1]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[1]

General Handling Guidelines:

  • Work in a well-ventilated area.[1]

  • Avoid all personal contact, including inhalation and skin/eye contact.[1]

  • Do not eat, drink, or smoke in areas where Azadirachtin is handled.[1][3]

  • Always wash hands thoroughly with soap and water after handling the substance.[1][3]

  • Keep containers securely sealed when not in use and avoid physical damage to them.[3]

Step-by-Step Disposal Procedures

Azadirachtin waste is considered hazardous and must be handled accordingly.[1] The proper disposal method depends on the nature of the waste, whether it is a spill, unused product, or an empty container.[1] Do not mix Azadirachtin waste with other waste streams.[1]

Step 1: Waste Identification and Segregation Isolate and clearly label all Azadirachtin waste.

Step 2: Managing Spills Immediately contain any spills to prevent them from spreading or entering drains or water courses.[3]

  • For Dry Spills: Use dry clean-up procedures and avoid generating dust.[3] Sweep or vacuum the spilled material and place it in a clean, dry, sealable, and labeled container for disposal.[3]

  • For Liquid Spills: Absorb the spill with an inert material such as sand, dry clay, or commercial sorbents.[1] Scoop the absorbed material into a suitable, closed, and labeled container for disposal.[1] After cleanup, wash the area with water, and prevent runoff from entering drains.[3]

Step 3: Disposing of Unused Product Wastes resulting from the use of this product must be disposed of on-site or at an approved waste disposal facility.[2][4][5] Consult your institution's Environmental Health and Safety (EHS) department or local waste management authorities for guidance.[1] Disposal options may include:

  • Incineration: In a licensed apparatus after admixture with a suitable combustible material.[3]

  • Landfill: Burial in a licensed landfill.[3]

Step 4: Handling Empty Containers Do not reuse or refill empty containers.[2] Decontaminate empty containers by triple rinsing (or equivalent).[4] Then, the container may be offered for recycling, if available, or punctured and disposed of in a sanitary landfill or by incineration, as allowed by state and local authorities.[2][4] Observe all label safeguards until containers are cleaned and destroyed.[3]

Environmental Hazards and Toxicity Data

Azadirachtin is classified as very toxic to aquatic organisms with long-lasting effects.[1][6] Therefore, its disposal must be managed to prevent environmental release.[1]

Toxicity Data
Fish LC50 (Rainbow Trout) 0.48 ppm[3] (0.48 mg/L[2])
Aquatic Invertebrate LC50 (Daphnia magna) 10 mg/L[2]
Avian LD50 (Northern Bobwhite) >2000 mg/kg body weight[2]
Bee LD50 (Apis mellifera) >25 µ g/bee [2]
Mammalian LD50 (Rat, oral) >5000 mg/kg[7]
Environmental Fate Azadirachtin breaks down rapidly (50-100 hours) in water or light.[3] The half-life in soil ranges from 3-44 days, and on plant leaves, it is 1-2.5 days.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Azadirachtin waste in a laboratory setting.

Azadirachtin_Disposal_Workflow cluster_prep Preparation cluster_waste_type Waste Categorization cluster_spill Spill Management cluster_product Unused Product Disposal cluster_container Empty Container Disposal cluster_final Final Disposal Start Identify Azadirachtin Waste PPE Wear Appropriate PPE: - Chemical-resistant gloves - Safety glasses/goggles - Lab coat Start->PPE WasteType Determine Waste Type PPE->WasteType SpillType Liquid or Dry Spill? WasteType->SpillType Spill UnusedProduct Package in Labeled, Sealable Container WasteType->UnusedProduct Unused Product EmptyContainer Triple Rinse Container WasteType->EmptyContainer Empty Container LiquidSpill Absorb with Inert Material (e.g., sand, sorbents) SpillType->LiquidSpill Liquid DrySpill Sweep or Vacuum (Avoid Dust Generation) SpillType->DrySpill Dry CollectSpill Collect into Labeled, Sealable Container LiquidSpill->CollectSpill DrySpill->CollectSpill FinalDisposal Dispose via Approved Hazardous Waste Facility (e.g., Incineration, Landfill) CollectSpill->FinalDisposal UnusedProduct->FinalDisposal RecyclePuncture Offer for Recycling or Puncture and Dispose EmptyContainer->RecyclePuncture RecyclePuncture->FinalDisposal ConsultEHS Consult Institutional EHS & Local Regulations FinalDisposal->ConsultEHS

Azadirachtin Waste Disposal Workflow

It is crucial to remember that local, state, and federal regulations governing hazardous waste disposal may be more stringent than these general guidelines.[1] Always consult your institution's Environmental Health and Safety (EHS) department and local waste management authorities to ensure full compliance with all applicable laws.[1]

References

Handling

Safeguarding Your Research: A Comprehensive Guide to Handling Azadirachtin

For laboratory professionals engaged in pioneering research and drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the u...

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering research and drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of Azadirachtin, a potent biopesticide. Adherence to these protocols is critical for minimizing exposure risks and ensuring a secure and productive research environment.

Azadirachtin is classified as a skin sensitizer (B1316253) and is very toxic to aquatic life with long-lasting effects.[1][2] Therefore, stringent adherence to safety protocols is necessary to protect both laboratory personnel and the environment.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive approach to personal protection is crucial to prevent skin and eye contact, inhalation, and ingestion when working with Azadirachtin.[3] The following table summarizes the mandatory personal protective equipment.

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesUse unlined, liquid-proof gloves made of materials such as neoprene, butyl, PVC, or nitrile.[3] Ensure gloves extend up the forearm and are rinsed before removal.[3]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesRequired to prevent eye contact with dust or splashes.[3] A face shield may be necessary when a significant splash hazard exists.[3]
Respiratory Protection NIOSH-approved respiratorRecommended in poorly ventilated areas or when generating dust or aerosols.[3] The cartridge type should be appropriate for organic vapors and particulates.[3]
Body Protection Long-sleeved shirt and long pants or lab coatIntended to minimize skin exposure.[3]
Chemical-resistant apron or coverallsWear a chemical-resistant apron when mixing or handling concentrated solutions.[3] For extensive handling, chemical-resistant coveralls are recommended.[3]
Foot Protection Closed-toe shoesLeather and canvas shoes are not recommended as they can absorb chemicals.[3] Chemical-resistant boots may be necessary for extensive handling.[3]

Operational Workflow for Safe Handling

A standardized workflow is essential for the safe handling of Azadirachtin in a laboratory setting. This encompasses preparation, handling, and post-handling procedures.

Operational Workflow for Handling Azadirachtin cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Ensure proper ventilation A->B C Don Personal Protective Equipment (PPE) B->C D Handle in a designated area C->D E Avoid generating dust or aerosols D->E F Use in a well-ventilated area E->F G Decontaminate work surfaces F->G H Properly dispose of waste G->H I Remove and clean PPE H->I J Wash hands thoroughly I->J

Operational Workflow for Handling Azadirachtin

First-Aid Measures: Immediate Response Protocol

In the event of accidental exposure, immediate and appropriate first-aid is crucial.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4]
Skin Contact Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and water.[4][6] Get medical attention if irritation persists.[4]
Eye Contact Immediately flush with water, holding the eye open, for 15-20 minutes.[6] Remove contact lenses after the first 5 minutes and continue rinsing. Seek medical attention if irritation persists.
Ingestion Call a physician or poison control center.[4] Have the person sip a glass of water if they are able to swallow. Do not induce vomiting unless instructed to do so by a medical professional.[6]

Disposal Plan: Ensuring Environmental Safety

The effective and safe disposal of Azadirachtin is critical to prevent environmental contamination, particularly to aquatic ecosystems.[7]

Waste Categories & Disposal Procedures:

  • Unused Product: Dispose of at an approved waste disposal facility.[6] Do not contaminate water, food, or feed by storage or disposal.[4][8]

  • Spills:

    • For liquid spills, absorb with an inert material like sand or dry clay.[7]

    • For dry spills, use dry clean-up procedures to avoid generating dust.[5]

    • Collect the absorbed or swept-up material into a suitable, closed, and labeled container for disposal.[5][7]

  • Empty Containers: Triple rinse (or equivalent), then offer for recycling or reconditioning, or puncture and dispose of in a sanitary landfill, or by other procedures approved by state and local authorities.[4]

Always consult your institution's Environmental Health and Safety (EHS) department and local waste management authorities to ensure full compliance with all applicable regulations.[7]

Azadirachtin Waste Disposal Workflow cluster_spill Spill cluster_unused Unused Product cluster_container Empty Container cluster_final Final Disposal Waste Azadirachtin Waste Generated Spill Spill Occurs Waste->Spill Unused Unused Azadirachtin Waste->Unused Container Empty Container Waste->Container Absorb Absorb with inert material (liquid) Use dry cleanup (solid) Spill->Absorb Collect Collect in a sealed, labeled container Absorb->Collect Dispose Dispose of all waste through an approved hazardous waste facility Collect->Dispose Package Package in a sealed, labeled container Unused->Package Package->Dispose Rinse Triple rinse container Container->Rinse DisposeRinsate Dispose of rinsate properly Rinse->DisposeRinsate Recycle Offer for recycling or reconditioning Rinse->Recycle Puncture Puncture and dispose in landfill Rinse->Puncture Recycle->Dispose Puncture->Dispose

References

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